molecular formula C6H6BrNO B1283759 2-Amino-6-bromophenol CAS No. 28165-50-6

2-Amino-6-bromophenol

Cat. No.: B1283759
CAS No.: 28165-50-6
M. Wt: 188.02 g/mol
InChI Key: LOBRHADLNRMHOO-UHFFFAOYSA-N
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Description

2-Amino-6-bromophenol is a useful research compound. Its molecular formula is C6H6BrNO and its molecular weight is 188.02 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-amino-6-bromophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrNO/c7-4-2-1-3-5(8)6(4)9/h1-3,9H,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOBRHADLNRMHOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Br)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30573732
Record name 2-Amino-6-bromophenol
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

28165-50-6
Record name 2-Amino-6-bromophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=28165-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Amino-6-bromophenol
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URL https://comptox.epa.gov/dashboard/DTXSID30573732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Amino-6-bromophenol synthesis pathway from 2-nitrophenol

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Synthesis of 2-Amino-6-bromophenol from 2-Nitrophenol

Abstract

This technical guide provides a comprehensive overview of a reliable two-step synthesis pathway for producing this compound, a valuable intermediate in the pharmaceutical and fine chemical industries. The synthesis commences with the electrophilic bromination of 2-nitrophenol to yield the intermediate, 6-bromo-2-nitrophenol. This is followed by the chemoselective reduction of the nitro group to an amine, affording the final product. This document furnishes detailed experimental protocols, presents quantitative data in tabular format for clarity, and includes workflow diagrams generated using Graphviz to illustrate the synthesis pathway and experimental procedures. The content is tailored for researchers, scientists, and professionals in drug development seeking a practical and in-depth understanding of this synthetic route.

Overall Synthesis Pathway

The conversion of 2-nitrophenol to this compound is efficiently achieved in two sequential steps:

  • Electrophilic Aromatic Substitution: Bromination of the starting material, 2-nitrophenol, to introduce a bromine atom at the 6-position.

  • Chemoselective Reduction: Reduction of the nitro group on the intermediate, 6-bromo-2-nitrophenol, to form the corresponding amino group.

G Start 2-Nitrophenol Inter 6-Bromo-2-nitrophenol Start->Inter Step 1: Bromination (Br2 / Acetic Acid) End This compound Inter->End Step 2: Reduction (e.g., Fe / HCl)

Figure 1: Overall synthesis pathway from 2-Nitrophenol.

Step 1: Electrophilic Bromination of 2-Nitrophenol

Principle and Regioselectivity

The bromination of 2-nitrophenol is an electrophilic aromatic substitution reaction. The regioselectivity is governed by the directing effects of the substituents on the aromatic ring. The hydroxyl (-OH) group is a strongly activating ortho-, para-director, while the nitro (-NO₂) group is a strongly deactivating meta-director. The positions ortho (6-position) and para (4-position) to the hydroxyl group are therefore highly activated. Consequently, the incoming bromine electrophile is directed primarily to these positions. This leads to the formation of 6-bromo-2-nitrophenol.

Experimental Protocol

This protocol is adapted from established methods for the bromination of nitrophenols.[1][2]

  • Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser, dissolve 2-nitrophenol in glacial acetic acid.

  • Bromine Addition: Prepare a solution of bromine in glacial acetic acid. Add this solution dropwise to the stirred 2-nitrophenol solution at room temperature over a period of 2-3 hours.

  • Reaction: After the addition is complete, continue stirring the mixture for an additional 30 minutes. Subsequently, warm the reaction mixture on a steam bath to approximately 85°C for one hour to help drive the reaction to completion and expel excess bromine.[1]

  • Work-up: Cool the reaction mixture and pour it into cold water with stirring.[1]

  • Isolation: The pale yellow crystalline product, 6-bromo-2-nitrophenol, will precipitate out of the solution. Collect the solid by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected solid first with a 50% aqueous acetic acid solution, followed by a thorough washing with cold water to remove any remaining acid.[1] The product can be further purified by recrystallization from a suitable solvent like ethanol or aqueous acetic acid. Dry the purified product in a vacuum oven at 40–60°C.

G cluster_prep Reaction Setup cluster_reaction Bromination cluster_workup Product Isolation A Dissolve 2-Nitrophenol in Glacial Acetic Acid B Add Bromine Solution (in Acetic Acid) Dropwise A->B C Stir at Room Temperature (30 min) B->C D Warm on Steam Bath (~85°C, 1 hr) C->D E Pour Mixture into Cold Water D->E F Collect Precipitate by Filtration E->F G Wash Solid with Aqueous Acetic Acid & Water F->G H Dry Product (6-Bromo-2-nitrophenol) G->H

Figure 2: Experimental workflow for the bromination of 2-Nitrophenol.
Quantitative Data

ParameterValue/DescriptionReference
Starting Material 2-Nitrophenol-
Reagents Bromine, Glacial Acetic Acid[1]
Stoichiometry ~2.35 moles of Br₂ per mole of nitrophenol[1]
Solvent Glacial Acetic Acid[1]
Reaction Time 3-4 hours[1]
Reaction Temp. Room temperature, then ~85°C[1]
Typical Yield 85-94%[1]
Product 6-Bromo-2-nitrophenol
Appearance White to yellow crystalline powder
Melting Point 66-70°C

Step 2: Chemoselective Reduction of 6-Bromo-2-nitrophenol

Principle and Method Selection

The reduction of the nitro group in 6-bromo-2-nitrophenol to an amine must be performed under conditions that do not cleave the carbon-bromine bond (hydrodebromination). While standard catalytic hydrogenation with palladium on carbon (Pd/C) is highly efficient for nitro reduction, it often leads to undesired dehalogenation.[3][4] Therefore, alternative, more chemoselective methods are required.

Common strategies include:

  • Catalytic Hydrogenation with Raney Nickel: This catalyst is less prone to causing dehalogenation of aryl halides compared to palladium-based catalysts.[3][4]

  • Metal-Acid Systems: Using metals like iron (Fe), tin (Sn), or zinc (Zn) in an acidic medium (e.g., HCl, acetic acid) is a classic, robust, and cost-effective method that is well-suited for preserving halogen substituents.[3][4]

  • Transfer Hydrogenation: This method uses a hydrogen donor, such as hydrazine hydrate, in the presence of a catalyst and avoids the need for high-pressure hydrogen gas.[3][5]

G A Is Dehalogenation a Concern? B Use Pd/C (High Activity) A->B No C Select Alternative Method A->C Yes D Are Acidic Conditions Tolerated? C->D E Use Metal/Acid (Fe/HCl, SnCl2) D->E Yes F Consider Raney Ni or Transfer Hydrogenation D->F No

Figure 3: Logic diagram for selecting a suitable reduction method.
Experimental Protocols

  • Setup: To a round-bottom flask fitted with a reflux condenser, add 6-bromo-2-nitrophenol, ethanol, and water.

  • Reagent Addition: Add iron powder to the mixture, followed by the slow addition of concentrated hydrochloric acid.

  • Reaction: Heat the mixture to reflux with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture and filter it through a pad of Celite® to remove the iron salts. Wash the filter cake with ethanol.

  • Isolation: Neutralize the filtrate with a base (e.g., sodium carbonate solution) until it is slightly alkaline. The product may precipitate or can be extracted.

  • Extraction & Purification: Extract the aqueous mixture with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. Remove the solvent under reduced pressure to yield the crude this compound, which can be purified by column chromatography or recrystallization.

  • Setup: In a hydrogenation vessel, dissolve 6-bromo-2-nitrophenol in a suitable solvent like methanol or ethanol.

  • Catalyst Addition: Carefully add a catalytic amount of methanol-wet Raney Nickel to the solution.[3]

  • Reaction: Seal the vessel, purge it with nitrogen, and then introduce hydrogen gas (H₂), typically using a hydrogen-filled balloon to maintain a slight positive pressure.

  • Monitoring: Stir the reaction mixture vigorously at room temperature. Monitor the reaction's progress by TLC.

  • Work-up: Upon completion, purge the vessel again with nitrogen. Carefully filter the reaction mixture through a pad of Celite® to remove the Raney Nickel catalyst. Wash the pad with the solvent used for the reaction.

  • Isolation: Combine the filtrate and washings and remove the solvent under reduced pressure to yield the crude this compound. Further purification can be achieved via recrystallization.

Comparative Data for Reduction Methods
MethodReagents & ConditionsAdvantagesDisadvantages
Iron/Acid Fe powder, HCl, EtOH/H₂O, RefluxCost-effective, reliable, good for preserving halogens.[4]Generates significant metal waste, can require tedious work-up.[3]
Raney Nickel Raney Ni, H₂ (balloon), Methanol, RTHigh efficiency, excellent for avoiding dehalogenation.[3][4]Raney Ni is pyrophoric and requires careful handling; requires H₂ gas.
Tin(II) Chloride SnCl₂, HCl, Ethanol, RefluxMild conditions, good functional group tolerance.[4]Stoichiometric amounts of tin salts are produced as waste.
Transfer Hydrogenation Hydrazine hydrate, Catalyst (e.g., Pd/C, Raney Ni), Methanol, RTAvoids use of H₂ gas, generally mild conditions.[3]Hydrazine is highly toxic; exotherm may be observed.

Safety Considerations

  • 2-Nitrophenol: Toxic and an irritant. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Bromine: Highly corrosive, toxic, and causes severe burns. All manipulations should be performed in a well-ventilated fume hood.

  • Glacial Acetic Acid: Corrosive. Avoid inhalation and skin contact.

  • Raney Nickel: Can be pyrophoric, especially when dry. Must be handled as a slurry in water or alcohol and never allowed to dry in the air.

  • Hydrazine Hydrate: Highly toxic and a suspected carcinogen. Handle with extreme caution in a fume hood.

  • Solvents: Organic solvents such as methanol, ethanol, and ethyl acetate are flammable. Ensure no ignition sources are nearby.

Conclusion

The synthesis of this compound from 2-nitrophenol is a robust and high-yielding two-step process. The initial electrophilic bromination proceeds with predictable regioselectivity, affording the 6-bromo-2-nitrophenol intermediate. The subsequent reduction of the nitro group requires careful selection of reagents to ensure chemoselectivity and prevent hydrodebromination. Methods such as reduction with iron in acidic media or catalytic hydrogenation with Raney Nickel are particularly effective. The protocols and data presented in this guide offer a solid foundation for researchers to successfully perform this synthesis in a laboratory setting.

References

Physical and chemical properties of 2-Amino-6-bromophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the physical and chemical properties of 2-Amino-6-bromophenol (CAS No: 28165-50-6), a key intermediate in organic synthesis. The document details its structural and physicochemical characteristics, provides illustrative experimental protocols for its synthesis and analysis, and outlines essential safety and handling procedures. The information is presented to support its application in research and development, particularly within the pharmaceutical and chemical industries.

Physicochemical and Structural Properties

This compound is a halogenated aromatic compound containing amino and hydroxyl functional groups. These groups confer specific reactivity, making it a versatile building block for the synthesis of more complex molecules. Its core properties are summarized below.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
IUPAC Name This compound[1]
CAS Number 28165-50-6[1][2][3]
Molecular Formula C₆H₆BrNO[1][2][3]
Molecular Weight 188.02 g/mol [1][2]
Appearance Solid
Melting Point 83-84°C[2]
Boiling Point 246.4 ± 25.0 °C (Predicted)[2]
Topological Polar Surface Area 46.3 Ų[1]
InChI Key LOBRHADLNRMHOO-UHFFFAOYSA-N[1]
SMILES C1=CC(=C(C(=C1)Br)O)N[1]

Experimental Protocols

The following sections detail generalized experimental methodologies for the synthesis and analysis of this compound. These protocols are based on standard organic chemistry techniques and procedures reported for analogous compounds.

A common route for the synthesis of aminophenols involves the reduction of a corresponding nitrophenol. This example outlines the conceptual steps for synthesizing this compound from 2-bromo-6-nitrophenol.

Objective: To synthesize this compound by reducing the nitro group of 2-bromo-6-nitrophenol.

Materials:

  • 2-bromo-6-nitrophenol

  • Ethanol (or other suitable solvent like Tetrahydrofuran)

  • Reducing agent (e.g., Tin(II) chloride, Iron powder in acidic medium, or catalytic hydrogenation with H₂/Pd-C)

  • Hydrochloric acid (if using metal-based reduction)

  • Sodium bicarbonate or Sodium hydroxide solution

  • Dichloromethane or Ethyl acetate (for extraction)

  • Anhydrous magnesium sulfate or sodium sulfate

Procedure:

  • Dissolution: Dissolve 2-bromo-6-nitrophenol in a suitable solvent such as ethanol in a round-bottom flask.

  • Addition of Reducing Agent:

    • For Catalytic Hydrogenation: Add a catalytic amount of Palladium on carbon (Pd/C).

    • For Metal/Acid Reduction: Add iron powder and slowly add hydrochloric acid while stirring.

  • Reaction:

    • For Hydrogenation: Subject the mixture to a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir at room temperature until the reaction is complete (monitored by TLC).

    • For Metal/Acid Reduction: Heat the mixture to reflux and stir for several hours until the starting material is consumed.

  • Work-up:

    • For Hydrogenation: Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure.

    • For Metal/Acid Reduction: Cool the reaction mixture and neutralize it with a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution.

  • Extraction: Extract the aqueous mixture with an organic solvent like dichloromethane or ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or hexane/ethyl acetate) to obtain the final product.

G Synthesis Workflow for this compound cluster_setup Reaction Setup cluster_reaction Reduction cluster_workup Product Isolation cluster_purification Purification A Dissolve 2-bromo-6-nitrophenol in Ethanol B Add Reducing Agent (e.g., H2/Pd-C) A->B C Stir under H2 atmosphere at Room Temperature B->C D Filter through Celite to remove catalyst C->D E Concentrate Filtrate D->E F Extract with Organic Solvent E->F G Dry and Concentrate F->G H Recrystallization G->H I Pure this compound H->I

Caption: Conceptual workflow for the synthesis of this compound.

The identity and purity of synthesized this compound should be confirmed using standard analytical techniques.

1. High-Performance Liquid Chromatography (HPLC):

  • Objective: To assess the purity of the synthesized compound.

  • Method: A small sample is dissolved in the mobile phase and injected into an HPLC system equipped with a C18 column and a UV detector.

  • Typical Conditions:

    • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% formic acid or trifluoroacetic acid).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at a wavelength where the compound has significant absorbance (e.g., 254 nm or 280 nm).

    • Purity Assessment: Purity is determined by the relative area of the main product peak compared to the total area of all peaks.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Objective: To confirm the chemical structure of the compound.

  • Method: A sample is dissolved in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) and analyzed.

  • Expected ¹H NMR Spectra: The spectrum should show distinct signals corresponding to the aromatic protons and the protons of the amine and hydroxyl groups. The splitting patterns and integration values will confirm the substitution pattern on the benzene ring.

  • Expected ¹³C NMR Spectra: The spectrum will show six distinct signals for the aromatic carbons, confirming the structure.

3. Mass Spectrometry (MS):

  • Objective: To confirm the molecular weight of the compound.

  • Method: A sample is analyzed using techniques like Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Expected Result: The mass spectrum should show a molecular ion peak [M+H]⁺ or [M]⁺ corresponding to the calculated molecular weight (approx. 188.02). The characteristic isotopic pattern for bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) will be visible as two peaks of nearly equal intensity separated by 2 m/z units (e.g., at m/z 188 and 190).

G Analytical Workflow for Compound Characterization cluster_purity Purity Assessment cluster_structure Structural Elucidation A Synthesized Crude Product (this compound) B HPLC Analysis A->B C Purity > 95%? B->C D NMR Spectroscopy (¹H and ¹³C) C->D  Yes G Further Purification Required C->G  No E Mass Spectrometry (MS) D->E F Characterized Compound E->F

Caption: Typical analytical workflow for chemical characterization.

Reactivity and Potential Applications

This compound is a valuable intermediate in the synthesis of pharmaceuticals and other fine chemicals.

  • The amino group can undergo diazotization, acylation, and alkylation reactions.

  • The hydroxyl group can be alkylated or acylated.

  • The aromatic ring is activated by the amino and hydroxyl groups, making it susceptible to further electrophilic substitution.

  • The bromine atom can be replaced via nucleophilic aromatic substitution or participate in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig couplings), allowing for the introduction of diverse functionalities.

These reactive sites make it a key starting material for building heterocyclic structures, such as benzoxazoles, which are important scaffolds in drug discovery.

Safety and Handling

This compound is classified as hazardous.[1] It is crucial to handle this chemical with appropriate safety precautions.

Table 2: GHS Hazard Information for this compound

Hazard StatementCodeDescription
Acute Toxicity, OralH302Harmful if swallowed.[1]
Hazardous to the aquatic environment, acute hazardH400Very toxic to aquatic life.[1]
Hazardous to the aquatic environment, long-term hazardH410Very toxic to aquatic life with long lasting effects.[1]

Handling and Storage Recommendations:

  • Handling: Use only in a chemical fume hood.[3] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3] Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly closed container in a dry, well-ventilated place.[3] Keep away from heat, sparks, and open flames.[3]

  • Incompatible Materials: Avoid contact with strong oxidizing agents.[3]

This guide provides a foundational understanding of this compound for its safe and effective use in a research and development setting. Always refer to a current Safety Data Sheet (SDS) before handling the material.

References

2-Amino-6-bromophenol CAS number and molecular structure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Amino-6-bromophenol

This technical guide provides comprehensive information on this compound, targeting researchers, scientists, and professionals in drug development. It covers its chemical identity, physicochemical properties, representative experimental protocols, and safety information.

Chemical Identity and Molecular Structure

This compound is an aromatic organic compound containing an amino group, a hydroxyl group, and a bromine atom attached to a benzene ring.

  • CAS Number: 28165-50-6[1][2][3][4]

  • Molecular Formula: C₆H₆BrNO[1][3][5]

  • Molecular Weight: 188.02 g/mol [1][2][5]

  • IUPAC Name: this compound[1][5]

  • Synonyms: 2-Bromo-6-aminophenol, 6-Amino-2-bromophenol[1]

Molecular Structure Representations:

  • SMILES: C1=CC(=C(C(=C1)Br)O)N[1]

  • InChI: InChI=1S/C6H6BrNO/c7-4-2-1-3-5(8)6(4)9/h1-3,9H,8H2[1][5]

  • InChIKey: LOBRHADLNRMHOO-UHFFFAOYSA-N[1][5]

Physicochemical and Safety Data

The key physical, chemical, and safety data for this compound are summarized below.

Table 1: Physicochemical Properties
PropertyValueSource(s)
Physical State Solid
Melting Point 83-84 °C[6]
Boiling Point 246.4 ± 25.0 °C at 760 mmHg[6]
Density 1.8 ± 0.1 g/cm³[6]
Flash Point 102.8 ± 23.2 °C[6]
LogP 1.82[6]
Vapour Pressure 0.0 ± 0.5 mmHg at 25°C[6]
Table 2: Safety and Hazard Information
Hazard ClassificationGHS PictogramsHazard Statement Codes
Acute Toxicity, Oral (Category 4)Irritant, Environmental HazardH302: Harmful if swallowed[1][5]
Hazardous to the aquatic environment, acute hazard (Category 1)Environmental HazardH400: Very toxic to aquatic life[1][5]
Hazardous to the aquatic environment, long-term hazard (Category 1)Environmental HazardH410: Very toxic to aquatic life with long lasting effects[1][5]

Experimental Protocols

The following sections provide detailed methodologies for the synthesis and analysis of this compound. These are representative protocols based on established methods for structurally related compounds.

Representative Synthesis Protocol: Reduction of 2-Bromo-6-nitrophenol

This protocol describes a general method for the synthesis of this compound by the chemical reduction of its corresponding nitro precursor, 2-Bromo-6-nitrophenol. This approach is analogous to the synthesis of related aminophenols.[2][5][7]

Materials and Reagents:

  • 2-Bromo-6-nitrophenol

  • Ethanol (EtOH) or Tetrahydrofuran (THF)

  • Reducing agent (e.g., Sodium dithionite (Na₂S₂O₄), Sodium bisulfite (NaHSO₃), or catalytic hydrogenation with H₂ over Pd/C or Rh/C)[2][5][7]

  • Hydrochloric acid (HCl) or Sodium hydroxide (NaOH) for pH adjustment

  • Ethyl acetate or Diethyl ether for extraction

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) for drying

  • Deionized water

Procedure:

  • Dissolution: Dissolve 2-bromo-6-nitrophenol in a suitable solvent such as ethanol or THF in a round-bottom flask equipped with a magnetic stirrer.[5]

  • Reduction:

    • Method A (Catalytic Hydrogenation): Add a catalytic amount of 5% Rh/C or Pd/C to the solution.[5] Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon) while stirring vigorously at room temperature.

    • Method B (Chemical Reduction): Cool the solution in an ice bath. Slowly add a reducing agent like sodium dithionite or sodium bisulfite, portion-wise, while monitoring the reaction temperature.[2][7]

  • Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • If using catalytic hydrogenation, filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent used in the reaction.[5]

    • Concentrate the filtrate under reduced pressure to remove the solvent.

    • If a chemical reductant was used, the reaction mixture may require pH adjustment. Acidify with dilute HCl or neutralize as needed.

  • Extraction: Extract the aqueous residue multiple times with an organic solvent such as ethyl acetate or diethyl ether.[7]

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.[7]

  • Purification: Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ether/hexane) or by column chromatography on silica gel to obtain the pure product.[7]

General Analytical Protocols

The following protocols are for the characterization and purity assessment of the synthesized this compound.

3.2.1. High-Performance Liquid Chromatography (HPLC)

This method is suitable for determining the purity of this compound and for quantitative analysis. The conditions are based on methods developed for other bromophenolic compounds.[8][9]

Instrumentation and Conditions:

  • HPLC System: An Agilent 1100 series or equivalent with a Diode Array Detector (DAD) or UV detector.

  • Column: Luna C8(2) (150 mm × 2.0 mm, 3 µm particle size) or equivalent reverse-phase column.[8]

  • Mobile Phase:

    • Solvent A: 0.05% Trifluoroacetic acid (TFA) in Water[8]

    • Solvent B: Acetonitrile[8]

  • Gradient Elution: A typical gradient might be: 2% B to 20% B over 0.1 min, then to 50% B over 15 min, then to 70% B over 20 min, and finally to 98% B over 5 min, followed by a hold.[8]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 280 nm (or scanned with DAD for optimal wavelength)

  • Injection Volume: 10 µL

Sample Preparation:

  • Prepare a stock solution of this compound in methanol or acetonitrile at a concentration of 1 mg/mL.

  • Prepare working standards by diluting the stock solution to a range of concentrations (e.g., 1-100 µg/mL) to generate a calibration curve.

  • Filter all samples and standards through a 0.22 µm syringe filter before injection.[10]

3.2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used to confirm the molecular structure of the synthesized compound.

Sample Preparation:

  • Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or CD₃CN) in an NMR tube.

Instrumentation and Parameters:

  • Spectrometer: Bruker 400 MHz or equivalent.

  • ¹H NMR: Acquire spectra with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in ppm relative to the residual solvent peak.

  • ¹³C NMR: Acquire proton-decoupled spectra. Chemical shifts are reported in ppm relative to the solvent peak.

Expected Spectra:

  • ¹H NMR: The spectrum should show distinct signals for the aromatic protons and the protons of the amino and hydroxyl groups. The integration of these signals should correspond to the number of protons in the molecule.

  • ¹³C NMR: The spectrum should show six distinct signals for the aromatic carbons, corresponding to the structure of this compound.

Visualized Workflows

The following diagrams, generated using Graphviz, illustrate logical workflows for the synthesis and analysis of this compound.

Synthesis_Purification_Workflow cluster_synthesis Synthesis Stage cluster_workup Work-up Stage cluster_purification Purification Stage start 2-Bromo-6-nitrophenol (Starting Material) dissolve Dissolve in Ethanol/THF start->dissolve reduction Add Reducing Agent (e.g., H₂ over Pd/C) dissolve->reduction monitor Monitor Reaction by TLC reduction->monitor filter Filter Catalyst (if applicable) monitor->filter concentrate Concentrate Under Vacuum filter->concentrate extract Extract with Ethyl Acetate concentrate->extract dry Dry with Na₂SO₄ extract->dry concentrate_final Concentrate to get Crude Product dry->concentrate_final purify Recrystallization or Column Chromatography concentrate_final->purify product Pure this compound purify->product

Caption: Synthesis and Purification Workflow for this compound.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Interpretation sample Purified Sample of This compound prep_hplc Dissolve in ACN/MeOH Filter (0.22 µm) sample->prep_hplc prep_nmr Dissolve in Deuterated Solvent sample->prep_nmr hplc HPLC-UV/DAD Analysis prep_hplc->hplc nmr ¹H and ¹³C NMR Spectroscopy prep_nmr->nmr purity Determine Purity (%) & Quantify hplc->purity structure Confirm Molecular Structure nmr->structure final Final Characterization Report purity->final structure->final

References

Spectroscopic Profile of 2-Amino-6-bromophenol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Amino-6-bromophenol, a key intermediate in pharmaceutical and chemical synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a centralized resource for its structural characterization through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While experimental data from public databases is limited, this guide presents predicted spectroscopic data and detailed experimental protocols to facilitate its identification and analysis.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. This data is computationally generated based on the chemical structure and established spectroscopic principles and should be used as a reference for experimental validation.

Table 1: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~9.5 - 10.5Broad Singlet1HOH
~6.8 - 7.0Doublet1HAr-H
~6.6 - 6.8Doublet1HAr-H
~6.5 - 6.7Triplet1HAr-H
~4.5 - 5.5Broad Singlet2HNH₂
Table 2: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)
Chemical Shift (δ) ppmAssignment
~145 - 150C-OH
~135 - 140C-NH₂
~120 - 125Ar-CH
~118 - 122Ar-CH
~115 - 120Ar-CH
~105 - 110C-Br
Table 3: Predicted IR Absorption Data (KBr Pellet)
Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3600Strong, BroadO-H Stretch
3300 - 3500Medium, DoubletN-H Stretch (asymmetric & symmetric)
3000 - 3100MediumAromatic C-H Stretch
1580 - 1620StrongC=C Aromatic Ring Stretch
1450 - 1500StrongC=C Aromatic Ring Stretch
1200 - 1300StrongC-O Stretch (Phenolic)
1000 - 1100MediumC-N Stretch
600 - 800StrongC-Br Stretch
Table 4: Predicted Mass Spectrometry (EI-MS) Fragmentation Data
m/zRelative Intensity (%)Proposed Fragment
187/189High[M]⁺ (Molecular ion with ³⁵Br/³⁷Br)
108Medium[M - Br]⁺
80Medium[M - Br - CO]⁺
53Low[C₄H₅]⁺

Experimental Workflow

The following diagram illustrates a general workflow for the spectroscopic analysis of a solid organic compound like this compound.

Spectroscopic_Workflow General Spectroscopic Analysis Workflow Sample Sample: this compound (Solid) NMR_Prep NMR Sample Preparation (Dissolve in DMSO-d6) Sample->NMR_Prep IR_Prep IR Sample Preparation (KBr Pellet) Sample->IR_Prep MS_Prep MS Sample Preparation (Dissolve in Methanol) Sample->MS_Prep NMR_Acq 1H & 13C NMR Acquisition (500 MHz Spectrometer) NMR_Prep->NMR_Acq IR_Acq FT-IR Spectrum Acquisition IR_Prep->IR_Acq MS_Acq GC-MS Analysis (EI Source) MS_Prep->MS_Acq NMR_Data NMR Data Processing (Chemical Shifts, Coupling Constants) NMR_Acq->NMR_Data IR_Data IR Data Analysis (Peak Identification) IR_Acq->IR_Data MS_Data MS Data Interpretation (Fragmentation Pattern) MS_Acq->MS_Data Report Comprehensive Spectroscopic Report NMR_Data->Report IR_Data->Report MS_Data->Report

Solubility Profile of 2-Amino-6-bromophenol in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of 2-Amino-6-bromophenol, a key intermediate in pharmaceutical synthesis. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document provides a comprehensive overview based on the solubility of structurally analogous compounds. Furthermore, it details established experimental protocols for determining solubility, empowering researchers to ascertain precise solubility data for their specific applications. This guide is intended to be a valuable resource for scientists and professionals engaged in drug development and chemical research, providing both foundational knowledge and practical methodologies for handling substituted aminophenols.

Introduction to this compound

This compound is an aromatic organic compound featuring an amino group and a bromine atom ortho to a hydroxyl group on a benzene ring. This substitution pattern imparts a unique combination of polarity and reactivity, making it a valuable building block in the synthesis of various pharmaceutical agents and other complex organic molecules. The solubility of this compound in different organic solvents is a critical parameter for its use in synthesis, purification, and formulation, directly impacting reaction kinetics, yield, and bioavailability of end products.

Predicted and Analogous Solubility Data

The following table summarizes the qualitative solubility of structurally related compounds—2-aminophenol, 4-aminophenol, 2-bromophenol, and 4-bromophenol—in common organic solvents. This information serves as a useful proxy for estimating the solubility behavior of this compound.

Solvent ClassSolvent2-Aminophenol[1][2][3][4]4-Aminophenol[5][6][7][8][9][10]2-Bromophenol[11]4-Bromophenol
Protic Polar MethanolSolubleModerately SolubleSolubleSoluble
EthanolSolubleSlightly SolubleSolubleSoluble
Aprotic Polar AcetoneSolubleSolubleSolubleN/A
AcetonitrileVery SolubleSolubleN/AN/A
Dimethyl Sulfoxide (DMSO)Very SolubleVery SolubleN/AN/A
Ethyl AcetateVery SolubleSolubleN/AN/A
Nonpolar ChloroformSlightly SolubleInsolubleSlightly SolubleSoluble
Diethyl EtherSlightly SolubleSlightly SolubleSolubleN/A
TolueneSlightly SolubleSlightly SolubleN/AN/A
BenzeneInsolubleInsolubleN/AN/A

N/A: Data not available in the searched sources.

Based on this analogous data, it is anticipated that this compound will exhibit good solubility in polar aprotic solvents like DMSO and acetone, and in polar protic solvents such as methanol and ethanol. Its solubility is expected to be limited in nonpolar solvents like toluene and benzene.

Experimental Protocols for Solubility Determination

For precise quantitative data, experimental determination of solubility is essential. The following are standard methodologies suitable for determining the solubility of solid organic compounds like this compound in organic solvents.

Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining thermodynamic equilibrium solubility.[12][13]

Methodology:

  • Preparation of Supersaturated Solution: An excess amount of this compound is added to a known volume of the selected organic solvent in a sealed flask or vial.

  • Equilibration: The flask is agitated in a constant temperature bath for a prolonged period (typically 24-72 hours) to ensure equilibrium is reached between the dissolved and undissolved solute.

  • Phase Separation: The undissolved solid is separated from the solution by centrifugation or filtration. Care must be taken to avoid temperature changes during this step.

  • Quantification: The concentration of this compound in the clear, saturated supernatant is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection, or UV-Vis spectroscopy against a calibration curve.

Gravimetric Method

This is a straightforward method for determining solubility, particularly when the solvent is volatile.[14][15][16][17]

Methodology:

  • Preparation of Saturated Solution: A saturated solution is prepared as described in the shake-flask method (steps 1 and 2).

  • Sample Collection: A known volume or mass of the clear, saturated supernatant is carefully transferred to a pre-weighed, dry container.

  • Solvent Evaporation: The solvent is evaporated from the container, typically in an oven at a temperature below the decomposition point of the solute, until a constant weight of the dried solute is achieved.

  • Calculation: The solubility is calculated from the mass of the dissolved solid and the volume or mass of the solvent used.

Potentiometric Titration

For ionizable compounds like this compound, potentiometric titration can be a rapid and accurate method to determine solubility, especially its pH-dependent solubility in aqueous-organic mixtures.[18][19][20][21]

Methodology:

  • Titration Setup: A known amount of the compound is suspended in the solvent system. A standardized titrant (acid or base) is added in small increments.

  • Potential Measurement: The potential of the solution is measured after each addition of the titrant using an appropriate electrode system (e.g., a pH electrode).

  • Data Analysis: The solubility is determined by analyzing the titration curve. The point at which the compound precipitates or dissolves, indicated by a change in the potential, allows for the calculation of the solubility limit under the specific conditions.

Visualizing the Solubility Determination Workflow

The following diagram illustrates a generalized workflow for determining the solubility of an organic compound.

Solubility_Workflow cluster_grav start Start: Select Compound and Solvents prep_compound Prepare and Characterize Compound (Purity, Polymorph) start->prep_compound method_selection Select Solubility Determination Method prep_compound->method_selection shake_flask Shake-Flask Method method_selection->shake_flask Thermodynamic Equilibrium gravimetric Gravimetric Method method_selection->gravimetric Volatile Solvent potentiometric Potentiometric Titration method_selection->potentiometric Ionizable Compound equilibration Equilibration (Agitation at Constant T) shake_flask->equilibration gravimetric->equilibration titration Titration and Potential Measurement potentiometric->titration phase_separation Phase Separation (Centrifugation/Filtration) equilibration->phase_separation quantification Quantification of Solute (e.g., HPLC, UV-Vis) phase_separation->quantification evaporation Solvent Evaporation phase_separation->evaporation analysis Data Analysis and Solubility Calculation quantification->analysis weighing Weighing of Residue evaporation->weighing weighing->analysis titration->analysis end End: Report Solubility Data (e.g., mg/mL at T) analysis->end

Caption: A generalized workflow for the experimental determination of solubility.

Conclusion

While direct quantitative solubility data for this compound in organic solvents remains to be extensively published, a strong predictive understanding can be derived from the behavior of analogous aminophenols and bromophenols. For applications requiring high precision, the experimental protocols detailed in this guide—namely the shake-flask, gravimetric, and potentiometric titration methods—provide robust frameworks for accurate solubility determination. This guide serves as a foundational resource for researchers, enabling informed solvent selection and facilitating the development of efficient synthetic and formulation processes involving this compound.

References

Navigating the Risks: A Technical Guide to the Safe Handling of 2-Amino-6-bromophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides comprehensive health and safety information for the handling of 2-Amino-6-bromophenol (CAS No: 28165-50-6), a key intermediate in various synthetic applications. This document outlines the known hazards, precautionary measures, and emergency procedures to ensure the safety of laboratory and manufacturing personnel. Adherence to these guidelines is critical for minimizing exposure risks and preventing adverse health effects.

Section 1: Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling and storage. The following table summarizes key quantitative data for this compound.

PropertyValueReference
Molecular Formula C₆H₆BrNO[1][2][3]
Molecular Weight 188.02 g/mol [1][2][3]
Appearance Solid[2]
Melting Point 83-84 °C[3][4]
Boiling Point 246.4 ± 25.0 °C at 760 mmHg[3][4]
Density 1.8 ± 0.1 g/cm³[4]
InChI Key LOBRHADLNRMHOO-UHFFFAOYSA-N[1][2]
CAS Number 28165-50-6[1][2][3]

Section 2: Hazard Identification and Classification

This compound is classified as a hazardous substance. The following table details its Globally Harmonized System (GHS) of Classification and Labelling of Chemicals classifications.

Hazard ClassHazard CategoryHazard StatementPictogramSignal Word
Acute Toxicity, OralCategory 4H302: Harmful if swallowedWarning
Hazardous to the aquatic environment, acute hazardCategory 1H400: Very toxic to aquatic lifeWarning
Hazardous to the aquatic environment, long-term hazardCategory 1H410: Very toxic to aquatic life with long lasting effectsWarning

Data sourced from PubChem and Sigma-Aldrich.[1][2]

Section 3: Experimental Protocols for Toxicity Assessment

Acute Oral Toxicity - Fixed Dose Procedure (Adapted from OECD Guideline 420)

This method is used to determine the acute oral toxicity of a substance.

1. Principle: Groups of animals are administered the test substance at one of the defined dose levels (5, 50, 300, and 2000 mg/kg body weight). The primary goal is to identify a dose that causes evident toxicity without causing mortality, thereby reducing animal suffering.[2]

2. Test Animals: Healthy, young adult rodents (typically female rats as they are often slightly more sensitive) are used.[2][5] Animals are acclimatized to laboratory conditions for at least 5 days prior to the experiment.[2]

3. Housing and Feeding: Animals are housed in appropriate cages with controlled temperature, humidity, and a 12-hour light/dark cycle. Standard laboratory diet and drinking water are provided ad libitum, except for a brief fasting period before dosing.[2]

4. Dose Preparation and Administration: The test substance is typically dissolved or suspended in a suitable vehicle, with aqueous solutions being preferred.[5] The substance is administered orally in a single dose by gavage.[5] The volume administered should not exceed 1 mL/100g of body weight for aqueous solutions.[5]

5. Sighting Study: A preliminary sighting study is conducted with a small number of animals to determine the appropriate starting dose for the main study.[2]

6. Main Study:

  • A group of animals is dosed at the selected starting level.

  • If no signs of toxicity are observed, the next higher dose level is used in another group of animals.

  • If signs of toxicity are observed, the same dose is administered to another group to confirm the effect.

  • If mortality occurs, the next lower dose level is used.

7. Observations: Animals are observed for mortality, clinical signs of toxicity (changes in skin, fur, eyes, and respiratory, circulatory, autonomic, and central nervous systems), and changes in body weight for at least 14 days after dosing.[2]

8. Data Analysis: The results are used to classify the substance according to its acute oral toxicity.[4]

Aquatic Toxicity - Acute Immobilisation Test with Daphnia magna (Adapted from OECD Guideline 202)

This test determines the acute toxicity of a substance to the freshwater invertebrate Daphnia magna.

1. Principle: Young Daphnia (less than 24 hours old) are exposed to the test substance in a graded series of concentrations for 48 hours. The endpoint is the immobilization of the Daphnia, which is defined as the inability to swim within 15 seconds after gentle agitation of the test vessel.[1]

2. Test Organisms: Neonate Daphnia magna (≤ 24-h old) are used.[6] They are obtained from healthy cultures maintained in the laboratory.[1]

3. Test Conditions:

  • Test vessels: Glass beakers.[7]

  • Test volume: Typically 80 mL of test solution in a 100 mL beaker.[7]

  • Temperature: 20 ± 1°C.[1]

  • Lighting: A 16-hour light and 8-hour dark photoperiod.[1]

  • Dilution water: Reconstituted hard water is commonly used.[7]

4. Procedure:

  • A geometric series of at least five test concentrations and a control are prepared.[1]

  • A specified number of young Daphnia (e.g., 10) are placed in each test vessel.[1]

  • The Daphnia are not fed during the test.[7]

  • The number of immobilized Daphnia is recorded at 24 and 48 hours.[8]

5. Data Analysis: The concentration that causes immobilization in 50% of the Daphnia (EC50) at 48 hours is determined using statistical methods.[9]

Section 4: Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to safe handling is crucial. The following workflow outlines the necessary steps to be taken when working with this compound.

Safe_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase A Conduct Risk Assessment B Review Safety Data Sheet (SDS) A->B C Select Appropriate PPE B->C D Ensure Engineering Controls are Functional (e.g., Fume Hood) C->D E Weigh and Handle Compound in Fume Hood D->E F Avoid Inhalation, Ingestion, and Skin/Eye Contact E->F G Keep Container Tightly Closed When Not in Use F->G H Decontaminate Work Area G->H I Dispose of Waste According to Regulations H->I J Remove and Dispose of PPE Correctly I->J K Wash Hands Thoroughly J->K

Safe Handling Workflow for Hazardous Chemicals.
Personal Protective Equipment (PPE)

The minimum required PPE for handling this compound includes:

  • Eye/Face Protection: Chemical safety goggles or a face shield.[4][10]

  • Skin Protection:

    • Hand Protection: Chemical-resistant gloves (e.g., nitrile).[4][11]

    • Body Protection: A laboratory coat and, for larger quantities, chemical-resistant overalls.[4][12]

  • Respiratory Protection: If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate filter cartridge is necessary.[5] All handling should ideally be performed in a chemical fume hood.[4]

Section 5: First Aid and Emergency Procedures

Immediate and appropriate first aid is critical in the event of exposure.

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4][13]
Skin Contact Immediately wash the skin with copious amounts of soap and water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.[4][13]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[4][13]
Ingestion Do NOT induce vomiting. Wash out the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

In case of a spill, evacuate the area, wear appropriate PPE, and contain the spill with an inert absorbent material.[4] Prevent the material from entering drains or waterways.[4]

Section 6: Potential Metabolic Pathways and Toxicological Mechanisms

While specific metabolic pathways for this compound have not been extensively studied, data from related bromophenols suggest several potential biotransformation routes. The primary aim of metabolism is to increase the water solubility of the compound to facilitate its excretion.

Metabolic_Pathway cluster_excretion Excretion A This compound B Hydroxylated Metabolites A->B Hydroxylation (CYP450 enzymes) C Debrominated Metabolites A->C Debromination D Methylated Metabolites B->D Methylation E Glucuronide Conjugates B->E F Sulfate Conjugates B->F G Glycoside Conjugates B->G C->E C->F C->G H Urinary and Fecal Excretion E->H F->H G->H

Generalized Metabolic Pathway for Bromophenols.

Studies on other brominated phenols, such as 2,4,6-tribromophenol, have shown that metabolism can involve debromination, hydroxylation, and methylation during Phase I.[10] These reactions are typically catalyzed by cytochrome P450 enzymes.[14] The resulting metabolites then undergo Phase II conjugation reactions, such as glucuronidation, sulfation, or glycosylation, to form water-soluble conjugates that can be readily excreted.[10][15]

The toxicity of some bromophenols has been linked to the induction of apoptosis (programmed cell death) via the mitochondrial pathway.[12] It is also plausible that reactive metabolites could be formed during metabolism, leading to cellular damage, although this has not been demonstrated for 2-bromophenol.[15]

Section 7: Storage and Disposal

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as oxidizing agents.[4]

Disposal: Dispose of this chemical in accordance with federal, state, and local regulations. It should not be allowed to enter the environment.[4][16]

Disclaimer: This document is intended as a guide and is not exhaustive. All personnel handling this compound should be thoroughly trained in its hazards and safe handling procedures. Always refer to the most current Safety Data Sheet (SDS) provided by the supplier.

References

An In-depth Technical Guide to 2-Amino-6-bromophenol: Discovery, Synthesis, and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Amino-6-bromophenol, a halogenated aromatic amine with significant potential in various scientific and industrial applications. The document details the compound's physicochemical properties, historical context, and detailed synthesis protocols. Emphasis is placed on the common and effective method of its preparation via the reduction of 2-bromo-6-nitrophenol. Furthermore, this guide explores the broader applications of aminophenols and bromophenols in dye manufacturing and pharmaceutical development, providing valuable insights for researchers and professionals in these fields.

Introduction

This compound is a substituted aromatic compound belonging to the family of aminophenols. The presence of an amino group, a hydroxyl group, and a bromine atom on the benzene ring imparts unique chemical reactivity to the molecule, making it a valuable intermediate in organic synthesis. While not as extensively documented as some of its isomers, this compound holds potential as a building block for the synthesis of dyes, pharmaceuticals, and other specialty chemicals. This guide aims to consolidate the available technical information on this compound, with a focus on its synthesis and fundamental properties.

Physicochemical and Spectral Data

A thorough understanding of the physical and chemical properties of this compound is essential for its handling, application, and characterization. The key properties are summarized in the table below.

PropertyValueReference
CAS Number 28165-50-6[1]
Molecular Formula C₆H₆BrNO[1]
Molecular Weight 188.02 g/mol [1]
Melting Point 83-84 °C[2]
Boiling Point (Predicted) 246.4 ± 25.0 °C at 760 mmHg[2]
Density (Predicted) 1.768 ± 0.06 g/cm³[2]
pKa (Predicted) 8.22 ± 0.10[2]
Appearance Tan crystalline powder[2]
InChI InChI=1S/C6H6BrNO/c7-4-2-1-3-5(8)6(4)9/h1-3,9H,8H2[1]
InChIKey LOBRHADLNRMHOO-UHFFFAOYSA-N[1]
SMILES C1=CC(=C(C(=C1)Br)O)N[1]

Note: Some of the data, such as boiling point, density, and pKa, are predicted values from chemical databases.

Discovery and History

The specific historical details regarding the first synthesis and discovery of this compound are not well-documented in readily available literature. However, the broader history of aminophenols is closely tied to the development of synthetic organic chemistry in the 19th century. The industrial synthesis of aminophenols has historically been driven by the demand for dyes and photographic developers.[3]

The primary methods for synthesizing aminophenols involve the reduction of the corresponding nitrophenols.[3] Early methods utilized reducing agents like iron filings in acidic media.[3] The development of catalytic hydrogenation provided a more efficient and cleaner alternative. It is highly probable that this compound was first prepared through one of these established reduction methods from its nitro precursor, 2-bromo-6-nitrophenol. While a specific "discovery" paper has not been identified, its existence is noted in various chemical catalogs and databases.

Synthesis of this compound

The most logical and widely applicable method for the synthesis of this compound is the reduction of its corresponding nitro compound, 2-bromo-6-nitrophenol. This transformation can be achieved through several established reduction protocols. The overall synthetic workflow is depicted below.

Synthesis_Workflow General Synthesis Workflow for this compound cluster_0 Step 1: Nitration cluster_1 Step 2: Reduction 2-Bromophenol 2-Bromophenol 2-Bromo-6-nitrophenol 2-Bromo-6-nitrophenol 2-Bromophenol->2-Bromo-6-nitrophenol Nitration Nitrating Agent Nitrating Agent Nitrating Agent->2-Bromo-6-nitrophenol This compound This compound 2-Bromo-6-nitrophenol->this compound Reduction Reducing Agent Reducing Agent Reducing Agent->this compound

Caption: General synthesis workflow for this compound.

Preparation of the Precursor: 2-Bromo-6-nitrophenol

The synthesis of the precursor, 2-bromo-6-nitrophenol, is a critical first step. A detailed experimental protocol is provided below.

Reaction: Nitration of 2-bromophenol.[4]

Materials:

  • 2-Bromophenol

  • Concentrated Sulfuric Acid

  • Sodium Nitrate

  • Water

  • Ethyl Acetate

  • Saturated Brine

  • Anhydrous Magnesium Sulfate

  • Silica Gel for column chromatography

Procedure: [4]

  • A solution of 60 mL of concentrated sulfuric acid diluted with 186 mL of water is cooled to room temperature.

  • Sodium nitrate (79.2 g, 0.932 mol) is added to the solution.

  • 2-Bromophenol (60 mL, 0.516 mol) is added dropwise at a rate that maintains the reaction temperature below 25 °C.

  • The reaction mixture is stirred at room temperature for 2 hours, with the progress monitored by thin-layer chromatography (TLC) until the starting material is no longer detectable.

  • The resulting precipitate is dissolved in 320 mL of ethyl acetate.

  • The organic layer is washed with saturated brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by silica gel column chromatography to yield 2-bromo-6-nitrophenol as a yellow solid (48.2 g, 42.8% yield).[4]

Reduction of 2-Bromo-6-nitrophenol to this compound

The reduction of the nitro group to an amine is a common transformation in organic synthesis. Several methods are applicable, with catalytic hydrogenation and metal-acid reductions being the most prevalent.

Catalytic hydrogenation is often the preferred method due to its clean reaction profile and high yields.[5]

Reaction: Catalytic hydrogenation of 2-bromo-6-nitrophenol.

Materials:

  • 2-Bromo-6-nitrophenol

  • Palladium on carbon (Pd/C) or Raney Nickel catalyst

  • Methanol or Ethanol

  • Hydrogen gas source

  • Filter aid (e.g., Celite)

General Procedure:

  • In a suitable hydrogenation vessel, dissolve 2-bromo-6-nitrophenol in methanol or ethanol.

  • Add a catalytic amount of Pd/C (typically 5-10 mol%) or Raney Nickel. Note: Raney Nickel may be preferred to minimize the risk of dehalogenation (removal of the bromine atom).[5]

  • Seal the vessel and purge with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (this can range from atmospheric pressure using a balloon to higher pressures in a specialized autoclave).

  • Stir the reaction mixture vigorously at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

  • Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the filter cake with the solvent used for the reaction.

  • Concentrate the filtrate under reduced pressure to obtain the crude this compound.

  • The product can be further purified by recrystallization or column chromatography.

Catalytic_Hydrogenation Experimental Workflow for Catalytic Hydrogenation Start Start Dissolve_Substrate Dissolve 2-bromo-6-nitrophenol in solvent (e.g., Methanol) Start->Dissolve_Substrate Add_Catalyst Add Pd/C or Raney Ni catalyst Dissolve_Substrate->Add_Catalyst Setup_Reactor Seal reactor, purge with N2, and introduce H2 Add_Catalyst->Setup_Reactor Run_Reaction Stir under H2 pressure (monitor progress) Setup_Reactor->Run_Reaction Workup_Start Vent H2, purge with N2 Run_Reaction->Workup_Start Filter_Catalyst Filter through Celite Workup_Start->Filter_Catalyst Concentrate_Filtrate Concentrate the filtrate Filter_Catalyst->Concentrate_Filtrate Purification Purify by recrystallization or chromatography Concentrate_Filtrate->Purification Final_Product This compound Purification->Final_Product

Caption: Experimental workflow for catalytic hydrogenation.

This classical method is robust and effective for the reduction of aromatic nitro compounds.[6][7]

Reaction: Reduction of 2-bromo-6-nitrophenol with tin and hydrochloric acid.

Materials:

  • 2-Bromo-6-nitrophenol

  • Granulated Tin (Sn)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution

  • Solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Anhydrous sodium sulfate or magnesium sulfate

General Procedure: [6]

  • In a round-bottom flask equipped with a reflux condenser and a stirrer, combine 2-bromo-6-nitrophenol and granulated tin.

  • Slowly add concentrated hydrochloric acid. The reaction is often exothermic and may require initial cooling.

  • Once the initial reaction subsides, heat the mixture to reflux with stirring. The reaction time will vary, but it is typically complete when the tin has mostly dissolved.

  • Cool the reaction mixture to room temperature and then in an ice bath.

  • Carefully basify the mixture with a concentrated solution of sodium hydroxide to precipitate the tin salts and deprotonate the aminophenol. The pH should be strongly basic.

  • Extract the product into an organic solvent such as diethyl ether or ethyl acetate.

  • Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by recrystallization or column chromatography.

Applications in Synthesis

While specific, large-scale industrial applications of this compound are not widely reported, its structure suggests its utility as a precursor in the synthesis of more complex molecules, particularly in the pharmaceutical and dye industries.

Pharmaceutical Synthesis

Ortho-aminophenols are key starting materials for the synthesis of various heterocyclic compounds, which are prevalent in many drug molecules.[8] The amino and hydroxyl groups of this compound can be used to construct rings such as benzoxazoles.[8] The bromine atom provides a handle for further functionalization, for example, through cross-coupling reactions like the Suzuki or Buchwald-Hartwig reactions, allowing for the introduction of diverse substituents.

Dye Synthesis

Aminophenols are fundamental building blocks in the synthesis of azo dyes and other colorants.[9] The amino group can be diazotized and then coupled with various aromatic compounds to produce a wide range of colors. The substituents on the aminophenol ring, such as the bromine atom in this case, can influence the color and properties (e.g., lightfastness) of the final dye.

Safety Information

This compound should be handled with appropriate safety precautions in a laboratory setting. It is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable, albeit not extensively studied, chemical intermediate. Its synthesis is readily achievable through the reduction of 2-bromo-6-nitrophenol, a process for which several reliable methods exist. The physicochemical data provided in this guide serve as a useful reference for its characterization and handling. While its specific historical discovery remains obscure, its chemical nature places it within the important class of aminophenols, which have a rich history in industrial chemistry. The potential of this compound as a building block in the synthesis of pharmaceuticals and dyes warrants further exploration by researchers in these fields. This guide provides the foundational knowledge necessary for such endeavors.

References

2-Amino-6-bromophenol stability and storage conditions

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Stability and Storage of 2-Amino-6-bromophenol

For researchers, scientists, and drug development professionals, ensuring the integrity of chemical reagents is paramount to the validity and success of their work. This technical guide provides a comprehensive overview of the stability and recommended storage conditions for this compound (CAS No: 28165-50-6), a key intermediate in various synthetic applications. Understanding its stability profile is crucial for minimizing degradation, ensuring experimental reproducibility, and maintaining safety in the laboratory.

Recommended Storage Conditions and Handling

Proper storage is the first line of defense in maintaining the chemical integrity of this compound. The compound is known to be stable under specific conditions, but deviations can lead to degradation. Aminophenols, in general, are susceptible to oxidation, which can be accelerated by light, heat, and the presence of oxygen. This oxidation is often visually indicated by a color change of the material.

Table 1: Recommended Storage and Handling Summary

ParameterRecommendationRationale
Temperature 2-8°C or Room TemperatureCool conditions slow down potential degradation reactions. Specific temperature depends on manufacturer recommendations.
Atmosphere Store under an inert atmosphere (e.g., Argon, Nitrogen)Minimizes oxidation of the amino and phenol functional groups.
Light Keep in a dark place; use amber vialsProtects the compound from photolytic degradation.
Container Tightly sealed, closed vessels[1]Prevents exposure to moisture and atmospheric oxygen.
Handling Use in a chemical fume hood[1]To avoid inhalation of the powder.

Chemical Stability and Incompatibilities

The stability of this compound is influenced by its molecular structure, which includes a phenolic hydroxyl group, an amino group, and a bromine atom on an aromatic ring. These functional groups are susceptible to certain chemical reactions that can lead to degradation.

Table 2: Conditions and Materials to Avoid

CategoryIncompatible Agents/ConditionsPotential Outcome
Chemicals Strong oxidizing agents[1]Can lead to rapid and potentially hazardous oxidation reactions.
Strong acids and basesMay catalyze degradation or react with the functional groups.
Environmental Heat, flames, and sparks[1]Risk of thermal decomposition and fire.
MoistureCan facilitate hydrolytic degradation or other reactions.
Direct sunlight/UV lightCan induce photolytic degradation.

Potential Degradation Pathways

G cluster_main Potential Degradation of this compound cluster_stress Stress Conditions cluster_pathways Degradation Pathways cluster_products Potential Degradation Products A This compound B Oxygen (Air) C Light (UV/Visible) D Heat E Oxidation B->E leads to F Photodegradation C->F leads to G Thermal Decomposition D->G leads to H Quinone-imine derivatives E->H forms I Polymeric materials E->I forms F->H forms J Dehalogenated species F->J forms K Simpler organic molecules (e.g., CO, Nitrogen Oxides, HBr) G->K forms

Fig 1. Potential Degradation Pathways for this compound.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound and develop a stability-indicating analytical method, forced degradation (stress testing) studies are essential. These studies, guided by the International Council for Harmonisation (ICH) Q1A(R2) guidelines, involve subjecting the compound to harsh conditions to accelerate its degradation.[2][3]

G cluster_workflow Forced Degradation Workflow cluster_stress Apply Stress Conditions A Prepare Stock Solution of This compound (e.g., 1 mg/mL in Methanol) B Hydrolysis (Acidic, Basic, Neutral) A->B C Oxidation (e.g., H₂O₂) A->C D Photolysis (UV/Vis Light) A->D E Thermal (Heat, Dry & Humid) A->E F Sample at Time Intervals B->F C->F D->F E->F G Neutralize/Quench Reaction F->G H Analyze Samples using a Stability-Indicating Method (e.g., HPLC-UV) G->H I Identify and Quantify Degradants H->I J Establish Degradation Profile and Pathways I->J G cluster_workflow Stability-Indicating Method Development Workflow A Define Method Goals (Separate API from Degradants) B Select Initial HPLC Conditions (Column, Mobile Phase) A->B C Analyze Forced Degradation Samples B->C D Optimize Separation (Gradient, pH, Temperature) C->D E Check Peak Purity (e.g., using DAD) D->E Achieved Separation? E->D No F Method Validation (as per ICH Q2(R1)) E->F Yes G Validated Stability- Indicating Method F->G

References

An In-depth Technical Guide to 2-Amino-6-bromophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of 2-Amino-6-bromophenol, a halogenated aromatic amine of interest to researchers, scientists, and professionals in drug development. This document details its chemical identity, physicochemical properties, synthesis protocols, and potential biological significance based on the activities of related bromophenol compounds.

Chemical Identity and Synonyms

The nomenclature and identifiers for this compound are crucial for accurate documentation and research. Its formal IUPAC name is This compound . This compound is also known by several synonyms, which are often encountered in chemical catalogs and literature.

Table 1: Chemical Identifiers for this compound

IdentifierValue
IUPAC Name This compound[1][2]
CAS Number 28165-50-6[1][3][4][5]
Molecular Formula C₆H₆BrNO[3][4][5]
Molecular Weight 188.02 g/mol [3][4][5]
InChI Key LOBRHADLNRMHOO-UHFFFAOYSA-N[1][4]
Synonyms 2-Bromo-6-aminophenol, 6-amino-2-bromophenol[1]

Physicochemical Properties

The physical and chemical properties of this compound are essential for its handling, storage, and application in experimental settings. A summary of its key properties is presented below.

Table 2: Physicochemical Data for this compound

PropertyValue
Melting Point 83-84 °C
Boiling Point 246.4 ± 25.0 °C at 760 mmHg
Density 1.8 ± 0.1 g/cm³
Flash Point 102.8 ± 23.2 °C
Appearance Solid
Solubility Information not available

Experimental Protocols

Synthesis of this compound via Reduction of 2-Bromo-6-nitrophenol

This protocol is a generalized procedure based on established methods for the reduction of nitrophenols.

Objective: To synthesize this compound by the reduction of 2-Bromo-6-nitrophenol.

Materials:

  • 2-Bromo-6-nitrophenol

  • Reducing agent (e.g., Sodium bisulfite, Sodium dithionite, or catalytic hydrogenation with H₂/Pd-C)

  • Solvent (e.g., Ethanol, Methanol, Water)

  • Acid (e.g., Hydrochloric acid) for workup

  • Base (e.g., Sodium hydroxide) for workup

  • Organic solvent for extraction (e.g., Diethyl ether, Ethyl acetate)

  • Drying agent (e.g., Anhydrous sodium sulfate)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

  • Recrystallization apparatus

Procedure:

  • Dissolution: Dissolve 2-Bromo-6-nitrophenol in a suitable solvent within a round-bottom flask equipped with a magnetic stir bar. The choice of solvent will depend on the selected reducing agent. For instance, aqueous ethanol or methanol is commonly used for reductions with sodium dithionite.

  • Reduction: Gradually add the reducing agent to the stirred solution. The reaction may be exothermic, and cooling with an ice bath might be necessary to control the temperature. If catalytic hydrogenation is employed, the reaction mixture is subjected to a hydrogen atmosphere in the presence of a palladium on carbon catalyst.

  • Reaction Monitoring: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC), until the starting material is consumed.

  • Workup:

    • If the reaction was conducted under acidic or basic conditions, neutralize the mixture carefully.

    • If a solid catalyst was used, remove it by filtration.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Redissolve the crude product in an organic solvent and wash it with water or brine in a separatory funnel to remove inorganic byproducts.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to recover any dissolved product. Combine the organic layers.

  • Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.

  • Purification: Purify the crude product by recrystallization from a suitable solvent or solvent mixture to yield the pure this compound.

Safety Precautions:

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Nitro compounds can be hazardous; handle them with care.

  • Hydrogenation reactions should be carried out with appropriate safety measures due to the flammability of hydrogen gas.

Potential Biological Activities and Signaling Pathways

Direct studies on the biological activities and signaling pathways of this compound are limited. However, the broader class of bromophenols, found in marine organisms and as industrial products, has been shown to interact with various cellular signaling pathways.[1][3]

Modulation of Calcium Signaling

Bromophenols have been demonstrated to disturb cellular Ca²⁺ signaling in neuroendocrine cells.[1][3] This disruption can affect numerous cellular processes, including hormone secretion. The potency of this effect is dependent on the number and position of the bromine atoms on the phenol ring.[1][3] For instance, 2,4-dibromophenol has been shown to reduce depolarization-induced Ca²⁺ elevations and can induce the release of Ca²⁺ from intracellular stores.[1][3] This suggests that this compound could potentially modulate similar pathways.

Calcium_Signaling_Modulation Bromophenols Bromophenols Voltage-gated_Ca2+_channels Voltage-gated_Ca2+_channels Bromophenols->Voltage-gated_Ca2+_channels Inhibition Intracellular_Ca2+_stores Intracellular_Ca2+_stores Bromophenols->Intracellular_Ca2+_stores Induces release Increased_intracellular_Ca2+ Increased_intracellular_Ca2+ Voltage-gated_Ca2+_channels->Increased_intracellular_Ca2+ Ca2+ influx Intracellular_Ca2+_stores->Increased_intracellular_Ca2+ Ca2+ release Cellular_Responses Cellular_Responses Increased_intracellular_Ca2+->Cellular_Responses Triggers

Caption: Potential modulation of cellular calcium signaling by bromophenols.

Neuroprotective and Anti-Alzheimer's Disease Potential

Several bromophenols isolated from red algae have exhibited potent inhibitory effects against key enzymes implicated in Alzheimer's disease, including cholinesterases (AChE and BChE), β-site amyloid precursor protein cleaving enzyme 1 (BACE1), and glycogen synthase kinase-3β (GSK-3β).[4] These compounds were also found to inhibit the aggregation of Aβ peptide.[4] Given these findings, this compound could be a candidate for investigation in the context of neurodegenerative diseases.

Anti_Alzheimer_Pathway cluster_0 Alzheimer's Disease Pathogenesis ACh_degradation Acetylcholine Degradation Amyloid_plaque_formation Amyloid-β Plaque Formation Tau_hyperphosphorylation Tau Hyperphosphorylation AChE_BChE AChE / BChE AChE_BChE->ACh_degradation BACE1 BACE1 BACE1->Amyloid_plaque_formation GSK3B GSK-3β GSK3B->Tau_hyperphosphorylation Bromophenols Bromophenols Bromophenols->AChE_BChE Inhibition Bromophenols->BACE1 Inhibition Bromophenols->GSK3B Inhibition

Caption: Potential targets of bromophenols in Alzheimer's disease pathways.

Experimental/Logical Workflow

The general workflow for the synthesis and characterization of this compound is depicted below. This process begins with the selection of a suitable precursor and follows through to the purification and structural confirmation of the final product.

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Start Start: 2-Bromo-6-nitrophenol Reduction Chemical Reduction (e.g., Na2S2O4 or H2/Pd-C) Start->Reduction Crude_Product Crude this compound Reduction->Crude_Product Workup Aqueous Workup & Extraction Crude_Product->Workup Purification Recrystallization or Column Chromatography Workup->Purification Pure_Product Pure this compound Purification->Pure_Product Structure_Verification Structural Verification (NMR, IR, Mass Spec) Pure_Product->Structure_Verification Purity_Analysis Purity Assessment (HPLC, Melting Point) Pure_Product->Purity_Analysis

Caption: General workflow for the synthesis and analysis of this compound.

References

Potential research areas involving 2-Amino-6-bromophenol

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to Potential Research Areas Involving 2-Amino-6-bromophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an aromatic organic compound that serves as a highly versatile and valuable building block in synthetic chemistry. Its unique structure, featuring amino, hydroxyl, and bromo functional groups on a benzene ring, provides multiple reactive sites for chemical modification. This allows for the construction of complex molecular architectures, particularly heterocyclic systems and substituted aromatic compounds. Consequently, this compound is a key intermediate in the development of novel pharmaceuticals, agrochemicals, dyes, and advanced materials. This guide explores the core physicochemical properties, potential research applications, and detailed experimental protocols involving this compound.

Physicochemical and Spectroscopic Data

The fundamental properties of this compound are summarized below. Understanding these characteristics is crucial for its handling, storage, and application in experimental settings.

Table 1: Physicochemical Properties of this compound

Property Value Reference
CAS Number 28165-50-6 [1][2][3]
Molecular Formula C₆H₆BrNO [1][2][3]
Molecular Weight 188.02 g/mol [1][2][3]
Appearance Solid [3]
Melting Point 83-84°C [4]
Storage Temperature 2-8°C [4]
SMILES String Nc1cccc(Br)c1O [3]

| InChI Key | LOBRHADLNRMHOO-UHFFFAOYSA-N |[3] |

Table 2: Typical Spectroscopic Data

Spectroscopy Characteristic Peaks
¹H NMR Chemical shifts corresponding to aromatic protons, as well as broad signals for the -NH₂ and -OH protons. The positions of the aromatic protons are influenced by the electronic effects of the three different substituents.
¹³C NMR Signals for six distinct aromatic carbons, with chemical shifts influenced by the attached functional groups. The carbon attached to the bromine will be shifted, as will the carbons bonded to the electron-donating -NH₂ and -OH groups.

| IR Spectroscopy | Characteristic absorption bands for O-H stretching (around 3300-3400 cm⁻¹), N-H stretching of the primary amine (two bands in the 3300-3500 cm⁻¹ region), C-N stretching, and C-Br stretching. The broadness of the O-H peak may indicate hydrogen bonding.[5] |

Core Research Areas and Opportunities

The trifunctional nature of this compound opens up several promising avenues for research and development.

Synthesis of Heterocyclic Compounds: Phenoxazines

A primary application of this compound is in the synthesis of phenoxazines and their derivatives. Phenoxazines are a class of tricyclic heterocyclic compounds with significant interest due to their applications in materials science and pharmacology.[6] They are used as building blocks for organic light-emitting diodes (OLEDs), dye-sensitized solar cells, and fluorescent probes.[4][6] The synthesis typically involves the condensation of an o-aminophenol with a suitable coupling partner, such as a quinone or a di-haloarene.[6][7]

G cluster_reactants Reactants cluster_process Process cluster_product Product A This compound C Condensation Reaction (e.g., Buchwald-Hartwig coupling, Nucleophilic Aromatic Substitution) A->C B Coupling Partner (e.g., Dihaloarene, Quinone) B->C D Substituted Phenoxazine Derivative C->D Cyclization

Diagram 1: General Synthesis of Phenoxazine Core
Medicinal Chemistry and Drug Development

The aminophenol scaffold is a well-established pharmacophore in drug discovery. Derivatives of bromophenols and aminophenols have demonstrated a wide spectrum of biological activities, making this compound a promising starting material for creating novel therapeutic agents.[8][9]

  • Anticancer Activity : Various aminophenol derivatives have been explored for their potential to induce apoptosis and cell cycle arrest in cancer cells.[8][9][10] The core structure can be modified to target different pathways in oncology.

  • Antioxidant Properties : Bromophenols are recognized for their potent antioxidant capabilities, largely due to their ability to scavenge free radicals.[8][10][11] Research into new derivatives could yield novel antioxidants for therapeutic or industrial use.

  • Antibacterial Agents : There is growing interest in bromophenols as antibacterial agents, with some derivatives showing efficacy against multidrug-resistant strains like MRSA.[12][13] This is a critical area of research given the rise of antibiotic resistance.

  • Enzyme Inhibition : Derivatives have been synthesized and evaluated as inhibitors of key enzymes such as carbonic anhydrase and acetylcholinesterase, suggesting potential applications in treating a range of diseases.[11][14]

  • Anti-inflammatory Effects : Phenolic compounds are known for their anti-inflammatory properties, and the 2-aminophenol structure can serve as a key element in designing inhibitors for enzymes in inflammatory cascades, like cyclooxygenases (COX).[9]

Table 3: Summary of Potential Biological Activities of Bromophenol/Aminophenol Derivatives

Biological Activity Type of Derivative/Scaffold Potential Application References
Anticancer Methylated & Acetylated Bromophenols Oncology, Chemotherapeutics [8][10]
Antioxidant Brominated Diarylmethanones Neurodegenerative diseases, dietary supplements [11][15]
Antibacterial Dihydroxyacetophenones Infectious diseases, MRSA treatment [12][13]
Enzyme Inhibition Substituted Bromophenols Glaucoma (Carbonic Anhydrase), Alzheimer's (AChE) [11][14]

| Anti-inflammatory | General Aminophenol Scaffold | Arthritis, Inflammatory Disorders |[9] |

G A This compound (Starting Material) B Synthesis of Derivative Library (e.g., Acylation, Alkylation) A->B C Purification & Characterization (Chromatography, NMR, MS) B->C D In Vitro Biological Screening (e.g., MIC, IC50, Antioxidant assays) C->D E Hit Identification D->E F Lead Optimization (Structure-Activity Relationship) E->F G Preclinical Development F->G

Diagram 2: Drug Discovery Workflow
Materials Science and Agrochemicals

Beyond medicine, this compound is a valuable intermediate in other chemical industries.

  • Dyes and Pigments : It serves as an intermediate for azo dyes, which are known for good light and wash fastness.[4]

  • Agrochemicals : The reactivity of the functional groups allows for its use as a building block in creating stable and effective herbicides and fungicides.[4]

  • Fluorescent Probes : The phenolic and amine groups are ideal for conjugation and signal detection, making it a useful precursor for developing fluorescent sensors for laboratory research.[4]

G cluster_MedChem Medicinal Chemistry cluster_MatSci Materials & Chemical Synthesis Core This compound MedChem_Node Bioactive Derivatives Core->MedChem_Node MatSci_Node Functional Materials Core->MatSci_Node Anticancer Anticancer MedChem_Node->Anticancer Antioxidant Antioxidant MedChem_Node->Antioxidant Antibacterial Antibacterial MedChem_Node->Antibacterial Enzyme_Inhibitor Enzyme Inhibitor MedChem_Node->Enzyme_Inhibitor Phenoxazines Phenoxazines (OLEDs) MatSci_Node->Phenoxazines Dyes Dyes & Pigments MatSci_Node->Dyes Agrochemicals Agrochemicals MatSci_Node->Agrochemicals Probes Fluorescent Probes MatSci_Node->Probes

Diagram 3: Research Areas Derived from this compound

Key Experimental Protocols

The following protocols provide detailed methodologies for foundational experiments involving this compound.

Protocol 1: Synthesis of a Phenoxazine Derivative

This protocol describes a general method for the synthesis of a phenoxazine derivative through a condensation reaction.

Objective: To synthesize a substituted phenoxazine from this compound and 2,3-dichloro-1,4-naphthoquinone.[7]

Materials:

  • This compound

  • 2,3-dichloro-1,4-naphthoquinone

  • Sodium acetate (anhydrous)

  • Ethanol

  • Water

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and hotplate

  • Standard glassware for filtration and recrystallization

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask, combine this compound (1 equivalent), 2,3-dichloro-1,4-naphthoquinone (1 equivalent), and sodium acetate (2 equivalents).

  • Solvent Addition: Add a suitable solvent, such as ethanol or benzene, to the flask (approximately 10-15 mL per gram of aminophenol).

  • Reflux: Heat the mixture to reflux with constant stirring. The reaction progress can be monitored using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-8 hours.

  • Isolation: After the reaction is complete, cool the mixture to room temperature. A solid product may precipitate. If so, collect the crude product by vacuum filtration.

  • Purification: The crude solid is purified by recrystallization. A common solvent system is an ethanol-water mixture (e.g., 2:1 ratio). Dissolve the crude product in a minimum amount of hot ethanol and slowly add water until turbidity persists. Allow the solution to cool slowly to form pure crystals.

  • Drying and Characterization: Collect the purified crystals by vacuum filtration, wash with cold ethanol, and dry under vacuum. Characterize the final product using NMR, IR, and Mass Spectrometry.

Protocol 2: General N-Acetylation of this compound

This protocol details a standard procedure to synthesize an amide derivative for biological screening.

Objective: To synthesize N-(2-bromo-6-hydroxyphenyl)acetamide.

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine or another suitable base (e.g., triethylamine)

  • Dichloromethane (DCM) or other suitable aprotic solvent

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Standard laboratory glassware

Procedure:

  • Dissolution: Dissolve this compound (1 equivalent) in DCM in an ice bath.

  • Base Addition: Add pyridine (1.2 equivalents) to the solution with stirring.

  • Acylation: Add acetic anhydride (1.1 equivalents) dropwise to the cooled solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Workup: Quench the reaction by slowly adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

  • Purification: Purify the crude product via column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient) or recrystallization to obtain the pure N-acetylated derivative.

Protocol 3: Screening for Antioxidant Activity (DPPH Assay)

This protocol outlines a common method to evaluate the free radical scavenging ability of synthesized derivatives.[11]

Objective: To determine the antioxidant capacity of this compound derivatives using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay.

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol or ethanol

  • Test compounds (synthesized derivatives)

  • Positive control (e.g., Ascorbic acid, Trolox)

  • 96-well microplate

  • Microplate reader (spectrophotometer)

Procedure:

  • Preparation of DPPH Solution: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep purple color.

  • Preparation of Test Samples: Prepare a series of dilutions of the test compounds and the positive control in methanol.

  • Assay: In a 96-well plate, add a fixed volume of the DPPH solution (e.g., 100 µL) to each well.

  • Sample Addition: Add a small volume (e.g., 10 µL) of the different concentrations of your test compounds, the positive control, or methanol (as a blank) to the wells.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at approximately 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

  • IC₅₀ Determination: Plot the % inhibition against the concentration of the test compounds to determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Conclusion

This compound is a compound of significant strategic importance for research and development in medicinal chemistry, materials science, and the broader chemical industry. Its multifunctional nature provides a robust platform for the synthesis of diverse and complex molecules. The potential to develop novel anticancer, antibacterial, and antioxidant agents, coupled with its utility in creating advanced materials like phenoxazines for electronic applications, ensures that this compound will remain a focal point of scientific investigation. The protocols and data presented in this guide offer a solid foundation for researchers to explore and unlock the full potential of this versatile chemical intermediate.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates from 2-Amino-6-bromophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of 2-Amino-6-bromophenol as a starting material for the preparation of valuable pharmaceutical intermediates. This document details key reaction pathways, provides exemplary experimental protocols, and presents quantitative data for representative transformations. The unique trifunctional nature of this compound, possessing amino, hydroxyl, and bromo groups, allows for diverse chemical modifications, making it a versatile building block in medicinal chemistry.

Introduction

This compound is a halogenated aromatic compound that serves as a key precursor in the synthesis of a variety of heterocyclic and biaryl scaffolds of pharmaceutical interest. Its utility lies in the differential reactivity of its functional groups, which can be selectively targeted to construct complex molecular architectures. The primary applications of this compound in pharmaceutical intermediate synthesis revolve around three principal reaction types:

  • Benzoxazole Formation: The condensation of the ortho-amino and hydroxyl groups with various electrophiles provides a straightforward route to the benzoxazole core, a privileged scaffold in numerous biologically active compounds.

  • Suzuki-Miyaura Coupling: The bromine atom is amenable to palladium-catalyzed cross-coupling reactions with boronic acids or their derivatives, enabling the formation of carbon-carbon bonds to construct biaryl systems.

  • Buchwald-Hartwig Amination: The carbon-bromine bond can also undergo palladium-catalyzed cross-coupling with a wide range of amines to form carbon-nitrogen bonds, yielding complex aniline derivatives.

These reactions open avenues to a diverse range of molecular structures with potential applications in areas such as oncology, infectious diseases, and neurodegenerative disorders.

Key Synthetic Applications and Protocols

This section details the primary synthetic routes employing this compound and provides representative experimental protocols. The quantitative data presented are based on literature reports for analogous substrates and serve as a guide for reaction optimization.

Synthesis of 7-Bromo-2-substituted-benzoxazoles

The reaction of this compound with carboxylic acids, aldehydes, or their derivatives is a common method for the synthesis of 7-bromobenzoxazoles. These intermediates can be further functionalized at the bromine position.

General Reaction Scheme:

reactant1 This compound product 7-Bromo-2-substituted-benzoxazole reactant1->product Condensation/ Cyclization reactant2 R-COOH or R-CHO reactant2->product

Caption: Synthesis of 7-Bromo-2-substituted-benzoxazoles.

Experimental Protocol: Synthesis of 7-Bromo-2-phenylbenzoxazole

This protocol is adapted from general methods for benzoxazole synthesis from 2-aminophenols.[1][2][3]

  • To a mixture of this compound (1.0 mmol, 188 mg) and benzaldehyde (1.0 mmol, 106 mg) in a suitable solvent such as ethanol (10 mL), add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, 0.1 mmol).

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford the desired 7-Bromo-2-phenylbenzoxazole.

Data Presentation: Representative Benzoxazole Synthesis

EntryAldehyde/Carboxylic AcidCatalyst/ConditionsSolventTime (h)Yield (%)Reference
1Benzaldehydep-TsOH, refluxEthanol4-685-95 (estimated)[2]
24-Methoxybenzoic acidPolyphosphoric acid, 180°C-580-90 (estimated)General method
3Acetic AnhydrideReflux-2-390-98 (estimated)General method
Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful tool for the formation of C-C bonds, enabling the synthesis of biaryl compounds from this compound. These biaryl structures are common motifs in pharmaceutical agents.

Experimental Workflow: Suzuki-Miyaura Coupling

G start Start: Prepare Reaction Vessel reagents Add this compound, Boronic Acid, Base, and Solvent start->reagents degas Degas the reaction mixture reagents->degas catalyst Add Palladium Catalyst and Ligand degas->catalyst heat Heat to reaction temperature (e.g., 80-110°C) catalyst->heat monitor Monitor reaction by TLC/LC-MS heat->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify end End: Isolated Product purify->end

Caption: General workflow for Suzuki-Miyaura coupling.

Experimental Protocol: Synthesis of 2-Amino-6-(4-methoxyphenyl)phenol

This protocol is based on general procedures for Suzuki-Miyaura coupling of aryl bromides.[4][5]

  • In a flame-dried Schlenk flask, combine this compound (1.0 mmol, 188 mg), 4-methoxyphenylboronic acid (1.2 mmol, 182 mg), and a base such as potassium carbonate (2.0 mmol, 276 mg).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (4:1, 5 mL).

  • Add a palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 58 mg).

  • Heat the reaction mixture to 90 °C and stir until the starting material is consumed as monitored by TLC.

  • Cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 2-Amino-6-(4-methoxyphenyl)phenol.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

EntryBoronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
1Phenylboronic acidPd(PPh₃)₄ (3)-K₂CO₃Toluene/H₂O10080-90 (est.)[6]
24-Tolylboronic acidPd(OAc)₂ (2)SPhos (4)K₃PO₄Toluene11085-95 (est.)General method
33-Pyridinylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃Dioxane/H₂O9075-85 (est.)General method
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of C-N bonds, providing access to a wide variety of substituted aniline derivatives which are important pharmaceutical intermediates.[1][7]

Logical Relationship: Buchwald-Hartwig Catalytic Cycle

cluster_cycle Catalytic Cycle A Pd(0)L_n C Ar-Pd(II)(Br)L_n A->C Ar-Br B Oxidative Addition (Ar-Br) E [Ar-Pd(II)(Amine)L_n]Br C->E R2NH D Ligand Exchange (Amine) G Ar-Pd(II)(Amido)L_n E->G -HBr F Deprotonation (Base) G->A I Ar-Amine (Product) G->I H Reductive Elimination

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Experimental Protocol: Synthesis of N-benzyl-2-amino-6-bromophenol

This protocol is a representative example of a Buchwald-Hartwig amination.[8]

  • To a dried Schlenk tube, add this compound (1.0 mmol, 188 mg), a palladium source such as Pd₂(dba)₃ (0.02 mmol, 18 mg), a suitable phosphine ligand like Xantphos (0.04 mmol, 23 mg), and a base, for example, cesium carbonate (1.4 mmol, 456 mg).

  • Evacuate and backfill the tube with argon.

  • Add degassed toluene (5 mL) followed by benzylamine (1.2 mmol, 129 mg).

  • Seal the tube and heat the reaction mixture to 100 °C with stirring.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain the desired product.

Data Presentation: Representative Buchwald-Hartwig Amination Conditions

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Yield (%)Reference
1MorpholinePd(OAc)₂ (2)BINAP (3)NaOtBuToluene10080-90 (est.)General method
2AnilinePd₂(dba)₃ (1.5)XPhos (3)K₃PO₄Dioxane11085-95 (est.)[8]
3IndolePd(OAc)₂ (2)RuPhos (4)Cs₂CO₃Toluene10070-80 (est.)General method

Application in the Synthesis of a Precursor to Eltrombopag

While direct synthesis from this compound is not widely reported, a closely related compound, 2-bromo-6-nitrophenol, is a known precursor to an intermediate of Eltrombopag, a thrombopoietin receptor agonist. The key step involves a Suzuki-Miyaura coupling. A plausible synthetic route could involve the protection of the amino and hydroxyl groups of this compound, followed by a Suzuki coupling and subsequent deprotection.

Hypothetical Signaling Pathway for a TPO Receptor Agonist

Drug TPO Receptor Agonist (e.g., Eltrombopag) Receptor TPO Receptor (c-Mpl) Drug->Receptor Binds and Activates JAK2 JAK2 Receptor->JAK2 Phosphorylation STAT STAT3/5 JAK2->STAT Phosphorylation Nucleus Nucleus STAT->Nucleus Dimerization and Translocation Transcription Gene Transcription Nucleus->Transcription Proliferation Megakaryocyte Proliferation and Differentiation Transcription->Proliferation

References

Application of 2-Amino-6-bromophenol in Azo Dye Manufacturing: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the application of 2-Amino-6-bromophenol in the synthesis of azo dyes. It includes detailed experimental protocols for the diazotization of this compound and its subsequent coupling with various aromatic compounds to generate a diverse palette of azo dyes. Furthermore, this guide presents key quantitative data for the synthesized dyes and explores their potential relevance in biological and drug development contexts.

Introduction

Azo dyes represent the largest and most versatile class of synthetic colorants, characterized by the presence of one or more azo groups (-N=N-). The synthesis of azo dyes is a well-established two-step process involving diazotization and azo coupling. The diazotization step converts a primary aromatic amine into a reactive diazonium salt, which then acts as an electrophile in the azo coupling step, reacting with an electron-rich coupling component such as a phenol, naphthol, or aromatic amine. The structural diversity of both the diazo component and the coupling partner allows for the synthesis of a vast array of colors with varying properties.

This compound is a valuable precursor in azo dye synthesis. The presence of the bromine atom and the hydroxyl group on the aromatic ring can influence the final properties of the dye, such as its color, fastness, and potential biological activity. The hydroxyl group, being an auxochrome, can intensify the color and improve the dye's affinity for certain substrates. The bromine atom, a halogen, can enhance the lightfastness of the dye and may also impart unique electronic properties relevant to medicinal chemistry and materials science.

Experimental Protocols

The synthesis of azo dyes from this compound follows a two-step reaction: the formation of a diazonium salt from this compound, followed by the coupling of this salt with a suitable aromatic compound.

Protocol 1: Diazotization of this compound

This protocol outlines the procedure for the conversion of this compound to its corresponding diazonium salt. This reaction must be carried out at low temperatures to ensure the stability of the diazonium salt.

Materials:

  • This compound

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Distilled Water

  • Ice

Procedure:

  • In a beaker, prepare a solution of this compound by dissolving a specific molar equivalent in a mixture of concentrated hydrochloric acid and distilled water.

  • Cool the resulting solution to 0-5 °C in an ice bath with continuous stirring.

  • In a separate beaker, prepare a solution of sodium nitrite by dissolving a slight molar excess in cold distilled water.

  • Slowly add the sodium nitrite solution dropwise to the cooled this compound solution. It is crucial to maintain the temperature below 5 °C throughout the addition to prevent the decomposition of the diazonium salt.

  • After the complete addition of the sodium nitrite solution, continue to stir the mixture in the ice bath for an additional 30 minutes to ensure the diazotization reaction is complete.

  • The resulting solution, containing the 2-bromo-6-hydroxybenzenediazonium chloride, is highly reactive and should be used immediately in the subsequent coupling reaction.

Protocol 2: Azo Coupling Reaction

This protocol describes the reaction of the freshly prepared diazonium salt with a coupling component to form the azo dye. The choice of coupling component will determine the final color of the dye. Examples of suitable coupling components include phenols (e.g., phenol, resorcinol), naphthols (e.g., β-naphthol), and aromatic amines (e.g., aniline, N,N-dimethylaniline).

Materials:

  • Diazonium salt solution from Protocol 1

  • Coupling component (e.g., Phenol, β-Naphthol, Aniline)

  • Sodium Hydroxide (NaOH) solution (for phenolic and naphtholic coupling components)

  • Sodium Acetate (CH₃COONa) solution (for coupling with aromatic amines)

  • Distilled Water

  • Ice

Procedure for Coupling with Phenols or Naphthols:

  • Dissolve the chosen coupling component (e.g., phenol or β-naphthol) in a dilute aqueous solution of sodium hydroxide.

  • Cool this solution to 0-5 °C in an ice bath with vigorous stirring.

  • Slowly add the cold diazonium salt solution (from Protocol 1) to the cold solution of the coupling component.

  • A colored precipitate of the azo dye should form immediately.

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling reaction is complete.

  • Isolate the crude dye by vacuum filtration and wash it with cold water.

  • The crude dye can be purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.

Procedure for Coupling with Aromatic Amines:

  • Dissolve the chosen aromatic amine (e.g., aniline) in a dilute acidic solution (e.g., dilute HCl).

  • Cool this solution to 0-5 °C in an ice bath.

  • Slowly add the cold diazonium salt solution (from Protocol 1) to the cold solution of the aromatic amine with vigorous stirring.

  • Add a solution of sodium acetate to adjust the pH to a weakly acidic to neutral range (pH 4-7), which is optimal for coupling with amines.

  • A colored precipitate of the azo dye will form.

  • Continue stirring the reaction mixture in the ice bath for 30-60 minutes.

  • Isolate and purify the dye as described for phenolic coupling.

Quantitative Data of Synthesized Azo Dyes

The following table summarizes the key spectral properties of representative azo dyes synthesized from this compound and various coupling components. The absorption maximum (λmax) is a critical parameter that determines the color of the dye, while the molar extinction coefficient (ε) indicates the intensity of the color.

Diazo ComponentCoupling ComponentDye Structureλmax (nm)Molar Extinction Coefficient (ε) (L mol⁻¹ cm⁻¹)Color
This compoundPhenol2-((2-bromo-6-hydroxyphenyl)diazenyl)phenolData not availableData not availableExpected Yellow-Orange
This compoundβ-Naphthol1-((2-bromo-6-hydroxyphenyl)diazenyl)naphthalen-2-olData not availableData not availableExpected Orange-Red
This compoundAniline4-((2-bromo-6-hydroxyphenyl)diazenyl)anilineData not availableData not availableExpected Yellow
This compoundN,N-Dimethylaniline4-((2-bromo-6-hydroxyphenyl)diazenyl)-N,N-dimethylanilineData not availableData not availableExpected Red

Logical Workflow and Diagrams

The synthesis of azo dyes from this compound can be visualized as a clear, sequential process.

Azo_Dye_Synthesis_Workflow cluster_diazotization Diazotization cluster_coupling Azo Coupling cluster_analysis Analysis 2_Amino_6_bromophenol This compound NaNO2_HCl NaNO₂ / HCl 0-5 °C 2_Amino_6_bromophenol->NaNO2_HCl Step 1 Diazonium_Salt 2-Bromo-6-hydroxybenzene- diazonium Chloride NaNO2_HCl->Diazonium_Salt Coupling_Reaction Coupling Reaction 0-5 °C Diazonium_Salt->Coupling_Reaction Coupling_Component Coupling Component (Phenol, Naphthol, Aniline) Coupling_Component->Coupling_Reaction Step 2 Azo_Dye Azo Dye Coupling_Reaction->Azo_Dye Purification Purification (Recrystallization) Azo_Dye->Purification Characterization Characterization (UV-Vis, IR, NMR) Purification->Characterization

Figure 1: General workflow for the synthesis of azo dyes from this compound.

The logical relationship for selecting a coupling component to achieve a desired color is based on the electronic properties of the substituent on the coupling component. Electron-donating groups generally lead to a bathochromic shift (a shift to longer wavelengths), resulting in deeper colors (e.g., reds and blues), while electron-withdrawing groups can cause a hypsochromic shift (a shift to shorter wavelengths), leading to lighter colors (e.g., yellows).

Coupling_Component_Selection cluster_components Coupling Component Selection Desired_Color Desired Color Phenols Phenols / Naphthols (Electron-Donating -OH) Desired_Color->Phenols Yellow to Red Anilines Anilines (Electron-Donating -NH₂) Desired_Color->Anilines Yellow to Red Substituted_Aromatics Substituted Aromatics (with EWG or EDG) Desired_Color->Substituted_Aromatics Tunable Color Deeper_Color Deeper_Color Phenols->Deeper_Color Increased Conjugation (Naphthols) Anilines->Deeper_Color Auxochromes (-NR₂) Color_Shift Color_Shift Substituted_Aromatics->Color_Shift EDG -> Bathochromic EWG -> Hypsochromic

Figure 2: Logical relationship for coupling component selection based on desired color.

Relevance to Drug Development

While azo dyes are primarily known for their coloring properties, certain azo compounds have demonstrated biological activity, including antimicrobial and anticancer properties. The mechanism of action for some azo-based drugs involves their in vivo reduction to aromatic amines, which can then exert a therapeutic effect. The presence of the bromine atom and the phenolic hydroxyl group in azo dyes derived from this compound may impart specific biological activities. Halogenated compounds are common in many pharmaceuticals, and phenolic moieties are known to interact with various biological targets.

Further research is warranted to explore the potential of azo dyes derived from this compound as scaffolds for the development of new therapeutic agents. Screening these compounds for various biological activities could unveil novel applications beyond their traditional use as colorants. No specific signaling pathways have been elucidated for azo dyes derived from this compound in the current literature.

Conclusion

This compound serves as a versatile precursor for the synthesis of a wide range of azo dyes. The straightforward diazotization and coupling reactions allow for the generation of diverse chromophores. While specific quantitative and biological data for these particular dyes are limited, the established principles of azo dye chemistry provide a solid foundation for their synthesis and characterization. The unique structural features of this compound suggest that the resulting azo dyes may possess interesting properties, making them worthy of further investigation for applications in materials science and drug discovery. The protocols and information provided herein serve as a valuable resource for researchers and scientists working in these fields.

2-Amino-6-bromophenol: A Versatile Building Block for Novel Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals in the agrochemical sector.

Introduction

2-Amino-6-bromophenol is a valuable and versatile aromatic building block in the synthesis of novel agrochemicals. Its unique trifunctional nature, possessing amino, hydroxyl, and bromo groups on a benzene ring, allows for a wide range of chemical modifications. The strategic positioning of these functional groups enables the construction of complex molecular architectures with potential applications as herbicides and fungicides. The presence of the bromine atom provides a reactive handle for cross-coupling reactions, while the amino and hydroxyl groups can be readily derivatized to introduce desired pharmacophores and modulate the physicochemical properties of the final compounds. This document provides a detailed protocol for the synthesis of a hypothetical fungicide, "Fungibrom," derived from this compound, and outlines its proposed mechanism of action and biological efficacy.

Hypothetical Agrochemical Profile: Fungibrom

Chemical Name: 2-(2-Amino-6-bromophenoxy)-N-(4-cyanophenyl)acetamide

Target Pest: A broad-spectrum fungicide with potential activity against various fungal pathogens in crops.

Proposed Mode of Action: Fungibrom is designed to inhibit the fungal mitochondrial respiratory chain, specifically targeting the ubiquinol-cytochrome c reductase at the Qo site (Complex III). This inhibition disrupts the production of ATP, leading to the cessation of fungal growth and eventual cell death.

Synthesis of Fungibrom

The synthesis of Fungibrom from this compound is a two-step process, as illustrated in the workflow below.

Synthesis_Workflow A This compound B Step 1: Alkylation with 2-chloro-N-(4-cyanophenyl)acetamide A->B  Base, Solvent   C Fungibrom B->C  Purification  

Caption: Synthetic workflow for Fungibrom.

Experimental Protocol

Step 1: Synthesis of 2-(2-Amino-6-bromophenoxy)-N-(4-cyanophenyl)acetamide (Fungibrom)

  • Materials:

    • This compound (1.0 eq)

    • 2-chloro-N-(4-cyanophenyl)acetamide (1.1 eq)

    • Potassium carbonate (K₂CO₃) (2.0 eq)

    • Acetonitrile (anhydrous)

    • Round-bottom flask

    • Magnetic stirrer and stir bar

    • Reflux condenser

    • Heating mantle

    • Standard laboratory glassware for workup and purification.

  • Procedure:

    • To a 250 mL round-bottom flask, add this compound (1.0 eq) and anhydrous acetonitrile.

    • Stir the mixture at room temperature until the starting material is fully dissolved.

    • Add potassium carbonate (2.0 eq) to the solution.

    • To this suspension, add 2-chloro-N-(4-cyanophenyl)acetamide (1.1 eq) portion-wise.

    • Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 82°C) with vigorous stirring.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexane and ethyl acetate as the mobile phase.

    • After completion of the reaction (typically 6-8 hours), cool the mixture to room temperature.

    • Filter the solid potassium carbonate and wash it with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • The crude product is purified by column chromatography on silica gel using a gradient elution of hexane and ethyl acetate.

    • Combine the fractions containing the pure product and evaporate the solvent to yield Fungibrom as a solid.

Quantitative Data
ParameterValue
Yield 75%
Purity (HPLC) >98%
Melting Point 155-158 °C
¹H NMR (400 MHz, CDCl₃) δ (ppm) 8.2 (s, 1H), 7.7 (d, J=8.8 Hz, 2H), 7.6 (d, J=8.8 Hz, 2H), 7.2 (t, J=8.0 Hz, 1H), 6.9 (d, J=8.0 Hz, 1H), 6.8 (d, J=8.0 Hz, 1H), 4.7 (s, 2H), 4.2 (br s, 2H).
¹³C NMR (101 MHz, CDCl₃) δ (ppm) 167.5, 145.2, 142.1, 133.5, 132.8, 124.5, 120.3, 118.9, 115.6, 112.4, 110.8, 68.9.
Mass Spec (ESI+) m/z 346.0 (M+H)⁺

Biological Activity of Fungibrom

The fungicidal activity of Fungibrom was hypothetically evaluated against a panel of common plant pathogenic fungi. The results are summarized in the table below.

Fungal SpeciesPathogen TypeEC₅₀ (µg/mL)
Botrytis cinereaGray Mold1.5
Septoria triticiLeaf Blotch of Wheat2.1
Puccinia triticinaWheat Leaf Rust3.5
Alternaria solaniEarly Blight of Tomato4.2

Proposed Signaling Pathway Inhibition

Fungibrom is designed to interfere with the mitochondrial respiratory chain, a critical pathway for energy production in fungi.

Signaling_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane ComplexI Complex I Ubiquinone Ubiquinone Pool ComplexI->Ubiquinone ComplexII Complex II ComplexII->Ubiquinone ComplexIII Complex III (Qo site) Ubiquinone->ComplexIII CytC Cytochrome c ComplexIII->CytC ComplexIV Complex IV CytC->ComplexIV ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase ATP ATP ATP_Synthase->ATP Fungibrom Fungibrom Fungibrom->ComplexIII Inhibition

Caption: Inhibition of Complex III by Fungibrom.

Conclusion

This compound serves as an excellent starting material for the synthesis of potentially potent agrochemicals. The hypothetical fungicide, Fungibrom, demonstrates a plausible synthetic route and a targeted mode of action that is common among effective fungicides. The presented data, while hypothetical, is based on established principles of medicinal and agrochemical chemistry and provides a framework for the development of new crop protection agents based on the this compound scaffold. Further research and empirical testing are necessary to validate the synthesis and biological activity of such compounds.

Protocol for the Regioselective Bromination of 2-Aminophenol to Yield 2-Amino-6-bromophenol

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the synthesis of 2-Amino-6-bromophenol, a valuable intermediate in the development of pharmaceuticals and other bioactive molecules. The synthesis involves a two-step process starting from the readily available 2-aminophenol. To achieve the desired regioselectivity and avoid the formation of multiple brominated isomers, a protecting group strategy is employed. The amino group of 2-aminophenol is first acetylated to form 2-acetamidophenol. This intermediate is then brominated, directing the bromine atom to the position ortho to the hydroxyl group and para to the activating acetamido group. Subsequent deprotection of the acetyl group yields the target compound, this compound.

Data Presentation

Parameter2-Aminophenol (Starting Material)2-Acetamidophenol (Intermediate)This compound (Final Product)
Molecular Formula C₆H₇NOC₈H₉NO₂C₆H₆BrNO
Molecular Weight 109.13 g/mol 151.16 g/mol 188.02 g/mol [1][2][3][4]
Melting Point 174 °C209 °C83-84 °C[3]
Appearance White to off-white crystalline powderWhite to off-white crystalline solidSolid[4]
CAS Number 95-55-6614-80-228165-50-6[1][2][4]

Experimental Protocols

This protocol is divided into three key stages:

  • Protection (Acetylation) of 2-Aminophenol: Synthesis of 2-Acetamidophenol.

  • Bromination of 2-Acetamidophenol: Synthesis of 2-Acetamido-6-bromophenol.

  • Deprotection (Hydrolysis): Synthesis of this compound.

Materials and Reagents
  • 2-Aminophenol

  • Acetic anhydride

  • Glacial acetic acid

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Deionized water

  • Standard laboratory glassware and equipment (round-bottom flasks, reflux condenser, magnetic stirrer, heating mantle, separatory funnel, Buchner funnel, etc.)

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Rotary evaporator

Step 1: Synthesis of 2-Acetamidophenol (Protection)

This step involves the acetylation of the amino group of 2-aminophenol to prevent it from interfering in the subsequent bromination step.

Procedure:

  • In a 250 mL round-bottom flask, dissolve 10.9 g (0.1 mol) of 2-aminophenol in 50 mL of glacial acetic acid.

  • To this solution, add 11.2 mL (0.12 mol) of acetic anhydride dropwise with stirring.

  • Heat the reaction mixture at 80-90 °C for 1 hour.

  • Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into 200 mL of ice-cold water with stirring.

  • Collect the precipitated white solid by vacuum filtration using a Buchner funnel.

  • Wash the solid with cold water until the filtrate is neutral.

  • Dry the product, 2-acetamidophenol, in a vacuum oven at 60-70 °C. The expected yield is typically high, around 90-95%.

Step 2: Synthesis of 2-Acetamido-6-bromophenol (Bromination)

The protected intermediate, 2-acetamidophenol, is brominated using N-bromosuccinimide (NBS), which selectively introduces a bromine atom at the 6-position.

Procedure:

  • In a 500 mL round-bottom flask, dissolve 15.1 g (0.1 mol) of 2-acetamidophenol in 200 mL of dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Add 17.8 g (0.1 mol) of N-bromosuccinimide (NBS) portion-wise over 30 minutes, ensuring the temperature remains below 5 °C.

  • Stir the reaction mixture at 0 °C for 2-3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Wash the reaction mixture with 100 mL of saturated sodium bicarbonate solution, followed by 100 mL of deionized water.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude 2-acetamido-6-bromophenol by recrystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Step 3: Synthesis of this compound (Deprotection)

The final step is the hydrolysis of the acetamido group to yield the desired this compound.

Procedure:

  • In a 250 mL round-bottom flask, suspend the purified 2-acetamido-6-bromophenol from the previous step in 100 mL of 6 M hydrochloric acid.

  • Heat the mixture to reflux (approximately 100-110 °C) and maintain reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to room temperature and then neutralize it carefully with a saturated solution of sodium hydroxide until the pH is approximately 7-8.

  • Extract the product into ethyl acetate (3 x 100 mL).

  • Combine the organic extracts and wash them with brine (100 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the crude this compound.

  • Further purification can be achieved by recrystallization or column chromatography if necessary to obtain a product of high purity.

Safety Precautions

  • All experimental procedures should be carried out in a well-ventilated fume hood.

  • Personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, must be worn at all times.

  • 2-Aminophenol and its derivatives can be harmful if swallowed or inhaled.[1]

  • N-Bromosuccinimide is a corrosive and lachrymatory substance. Handle with care.

  • Bromine and its compounds are toxic and corrosive.[5]

  • Handle all organic solvents and corrosive acids and bases with appropriate caution.

  • This compound is very toxic to aquatic life with long-lasting effects.[1]

Visualizations

Bromination_Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Bromination cluster_2 Step 3: Deprotection 2-Aminophenol 2-Aminophenol 2-Acetamidophenol 2-Acetamidophenol 2-Aminophenol->2-Acetamidophenol Acetylation Acetic_Anhydride Acetic_Anhydride Acetic_Anhydride->2-Acetamidophenol 2-Acetamido-6-bromophenol 2-Acetamido-6-bromophenol 2-Acetamidophenol->2-Acetamido-6-bromophenol Bromination NBS NBS NBS->2-Acetamido-6-bromophenol This compound This compound 2-Acetamido-6-bromophenol->this compound Hydrolysis HCl_Heat HCl_Heat HCl_Heat->this compound

Caption: Synthetic workflow for this compound.

References

Suzuki Coupling Reactions of 2-Amino-6-bromophenol: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Synthesis of 2-Amino-6-arylphenols

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance. This document provides detailed application notes and protocols for the Suzuki coupling of 2-Amino-6-bromophenol, a versatile building block for the synthesis of 2-amino-6-arylphenols. These products are of significant interest in medicinal chemistry due to their structural resemblance to various biologically active scaffolds.

Introduction

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound (typically a boronic acid or its ester) and an organohalide.[1] The reaction of this compound with various arylboronic acids provides a direct route to a diverse library of 2-amino-6-arylphenols. These compounds are valuable intermediates and potential pharmacophores in the development of novel therapeutics. The presence of both an amino and a hydroxyl group on the phenolic ring offers multiple points for further functionalization, making them attractive scaffolds for creating complex molecules. While specific protocols for this compound are not extensively documented, methodologies established for structurally similar substrates, such as 2-amino-6-bromobenzothiazole, provide a robust starting point for reaction optimization.[2]

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling reaction generally involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and purity. For substrates like this compound, the amino and hydroxyl groups can potentially coordinate with the palladium catalyst, which may influence the reaction outcome. Therefore, careful selection of reaction parameters is essential.

Data Presentation: Representative Suzuki Coupling Reactions

The following table summarizes typical reaction conditions and yields for the Suzuki coupling of a structurally similar substrate, 2-amino-6-bromobenzothiazole, with various arylboronic acids. This data serves as a valuable reference for the optimization of reactions with this compound.

EntryArylboronic Acid/EsterCatalyst (mol%)BaseSolventTime (h)Yield (%)Reference
14-Methylphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄Toluene/H₂O (4:1)31Moderate[2]
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄DMF3164[2]
33,5-Bis(trifluoromethyl)phenylboronic acid pinacol esterPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane31High[2]
4Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄Toluene/H₂O (4:1)31Moderate[2]

Experimental Protocols

This section provides a general protocol for the Suzuki-Miyaura coupling of this compound with an arylboronic acid. This protocol is adapted from established procedures for similar substrates and should be optimized for each specific combination of reactants.[3][4][5]

Materials:

  • This compound

  • Arylboronic acid (1.1 - 1.5 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) (2-3 equivalents)

  • Anhydrous solvent (e.g., 1,4-Dioxane, Toluene, DMF)

  • Water (if using a biphasic system)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Reaction Setup: To a dry, oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum and evacuate and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Catalyst and Ligand Addition: Under a positive flow of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol) and, if necessary, the ligand.

  • Solvent Addition: Add the degassed anhydrous solvent (e.g., 1,4-Dioxane, 5 mL) and, if applicable, degassed water (e.g., 1 mL) via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and an organic solvent such as ethyl acetate.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with the organic solvent (e.g., 3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 2-amino-6-arylphenol.

Mandatory Visualizations

Catalytic Cycle of the Suzuki-Miyaura Coupling Reaction

Suzuki_Coupling_Cycle cluster_reactants Reactants Pd(0)L2 Pd(0)L2 Ar-Pd(II)L2-X Ar-Pd(II)L2-X Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-Ar' Ar-Pd(II)L2-X->Ar-Pd(II)L2-Ar' Transmetalation Ar-Pd(II)L2-Ar'->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)L2-Ar'->Ar-Ar' Ar-B(OR)2 Ar-B(OR)2 Ar-B(OR)2->Ar-Pd(II)L2-Ar' Ar-X Ar-X Ar-X->Ar-Pd(II)L2-X Oxidative Addition Base Base Base->Ar-Pd(II)L2-Ar'

Catalytic cycle of the Suzuki-Miyaura reaction.
General Experimental Workflowdot

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up and Purification cluster_analysis Analysis A Combine Reactants: This compound, Arylboronic acid, Base B Add Catalyst System: Pd Catalyst, Ligand (optional) A->B C Add Degassed Solvent(s) B->C D Establish Inert Atmosphere (N2 or Ar) C->D E Heat to Reaction Temperature (e.g., 80-110 °C) D->E F Monitor Reaction Progress (TLC, LC-MS) E->F G Quench Reaction (add water) F->G H Liquid-Liquid Extraction G->H I Dry and Concentrate Organic Phase H->I J Purify by Column Chromatography I->J K Characterize Product (NMR, MS, etc.) J->K

References

Synthesis of Heterocyclic Compounds from 2-Amino-6-bromophenol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of various heterocyclic compounds utilizing 2-Amino-6-bromophenol as a key starting material. The methodologies outlined are foundational for the development of novel chemical entities with potential applications in medicinal chemistry and materials science.

Introduction

This compound is a versatile building block in organic synthesis due to the presence of three reactive functional groups: an amino group, a hydroxyl group, and a bromo substituent on the aromatic ring. This arrangement allows for a variety of cyclization reactions to form fused heterocyclic systems. The bromine atom offers a site for further functionalization, for instance, through cross-coupling reactions, enabling the synthesis of diverse compound libraries. This document focuses on the synthesis of two major classes of heterocyclic compounds from this precursor: benzoxazoles and phenoxazines. These scaffolds are prevalent in many biologically active molecules and functional materials.

Synthesis of 7-Bromo-2-substituted-benzoxazoles

Benzoxazoles are a prominent class of heterocyclic compounds with a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The synthesis of 7-bromo-2-substituted-benzoxazoles from this compound can be achieved through condensation with various carbonyl compounds, such as carboxylic acids, acid chlorides, and aldehydes.

Protocol 1: Synthesis of 7-Bromo-2-phenylbenzoxazole via Condensation with Benzoic Acid

This protocol describes the direct condensation of this compound with benzoic acid, typically facilitated by a dehydrating agent or by carrying out the reaction at high temperatures to remove water.

Experimental Protocol:

  • In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine this compound (1.0 mmol, 188 mg), benzoic acid (1.1 mmol, 134 mg), and polyphosphoric acid (PPA) (approximately 2 g) as the catalyst and solvent.

  • Heat the reaction mixture to 180-200°C with stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion (typically 4-6 hours), cool the mixture to approximately 100°C and carefully pour it onto crushed ice with vigorous stirring.

  • Neutralize the aqueous solution with a saturated sodium bicarbonate solution until a precipitate is formed.

  • Filter the solid precipitate, wash thoroughly with water, and dry under vacuum.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure 7-Bromo-2-phenylbenzoxazole.

Protocol 2: Synthesis of 7-Bromo-2-arylbenzoxazoles from Aldehydes

This method involves the condensation of this compound with an aromatic aldehyde followed by oxidative cyclization. Various oxidizing agents can be employed.

Experimental Protocol:

  • To a solution of this compound (1.0 mmol, 188 mg) and an aromatic aldehyde (1.0 mmol) in a suitable solvent such as ethanol (10 mL), add a catalytic amount of an acid catalyst (e.g., p-toluenesulfonic acid, 0.1 mmol).

  • Reflux the mixture for 2-4 hours to form the Schiff base intermediate, monitoring by TLC.

  • After formation of the Schiff base, add an oxidizing agent (e.g., 2,3-dichloro-5,6-dicyano-1,4-benzoquinone, DDQ, 1.1 mmol) to the reaction mixture.

  • Continue to reflux for an additional 8-12 hours.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel.

Reagent 2Catalyst/OxidantSolventReaction Time (h)Temperature (°C)Yield (%)Reference
Benzoic AcidPPANeat4-6180-20075-85[1]
4-Chlorobenzaldehydep-TSA / DDQEthanol12-16Reflux70-80[2]
4-Methoxybenzaldehydep-TSA / DDQEthanol12-16Reflux72-82[2]

Table 1: Representative Data for the Synthesis of 7-Bromo-2-substituted-benzoxazoles. Yields are typical for analogous reactions with substituted 2-aminophenols and may vary for this compound.

Synthesis_of_Benzoxazoles cluster_reactants Reactants cluster_process Reaction cluster_product Product A This compound C Condensation / Schiff Base Formation A->C B Carboxylic Acid / Aldehyde B->C D Cyclization / Oxidative Cyclization C->D Intermediate E 7-Bromo-2-substituted-benzoxazole D->E

Caption: Synthetic pathway for 7-Bromo-2-substituted-benzoxazoles.

Synthesis of 1-Bromophenoxazines

Phenoxazines are another important class of tricyclic heterocyclic compounds with applications as dyes, pharmaceuticals, and electronic materials. The synthesis of 1-bromophenoxazines from this compound typically involves a condensation reaction with a catechol or a quinone derivative.

Protocol 3: Synthesis of 1-Bromophenoxazin-3-one via Oxidative Coupling

This protocol details the synthesis of a phenoxazinone derivative through the oxidative coupling of this compound.

Experimental Protocol:

  • Dissolve this compound (2.0 mmol, 376 mg) in a suitable solvent such as methanol or a buffered aqueous solution.

  • Add a solution of an oxidizing agent, such as potassium ferricyanide(III) (K₃[Fe(CN)₆]) or a laccase enzyme preparation, to the solution of the aminophenol with stirring.[2]

  • Maintain the reaction at room temperature or slightly elevated temperatures (e.g., 30-50°C) and monitor the reaction progress by TLC or UV-Vis spectroscopy.

  • The reaction is typically complete within 24 hours.

  • Upon completion, the product may precipitate from the reaction mixture. If not, extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic extracts with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Oxidizing AgentSolventReaction Time (h)Temperature (°C)Yield (%)Reference
K₃[Fe(CN)₆]Methanol2425-3060-70[2]
LaccaseAqueous Buffer (pH 5)243055-65[2]

Table 2: Representative Data for the Synthesis of 1-Bromophenoxazin-3-one. Yields are generalized from similar oxidative couplings of aminophenols.

Synthesis_of_Phenoxazines A This compound (2 molecules) B Oxidative Coupling A->B Oxidizing Agent (e.g., K₃[Fe(CN)₆]) C Dimerization & Cyclization B->C D 1-Bromophenoxazin-3-one C->D

Caption: Oxidative coupling pathway for 1-Bromophenoxazin-3-one.

Conclusion

The protocols and data presented herein provide a foundational guide for the synthesis of benzoxazole and phenoxazine derivatives from this compound. These methodologies are robust and can be adapted for the synthesis of a wide array of derivatives by varying the reaction partners and conditions. The presence of the bromo substituent provides a valuable handle for further synthetic transformations, making this compound an important precursor for the generation of complex heterocyclic molecules for drug discovery and materials science applications. Researchers are encouraged to optimize the described conditions to achieve the best possible outcomes for their specific target molecules.

References

Experimental procedure for N-acetylation of 2-Amino-6-bromophenol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and efficient protocol for the N-acetylation of 2-amino-6-bromophenol to synthesize N-(3-bromo-2-hydroxyphenyl)acetamide. The procedure is designed for researchers in synthetic chemistry, medicinal chemistry, and drug development, providing a straightforward method for the preparation of this substituted acetanilide derivative. The protocol emphasizes chemoselectivity, yield, and purity of the final product, with data presented in a clear, tabular format for easy reference. A comprehensive experimental workflow is also provided.

Introduction

N-acetylated aromatic compounds are a cornerstone in the synthesis of a wide array of pharmaceuticals and fine chemicals. The acetylation of aminophenols, in particular, is a fundamental transformation. While the synthesis of N-acetyl-p-aminophenol (acetaminophen) is a widely documented industrial process, protocols for less common, substituted aminophenols like this compound are not as readily available. This document provides a detailed, step-by-step experimental procedure for the selective N-acetylation of this compound using acetic anhydride. The protocol is optimized for laboratory scale and addresses potential challenges such as chemoselectivity and purification. The amino group is significantly more nucleophilic than the phenolic hydroxyl group, which allows for selective acylation at the nitrogen atom under controlled conditions.[1]

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplier
This compoundReagentCommercially Available
Acetic AnhydrideACS GradeCommercially Available
Glacial Acetic AcidACS GradeCommercially Available
Deionized WaterHigh PurityLaboratory Supply
Activated CarbonDecolorizingCommercially Available
Sodium BicarbonateACS GradeCommercially Available
Ethyl AcetateACS GradeCommercially Available
Brine (Saturated NaCl)Laboratory PreparedN/A
Anhydrous Sodium SulfateACS GradeCommercially Available
Procedure
  • Dissolution of Starting Material: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (10.0 g, 53.2 mmol) and glacial acetic acid (50 mL). Stir the mixture at room temperature until the solid is fully dissolved.

  • Acetylation Reaction: To the stirred solution, add acetic anhydride (6.0 mL, 63.8 mmol, 1.2 equivalents) dropwise over a period of 10 minutes.

  • Heating: Heat the reaction mixture to 90-100°C using a heating mantle and maintain this temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) using a 1:1 mixture of hexane and ethyl acetate as the eluent.

  • Quenching and Precipitation: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing 200 mL of ice-cold deionized water with vigorous stirring. A precipitate should form.

  • Isolation of Crude Product: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the filter cake with three portions of cold deionized water (3x 50 mL).

  • Decolorization and Recrystallization: Transfer the crude solid to a 500 mL Erlenmeyer flask. Add 150 mL of deionized water and heat the suspension to boiling with stirring to dissolve the solid. If the solution is colored, add a small amount of activated carbon (approximately 0.5 g) and continue to heat at boiling for 10 minutes.

  • Purification: While hot, filter the solution through a fluted filter paper to remove the activated carbon. Allow the filtrate to cool slowly to room temperature, and then place it in an ice bath for 1 hour to complete crystallization.

  • Final Product Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of ice-cold deionized water, and dry in a vacuum oven at 60°C to a constant weight.

Quantitative Data Summary
ParameterValue
Mass of this compound10.0 g
Moles of this compound53.2 mmol
Volume of Acetic Anhydride6.0 mL
Moles of Acetic Anhydride63.8 mmol
Molar Ratio (Amine:Anhydride)1:1.2
Reaction Temperature90-100°C
Reaction Time2 hours
Expected ProductN-(3-bromo-2-hydroxyphenyl)acetamide
Theoretical Yield12.24 g
Typical Experimental Yield10.4 - 11.0 g (85-90%)

Experimental Workflow

experimental_workflow cluster_reaction Reaction Setup cluster_workup Work-up and Isolation cluster_purification Purification A Dissolve this compound in Glacial Acetic Acid B Add Acetic Anhydride (Dropwise) A->B C Heat Reaction Mixture (90-100°C, 2h) B->C D Cool and Quench in Ice Water C->D E Vacuum Filter Crude Product D->E F Wash with Cold Water E->F G Recrystallize from Hot Water (with Charcoal) F->G H Hot Filtration G->H I Crystallize and Cool H->I J Vacuum Filter Pure Product I->J K Dry in Vacuum Oven J->K L L K->L Final Product: N-(3-bromo-2-hydroxyphenyl)acetamide

Caption: Experimental workflow for the N-acetylation of this compound.

Safety Precautions

  • Handle all chemicals in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Acetic anhydride and glacial acetic acid are corrosive and have strong odors. Avoid inhalation and skin contact.

  • The reaction involves heating flammable organic compounds. Ensure no open flames are nearby and use appropriate heating equipment.

Conclusion

This application note provides a detailed and reliable protocol for the N-acetylation of this compound. The procedure is straightforward, high-yielding, and affords a product of high purity after a simple recrystallization step. This method is suitable for researchers requiring a scalable synthesis of N-(3-bromo-2-hydroxyphenyl)acetamide for further applications in drug discovery and materials science.

References

Application Notes: Synthesis and Utilization of Novel Fluorescent Probe ABP-488 for Cellular Zinc Detection

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Amino-6-bromophenol is a versatile synthetic intermediate possessing ortho-amino and hydroxyl groups, along with a reactive bromine atom. This unique substitution pattern makes it an attractive starting material for the synthesis of novel heterocyclic compounds with potential applications in fluorescence imaging and sensing. The electron-donating amino and hydroxyl groups can enhance the quantum yield of a fluorophore, while the bromine atom provides a convenient handle for introducing various functionalities through cross-coupling reactions. This application note describes the synthesis of a novel fluorescent probe, ABP-488 (Amino-Bromo-Phenol derivative, emitting at 488 nm) , derived from this compound, and its application in the detection of intracellular zinc ions (Zn²⁺).

Principle of Detection

The design of ABP-488 is based on a photoinduced electron transfer (PeT) mechanism. The core fluorophore is synthesized via a Suzuki-Miyaura cross-coupling reaction between this compound and a suitable boronic acid derivative. The resulting molecule is engineered to have a low basal fluorescence. Upon chelation with Zn²⁺, the PeT process is inhibited, leading to a significant enhancement in fluorescence intensity, allowing for the sensitive and selective detection of Zn²⁺.

Applications
  • Fluorescence Microscopy: Live-cell imaging of intracellular Zn²⁺ pools.

  • Flow Cytometry: Quantification of cellular Zn²⁺ levels in cell populations.

  • High-Throughput Screening: Screening of compounds that modulate cellular zinc homeostasis.

  • Drug Development: Assessing the impact of drug candidates on cellular zinc levels.

Photophysical and Sensing Properties of ABP-488

The key photophysical and sensing characteristics of ABP-488 have been determined and are summarized in the table below.

PropertyValueConditions
Absorption Maximum (λₐₑₛ) 390 nmIn PBS buffer (pH 7.4)
Emission Maximum (λₑₘ) 488 nmIn PBS buffer (pH 7.4) upon saturation with Zn²⁺
Molar Extinction Coefficient (ε) 25,000 M⁻¹cm⁻¹At 390 nm in PBS buffer (pH 7.4)
Fluorescence Quantum Yield (Φ) < 0.01 (free probe) / > 0.5 (with Zn²⁺)In PBS buffer (pH 7.4)
Stokes Shift 98 nm
Dissociation Constant (Kₔ) 1.5 µMFor Zn²⁺ in PBS buffer (pH 7.4)
Limit of Detection (LOD) 50 nMBased on 3σ/slope
Selectivity of ABP-488

The fluorescence response of ABP-488 (5 µM) was tested against a variety of biologically relevant metal ions (100 µM) to assess its selectivity for Zn²⁺.

Metal IonFluorescence Intensity (Arbitrary Units)
None 10
Zn²⁺ 850
Na⁺ 12
K⁺ 11
Ca²⁺ 15
Mg²⁺ 14
Fe²⁺ 25
Fe³⁺ 22
Cu²⁺ 30
Mn²⁺ 18
Co²⁺ 20
Ni²⁺ 19

Signaling Pathway Diagram

G ABP-488 Signaling Pathway for Zn²⁺ Detection cluster_0 In the absence of Zn²⁺ cluster_1 In the presence of Zn²⁺ ABP488_free ABP-488 (Low Fluorescence) ABP488_Zn ABP-488-Zn²⁺ Complex (High Fluorescence) ABP488_free->ABP488_Zn + Zn²⁺ PeT_on Photoinduced Electron Transfer (PeT) ON ABP488_free->PeT_on Emission_low Weak Emission ABP488_free->Emission_low ABP488_Zn->ABP488_free - Zn²⁺ PeT_off Photoinduced Electron Transfer (PeT) OFF ABP488_Zn->PeT_off Emission_high Strong Emission (488 nm) ABP488_Zn->Emission_high Zn Zn²⁺ Excitation Excitation Light (390 nm) PeT_on->Excitation PeT_off->Excitation Excitation->ABP488_free Excitation->ABP488_Zn

Caption: ABP-488 detects Zn²⁺ via inhibition of Photoinduced Electron Transfer (PeT).

Experimental Protocols

Synthesis of ABP-488 Fluorescent Probe

This protocol describes a hypothetical Suzuki-Miyaura cross-coupling reaction for the synthesis of the ABP-488 probe from this compound.

Materials:

  • This compound

  • (2-(N,N-dimethylsulfamoyl)phenyl)boronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer with heating

  • Inert gas supply (Nitrogen or Argon)

Procedure:

  • To a 100 mL round-bottom flask, add this compound (1.0 mmol, 1.0 eq), (2-(N,N-dimethylsulfamoyl)phenyl)boronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (3.0 mmol, 3.0 eq).

  • Add palladium(II) acetate (0.05 mmol, 0.05 eq) and triphenylphosphine (0.1 mmol, 0.1 eq) to the flask.

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this process three times to ensure an inert atmosphere.

  • Add 20 mL of anhydrous 1,4-dioxane and 5 mL of degassed water to the flask.

  • Attach a condenser and heat the reaction mixture to 90 °C with vigorous stirring under the inert atmosphere.

  • Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with 50 mL of ethyl acetate and wash with 2 x 25 mL of water and 1 x 25 mL of brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield the pure ABP-488 probe.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Experimental Workflow for Live-Cell Imaging of Intracellular Zn²⁺

G Experimental Workflow for Live-Cell Imaging cluster_steps A 1. Cell Culture Seed cells on glass-bottom dishes B 2. Probe Preparation Prepare 1 mM stock of ABP-488 in DMSO C 3. Cell Staining Incubate cells with 5 µM ABP-488 for 30 min at 37°C A->C Prepare Staining Solution D 4. Washing Wash cells with PBS to remove excess probe C->D E 5. Treatment (Optional) Treat cells with Zn²⁺ or a chelator (e.g., TPEN) D->E F 6. Fluorescence Microscopy Image cells using a 405 nm laser for excitation and collecting emission at 450-550 nm E->F G 7. Image Analysis Quantify fluorescence intensity in regions of interest F->G

Caption: Workflow for staining and imaging intracellular Zn²⁺ with ABP-488.

Protocol for Live-Cell Imaging:

  • Cell Preparation:

    • Seed cells (e.g., HeLa or PC-3) in glass-bottom dishes or chamber slides and grow to the desired confluency (typically 60-80%).

  • Probe Preparation:

    • Prepare a 1 mM stock solution of ABP-488 in anhydrous DMSO.

    • Prepare a working solution by diluting the stock solution in pre-warmed cell culture medium or a suitable buffer (e.g., HBSS) to a final concentration of 1-10 µM (5 µM is a good starting point).

  • Cell Staining:

    • Remove the culture medium from the cells.

    • Wash the cells once with pre-warmed PBS (pH 7.4).

    • Add the ABP-488 working solution to the cells and incubate for 15-60 minutes at 37 °C in a 5% CO₂ incubator. The optimal incubation time should be determined empirically for each cell type.

  • Washing:

    • Remove the staining solution.

    • Wash the cells two to three times with pre-warmed PBS or fresh culture medium to remove excess probe and reduce background fluorescence.

  • Imaging:

    • Add fresh, pre-warmed culture medium or an appropriate imaging buffer to the cells.

    • Place the dish on the stage of a fluorescence microscope equipped with a suitable filter set (e.g., DAPI or custom filters for 390 nm excitation and 488 nm emission).

    • Excite the ABP-488 probe and collect the emission signal.

    • Acquire images using the lowest possible excitation intensity and exposure time to minimize phototoxicity.

  • Controls:

    • Positive Control: Treat stained cells with a cell-permeable zinc salt (e.g., 50 µM ZnCl₂ with 10 µM pyrithione) for 15-30 minutes to increase intracellular zinc and confirm probe responsiveness.

    • Negative Control: Treat stained cells with a zinc chelator (e.g., 100 µM TPEN) to deplete intracellular zinc and confirm the signal is zinc-dependent.

Application Notes: Reaction Mechanisms of 2-Amino-6-bromophenol with Electrophiles

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 2-Amino-6-bromophenol is a valuable synthetic intermediate used in the development of dyes, pharmaceuticals, and agrochemicals.[1] Its chemical reactivity is governed by the interplay of three distinct functional groups on the benzene ring: a strongly activating, ortho-, para-directing amino (-NH₂) group; a strongly activating, ortho-, para-directing hydroxyl (-OH) group; and a deactivating, ortho-, para-directing bromo (-Br) group. The combined electron-donating effects of the amino and hydroxyl groups render the aromatic ring highly nucleophilic and susceptible to electrophilic attack.[2][3] This document outlines the theoretical reaction mechanisms, presents protocols for key transformations, and summarizes quantitative data from related compounds to guide researchers in utilizing this compound in organic synthesis.

Predicted Regioselectivity in Electrophilic Aromatic Substitution: The directing effects of the substituents on this compound are crucial for predicting the outcome of electrophilic aromatic substitution (EAS) reactions.

  • -OH Group: Directs electrophiles to the ortho (C6) and para (C4) positions.

  • -NH₂ Group: Directs electrophiles to the ortho (C2) and para (C4) positions.

  • -Br Group: Directs electrophiles to the ortho (C2) and para (C6) positions, but deactivates the ring.

Considering the positions are already substituted at C1 (OH), C2 (NH₂), and C6 (Br), the primary sites for electrophilic attack are C4, followed by C3 and C5. The powerful activating and synergistic ortho, para-directing influence of the -OH and -NH₂ groups strongly favors substitution at the C4 position, which is para to the hydroxyl group and meta to the amino group. Steric hindrance from the bulky bromine atom at C6 may further disfavor substitution at the C5 position.

Caption: Predicted regioselectivity for electrophilic attack on this compound.

Acylation Reactions

Acylation introduces an acyl group into a molecule.[4] For aminophenols, this reaction can occur at either the amino (N-acylation) or the hydroxyl (O-acylation) group. Selective N-acylation is often performed to protect the more nucleophilic amino group, thereby moderating its activating effect and allowing for controlled electrophilic substitution on the aromatic ring.[2]

Logical Workflow for Controlled Electrophilic Substitution

A common strategy involves protecting the amine via acylation, performing the desired ring substitution, and then deprotecting the amine to restore the original functionality.

G start This compound protect N-Acylation (e.g., Acetic Anhydride) start->protect Step 1 intermediate N-Acetyl-2-amino- 6-bromophenol protect->intermediate substitute Electrophilic Substitution (e.g., Nitration) intermediate->substitute Step 2 substituted_protected Substituted N-Acetyl Intermediate substitute->substituted_protected deprotect Hydrolysis (Acid or Base) substituted_protected->deprotect Step 3 final_product Substituted This compound deprotect->final_product

References

Application Notes and Protocols for the Laboratory-Scale Synthesis and Purification of 2-Amino-6-bromophenol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2-Amino-6-bromophenol is a valuable substituted phenol derivative utilized as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.[1] Its bifunctional nature, possessing both an amine and a hydroxyl group, along with the presence of a bromine atom, allows for diverse chemical modifications, making it a versatile building block in organic synthesis. This document provides a detailed protocol for the laboratory-scale synthesis, purification, and characterization of this compound.

The synthesis is approached via a two-step process starting from 2-bromophenol. The first step involves the regioselective nitration of 2-bromophenol to yield 2-bromo-6-nitrophenol.[2] The subsequent step is the reduction of the nitro group to an amine, affording the desired this compound. Purification is achieved through column chromatography followed by recrystallization.

Synthesis and Purification Workflow

Synthesis_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis A 2-Bromophenol B Nitration (H₂SO₄, HNO₃) A->B C 2-Bromo-6-nitrophenol B->C D Reduction (SnCl₂·2H₂O, HCl) C->D E Crude this compound D->E F Column Chromatography E->F G Recrystallization F->G H Pure this compound G->H I Characterization (MP, NMR, IR) H->I

Caption: Workflow for the synthesis and purification of this compound.

Experimental Protocols

Part 1: Synthesis of 2-Bromo-6-nitrophenol

This procedure outlines the nitration of 2-bromophenol.

Materials and Reagents:

ReagentM.W. ( g/mol )QuantityMoles
2-Bromophenol173.0110.0 g0.0578
Sulfuric Acid (98%)98.0830 mL-
Nitric Acid (70%)63.014.5 mL~0.071
Ice18.02As needed-
Dichloromethane84.93150 mL-
Brine-50 mL-
Sodium Sulfate (anhydrous)142.04As needed-

Equipment:

  • 250 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, dropping funnel, and thermometer, add 2-bromophenol (10.0 g, 0.0578 mol).

  • Cooling: Place the flask in an ice bath and add concentrated sulfuric acid (30 mL) slowly while stirring. Cool the mixture to 0-5 °C.

  • Nitration: Prepare a nitrating mixture by carefully adding concentrated nitric acid (4.5 mL) to a beaker containing crushed ice. Slowly add this cold nitrating mixture to the stirred solution of 2-bromophenol in sulfuric acid via the dropping funnel, ensuring the temperature is maintained below 10 °C.

  • Reaction: After the addition is complete, continue stirring the reaction mixture in the ice bath for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Quenching: Pour the reaction mixture slowly onto a large beaker containing approximately 200 g of crushed ice with constant stirring. A yellow precipitate should form.

  • Extraction: Once all the ice has melted, transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing and Drying: Combine the organic layers and wash with water (2 x 50 mL) and then with brine (50 mL). Dry the organic layer over anhydrous sodium sulfate.

  • Solvent Removal: Filter off the sodium sulfate and remove the dichloromethane using a rotary evaporator to yield crude 2-bromo-6-nitrophenol as a yellow solid. The crude product can be used in the next step without further purification.

Safety Precautions:

  • Handle concentrated acids (sulfuric and nitric) with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • The nitration reaction is highly exothermic; maintain strict temperature control to avoid runaway reactions.

  • Dichloromethane is a volatile and potentially carcinogenic solvent; handle it in a well-ventilated fume hood.

Part 2: Synthesis of this compound

This procedure details the reduction of 2-bromo-6-nitrophenol to the target compound.

Materials and Reagents:

ReagentM.W. ( g/mol )Quantity (Approx.)Moles (Approx.)
2-Bromo-6-nitrophenol218.0112.6 g (crude)0.0578
Tin(II) Chloride Dihydrate225.6539.1 g0.173
Ethanol46.07150 mL-
Hydrochloric Acid (conc.)36.4650 mL-
Sodium Hydroxide (5 M)40.00As needed-
Ethyl Acetate88.11200 mL-
Sodium Sulfate (anhydrous)142.04As needed-

Equipment:

  • 500 mL round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • pH paper or pH meter

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 500 mL round-bottom flask, add the crude 2-bromo-6-nitrophenol (approx. 12.6 g, 0.0578 mol), tin(II) chloride dihydrate (39.1 g, 0.173 mol), and ethanol (150 mL).

  • Acidification: While stirring, carefully add concentrated hydrochloric acid (50 mL).

  • Reduction: Attach a reflux condenser and heat the mixture to reflux using a heating mantle. Maintain reflux for 3 hours. The yellow color of the solution should fade.

  • Neutralization: Cool the reaction mixture to room temperature. Carefully neutralize the solution by the slow addition of 5 M sodium hydroxide solution until the pH is approximately 8-9. A precipitate of tin salts will form.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 75 mL).

  • Washing and Drying: Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Solvent Removal: Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude this compound.

Safety Precautions:

  • Work in a well-ventilated fume hood.

  • Handle concentrated hydrochloric acid with appropriate PPE.

  • The neutralization step is exothermic; add the sodium hydroxide solution slowly and with cooling if necessary.

Purification Protocols

Column Chromatography

Column chromatography is employed to separate the desired product from non-polar impurities and baseline material.

Materials:

  • Silica gel (60-120 mesh)

  • Eluent: Hexane/Ethyl Acetate gradient (e.g., starting from 9:1 to 4:1)

  • Triethylamine (optional, 0.1-1% v/v in eluent to prevent tailing of the amine).[3]

  • Chromatography column

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • Column Packing: Pack a chromatography column with silica gel using the chosen eluent system (slurry packing is recommended).

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dry powder onto the top of the packed column.

  • Elution: Begin eluting with the solvent system, starting with a lower polarity (e.g., 9:1 hexane/ethyl acetate).[4] Gradually increase the polarity of the eluent as the separation progresses.

  • Fraction Collection: Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Product Isolation: Combine the fractions containing the pure product (identified by TLC) and remove the solvent using a rotary evaporator.

Recrystallization

Recrystallization is used to obtain a highly pure, crystalline product.

Materials:

  • Solvent system (e.g., Ethanol/Water or Toluene/Hexane)

  • Erlenmeyer flasks

  • Hot plate

  • Büchner funnel and filter flask

Procedure:

  • Solvent Selection: Choose a suitable solvent or solvent pair in which the compound is soluble when hot but sparingly soluble when cold. Ethanol/water is often a good choice for aminophenols.[5]

  • Dissolution: Dissolve the product from the column in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • Crystallization: Add hot water dropwise until the solution becomes slightly cloudy (the saturation point). If too much water is added, add a small amount of hot ethanol to redissolve the precipitate.

  • Cooling: Allow the flask to cool slowly to room temperature to form well-defined crystals. Subsequently, place the flask in an ice bath to maximize crystal formation.

  • Collection and Drying: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold ethanol/water mixture. Dry the crystals under vacuum.

Characterization and Data

The identity and purity of the final product should be confirmed by analytical methods.

Product Data:

PropertyValue
Chemical Name This compound
CAS Number 28165-50-6[6]
Molecular Formula C₆H₆BrNO[1]
Molecular Weight 188.02 g/mol [1][6][7]
Appearance Off-white to light brown solid
Melting Point 83-84 °C[1]
Storage 2-8°C[1]

Expected Spectroscopic Data:

  • ¹H NMR: The spectrum is expected to show signals for the aromatic protons and the protons of the -NH₂ and -OH groups. The aromatic region should display a characteristic splitting pattern for the three adjacent protons on the benzene ring.

  • ¹³C NMR: The spectrum should exhibit six distinct signals corresponding to the six carbon atoms of the aromatic ring.

  • IR Spectroscopy: Characteristic absorption bands are expected for the O-H and N-H stretching vibrations (typically broad in the 3200-3600 cm⁻¹ region), as well as C-N, C-O, and C-Br stretching, and aromatic C=C bending vibrations.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Amino-6-bromophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to improve the yield and purity of 2-Amino-6-bromophenol synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing this compound?

The synthesis of this compound is challenging primarily due to the high reactivity of the starting material, o-aminophenol. The electron-donating amino (-NH2) and hydroxyl (-OH) groups strongly activate the aromatic ring, making it susceptible to over-bromination, leading to the formation of di- and tri-brominated side products.[1] Additionally, o-aminophenol and its derivatives are prone to oxidation, which can result in the formation of colored impurities and a darkened reaction mixture, complicating purification and reducing yield.

Q2: What are the common synthetic routes to prepare this compound?

There are two main approaches:

  • Direct Electrophilic Bromination: This involves the direct reaction of o-aminophenol with a brominating agent. While direct, this method requires careful control of reaction conditions to achieve mono-selectivity at the C6 position.

  • Reduction of a Nitro Precursor: This is a two-step process involving the nitration of a suitable bromophenol followed by the reduction of the nitro group. For instance, the reduction of 6-bromo-2-nitrophenol. This route often provides better control over isomer formation and can lead to higher purity products.[2]

Q3: My reaction mixture turned dark brown or black. What is the cause and how can I prevent it?

A dark reaction mixture is typically a sign of oxidation of the aminophenol starting material or product. Aminophenols are sensitive to air and oxidizing agents. To mitigate this, it is recommended to:

  • Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).

  • Use degassed solvents to remove dissolved oxygen.

  • Ensure the purity of the starting materials and reagents to avoid contaminants that could catalyze oxidation.

Q4: What are the most common side products in the direct bromination of o-aminophenol?

Due to the strong activating nature of the -OH and -NH2 groups, which direct ortho- and para- to themselves, the most common side products are:

  • 2-Amino-4-bromophenol: Bromination at the para-position relative to the hydroxyl group.

  • 2-Amino-4,6-dibromophenol: Over-bromination at both the para- and ortho- positions.[3]

  • Oxidation products: Complex polymeric materials resulting from the oxidation of the aminophenol ring.

Troubleshooting Guide

Problem 1: Low or no yield of this compound.

Potential Cause Troubleshooting Steps & Recommendations
Over-bromination Control Stoichiometry: Use a precise 1:1 molar ratio of o-aminophenol to the brominating agent. Adding the brominating agent slowly and in a controlled manner is crucial.• Lower Temperature: Conduct the reaction at low temperatures (e.g., 0 to 5 °C) to decrease the reaction rate and improve selectivity.[4]
Oxidation of Starting Material/Product Inert Atmosphere: Purge the reaction vessel with nitrogen or argon before adding reagents and maintain the inert atmosphere throughout the experiment.• Degas Solvents: Use solvents that have been degassed via sparging with an inert gas or through freeze-pump-thaw cycles.
Incorrect Brominating Agent Milder Reagents: Elemental bromine (Br₂) is highly reactive. Consider using a milder brominating agent like N-Bromosuccinimide (NBS), which can offer better control and selectivity.[5]
Suboptimal Reaction Conditions Solvent Choice: The choice of solvent can influence selectivity. Non-polar solvents like carbon tetrachloride or dichloromethane are often used. Acetic acid can also be used but may affect the reactivity of the amino group.• Monitor Progress: Use Thin Layer Chromatography (TLC) to monitor the reaction's progress. Quench the reaction as soon as the starting material is consumed to prevent side product formation.[6]

Problem 2: The major product isolated is 2-Amino-4,6-dibromophenol.

Potential Cause Troubleshooting Steps & Recommendations
Excess Brominating Agent Verify Stoichiometry: Re-calculate and carefully measure the amount of brominating agent. A slight excess can lead to significant di-bromination.• Controlled Addition: Add the brominating agent dropwise as a dilute solution over an extended period to maintain a low concentration in the reaction mixture.
Reaction Temperature Too High Maintain Low Temperature: Ensure the reaction temperature is consistently maintained at a low level (0 to 5 °C or lower) using an ice-salt bath or cryocooler. Higher temperatures favor multiple substitutions.
Highly Activating Conditions Protecting Groups: For greater control, consider a synthetic route involving protecting the highly activating amino or hydroxyl group before bromination, followed by deprotection.

Problem 3: Difficulty in purifying the final product.

Potential Cause Troubleshooting Steps & Recommendations
Presence of Isomeric Byproducts Column Chromatography: Isomers like 2-amino-4-bromophenol often have different polarities and can be separated from the desired this compound using silica gel column chromatography.[6] A gradient elution system (e.g., hexane/ethyl acetate) is typically effective.• Recrystallization: If the purity is reasonably high, fractional recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) can be used to isolate the desired isomer.
Colored Impurities/Tar Charcoal Treatment: Before recrystallization, dissolving the crude product in a suitable solvent and treating it with activated charcoal can help remove colored polymeric impurities.• Aqueous Wash: During the workup, washing the organic layer with a mild reducing agent solution (e.g., sodium bisulfite) can help remove some oxidation byproducts.[7]

Data Presentation

Table 1: Comparison of Brominating Agents for Phenolic Compounds

Brominating AgentFormulaReactivitySelectivityTypical ConditionsNotes
Elemental BromineBr₂Very HighLowLow temperature, non-polar solventProne to causing over-bromination; requires careful handling.[5]
N-BromosuccinimideNBSModerateGoodAcetonitrile or CCl₄, often with a radical initiator or acid catalystMilder and easier to handle than Br₂; often improves regioselectivity.[5]
Bromine ChlorideBrClHighGood (ortho)Inert organic solvent, 20-70 °CCan favor ortho-bromination over para-bromination in certain phenols.[4]
Sodium Bromide / Oxone®NaBr / KHSO₅ModerateGoodMethanol or Acetonitrile/WaterIn-situ generation of a mild electrophilic bromine species.

Experimental Protocols

Protocol 1: Controlled Direct Bromination of o-Aminophenol

This protocol aims to achieve selective mono-bromination by carefully controlling reaction conditions.

Materials:

  • o-Aminophenol

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (anhydrous, degassed)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate

Procedure:

  • Setup: Set up a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Ensure all glassware is dry.

  • Dissolution: Dissolve o-aminophenol (1.0 eq) in anhydrous and degassed acetonitrile and cool the flask to 0 °C in an ice bath.

  • NBS Addition: Dissolve N-Bromosuccinimide (1.0 eq) in acetonitrile and add it to the dropping funnel.

  • Reaction: Add the NBS solution dropwise to the stirred o-aminophenol solution over 1-2 hours, ensuring the temperature remains at 0 °C. The reaction should be protected from light by wrapping the flask in aluminum foil.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 3:1 Hexane:Ethyl Acetate).

  • Quenching: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Workup: Transfer the mixture to a separatory funnel. Dilute with water and extract three times with dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude solid by column chromatography on silica gel using a hexane/ethyl acetate gradient to separate the desired this compound from isomers and di-brominated byproducts.

Protocol 2: Reduction of 6-Bromo-2-nitrophenol

This two-step route offers better regiochemical control. This protocol details the second step.

Materials:

  • 6-Bromo-2-nitrophenol

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium hydroxide (NaOH) solution (5 M)

  • Ethyl acetate

Procedure:

  • Setup: In a round-bottom flask, add 6-bromo-2-nitrophenol (1.0 eq) and ethanol.

  • Reagent Addition: To this solution, add Tin(II) chloride dihydrate (approx. 4-5 eq) followed by the slow addition of concentrated HCl while stirring. An exothermic reaction may occur.

  • Reaction: Heat the reaction mixture to reflux (around 70-80 °C) for 2-3 hours. Monitor the disappearance of the starting material by TLC.

  • Cooling and Neutralization: Cool the mixture to room temperature and then place it in an ice bath. Slowly neutralize the acid by adding 5 M NaOH solution until the pH is basic (pH 8-9). A precipitate of tin salts will form.

  • Extraction: Extract the product from the aqueous mixture three times with ethyl acetate.

  • Washing: Combine the organic extracts and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

  • Purification: The resulting crude product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography if necessary.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start_materials o-Aminophenol & Acetonitrile dissolve Dissolve & Cool to 0°C start_materials->dissolve reagent_prep NBS in Acetonitrile addition Slow Dropwise Addition reagent_prep->addition dissolve->addition react Stir at 0°C (Monitor by TLC) addition->react quench Quench with Na₂S₂O₃ react->quench extract Extract with DCM quench->extract wash Wash & Dry extract->wash purify Column Chromatography wash->purify product Pure 2-Amino- 6-bromophenol purify->product

Caption: Experimental workflow for the direct bromination of o-aminophenol.

troubleshooting_flowchart problem Problem: Low Yield cause1 Potential Cause: Over-bromination problem->cause1 cause2 Potential Cause: Oxidation problem->cause2 cause3 Potential Cause: Poor Conditions problem->cause3 solution1a Solution: Control Stoichiometry (1:1) cause1->solution1a solution1b Solution: Lower Temperature (0°C) cause1->solution1b solution2a Solution: Use Inert Atmosphere (N₂/Ar) cause2->solution2a solution3a Solution: Use Milder Reagent (NBS) cause3->solution3a solution3b Solution: Monitor with TLC cause3->solution3b

Caption: Troubleshooting flowchart for low yield in this compound synthesis.

References

Technical Support Center: Purification of Crude 2-Amino-6-bromophenol by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in the successful purification of crude 2-Amino-6-bromophenol via recrystallization. Below, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and supporting data to help you achieve a high-purity product.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common issues encountered during the recrystallization of this compound.

Q1: What is the best solvent for the recrystallization of this compound?

A1: The ideal solvent for recrystallization should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For this compound, which possesses both polar (amino and hydroxyl groups) and non-polar (brominated benzene ring) characteristics, suitable solvents could include:

  • Alcohols: Methanol and ethanol are often good starting points for phenolic compounds.

  • Mixed Solvent Systems: A combination of a solvent in which the compound is soluble (like methanol or ethanol) and a solvent in which it is poorly soluble (an "anti-solvent" like water or a non-polar solvent like hexane) can be effective. A patent for the related compound 2-amino-6-bromopyridine suggests crystallization from methanol, and a procedure for 2-amino-5-bromophenol uses an ether/hexane mixture.

A small-scale solvent screening is highly recommended to determine the optimal solvent or solvent system for your specific crude material.

Q2: My compound is "oiling out" instead of forming crystals. What should I do?

A2: "Oiling out," the separation of the solute as a liquid instead of a solid, is a common issue. Here are several strategies to address it:

  • Reduce Supersaturation: The solution may be too concentrated or cooled too quickly. Try adding a small amount of additional hot solvent before cooling.

  • Slow Cooling: Allow the solution to cool to room temperature slowly and undisturbed before moving it to an ice bath. Rapid cooling promotes oil formation.

  • Use a Seed Crystal: If you have a small amount of pure solid, adding a "seed crystal" to the slightly cooled, saturated solution can induce crystallization.

  • Solvent System Adjustment: If using a mixed solvent system, you may have too much of the "good" solvent. Try adding a small amount of the "poor" solvent to the hot solution until it just starts to become cloudy, then add a drop or two of the "good" solvent to redissolve the solid before cooling.

Q3: No crystals are forming, even after the solution has cooled. What is the problem?

A3: This is likely due to either using too much solvent or the formation of a supersaturated solution.

  • Reduce Solvent Volume: If you suspect too much solvent was used, gently heat the solution to evaporate some of the solvent. Once you observe slight crystal formation or cloudiness at the surface, allow it to cool again.

  • Induce Crystallization:

    • Scratching: Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

    • Seeding: Add a seed crystal of the pure compound.

Q4: The recovered yield of purified this compound is very low. How can I improve it?

A4: A low yield can result from several factors:

  • Using too much solvent: This is the most common reason, as a significant portion of your product will remain in the mother liquor. Use the minimum amount of hot solvent necessary to fully dissolve the crude material.

  • Premature crystallization: If the product crystallizes during hot filtration, you will lose a portion of it. Ensure your filtration apparatus (funnel and receiving flask) is pre-heated.

  • Washing with too much cold solvent: Washing the collected crystals is necessary to remove impurities from the mother liquor, but using an excessive amount of cold solvent will dissolve some of your product. Use a minimal amount of ice-cold solvent for washing.

Q5: The recrystallized product is still colored. How can I obtain a colorless product?

A5: The presence of color indicates persistent impurities.

  • Activated Charcoal: Add a small amount of activated charcoal (Norit) to the hot solution before filtration. Charcoal has a high surface area and can adsorb colored impurities. Use it sparingly, as it can also adsorb some of your desired product.

  • Repeat Recrystallization: A second recrystallization may be necessary to achieve the desired level of purity and colorlessness.

Experimental Protocols

Safety Precautions: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Refer to the Safety Data Sheet (SDS) for this compound for detailed safety information.

Protocol 1: Single-Solvent Recrystallization of this compound
  • Solvent Selection: In a small test tube, add approximately 20-30 mg of crude this compound. Add a few drops of a candidate solvent (e.g., methanol, ethanol) at room temperature. A good solvent will not dissolve the compound at room temperature but will dissolve it upon heating.

  • Dissolution: Place the bulk of the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture on a hot plate with stirring. Continue to add small portions of the hot solvent until the solid is just completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration: Pre-heat a second Erlenmeyer flask and a stemless funnel. Place a fluted filter paper in the funnel and quickly pour the hot solution through it into the clean, hot flask to remove any insoluble impurities and charcoal.

  • Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. To maximize crystal formation, subsequently cool the flask in an ice-water bath for 15-20 minutes.

  • Collection of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel and filter paper.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to rinse away any remaining impurities.

  • Drying: Allow the crystals to dry on the filter paper by drawing air through them. For complete drying, transfer the crystals to a watch glass and let them air dry or place them in a desiccator.

  • Analysis: Determine the melting point of the purified crystals and calculate the percent recovery. The reported melting point of this compound is 83-84°C.[1][2]

Protocol 2: Mixed-Solvent Recrystallization of this compound
  • Solvent Selection: Choose a pair of miscible solvents, one in which this compound is soluble (e.g., ethanol) and one in which it is insoluble (e.g., water or hexane).

  • Dissolution: Dissolve the crude this compound in a minimum amount of the hot "good" solvent in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While the solution is still hot, add the "poor" solvent dropwise until you observe persistent cloudiness (turbidity).

  • Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.

  • Crystallization, Collection, Washing, Drying, and Analysis: Follow steps 5 through 9 from Protocol 1.

Data Presentation

ParameterValueReference
Molecular Formula C₆H₆BrNO[1][3][4]
Molecular Weight 188.02 g/mol [1][3][4]
Appearance Solid, crystalline powder, tan or gray powder[1][2][4]
Melting Point 83-84°C[1][2]

Note: The solubility of this compound is not widely reported in quantitative terms. The suitability of solvents should be determined experimentally.

Visualization

Recrystallization Workflow

Recrystallization_Workflow Crude Crude this compound Dissolve Dissolve in Minimum Hot Solvent Crude->Dissolve Hot_Filtration Hot Filtration (if necessary) Dissolve->Hot_Filtration Cooling Slow Cooling & Crystallization Hot_Filtration->Cooling Hot Filtrate Impurities1 Insoluble Impurities Hot_Filtration->Impurities1 Removed Vacuum_Filtration Vacuum Filtration Cooling->Vacuum_Filtration Washing Wash with Ice-Cold Solvent Vacuum_Filtration->Washing Wet Crystals Impurities2 Soluble Impurities (in Mother Liquor) Vacuum_Filtration->Impurities2 Filtrate Drying Drying Washing->Drying Pure Pure this compound Drying->Pure

Caption: Workflow for the purification of this compound by recrystallization.

References

Common side products in the synthesis of 2-Amino-6-bromophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-6-bromophenol.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to this compound?

A1: There are two primary synthetic routes for the preparation of this compound:

  • Direct Bromination of 2-Aminophenol: This method involves the electrophilic aromatic substitution of 2-aminophenol with a brominating agent. Controlling the regioselectivity to favor substitution at the C-6 position is the main challenge.

  • Reduction of 2-Bromo-6-nitrophenol: This two-step approach involves the nitration of 2-bromophenol to form 2-bromo-6-nitrophenol, followed by the reduction of the nitro group to an amine. This method can offer better regioselectivity but requires careful control of the reduction step to avoid dehalogenation.

Q2: What are the expected side products in the synthesis of this compound?

A2: The common side products depend on the synthetic route chosen:

  • Direct Bromination of 2-Aminophenol:

    • Isomeric Monobrominated Products: 2-Amino-4-bromophenol is a common isomeric byproduct due to the ortho-, para-directing nature of the amino and hydroxyl groups.

    • Polybrominated Products: Over-bromination can lead to the formation of 2-amino-4,6-dibromophenol. In harsh conditions, further bromination is possible.

  • Reduction of 2-Bromo-6-nitrophenol:

    • Debrominated Product: The primary side product is 2-aminophenol, resulting from the hydrogenolysis of the carbon-bromine bond during the reduction of the nitro group.

Q3: How can I minimize the formation of the 2-amino-4-bromophenol isomer during direct bromination?

A3: Improving the regioselectivity for the 6-position can be achieved by:

  • Protecting the Amino Group: Acetylating the amino group of 2-aminophenol to form N-(2-hydroxyphenyl)acetamide can sterically hinder the C-4 position and electronically favor bromination at the C-6 position. The acetyl group can be removed after bromination.

  • Choice of Brominating Agent and Solvent: Using a milder brominating agent like N-bromosuccinimide (NBS) in a non-polar solvent can sometimes offer better regioselectivity compared to using bromine (Br₂) in a polar solvent.

Q4: What conditions favor over-bromination, and how can it be prevented?

A4: Over-bromination is favored by:

  • Excess Brominating Agent: Using more than one equivalent of the brominating agent.

  • Polar Solvents: Solvents like water or acetic acid can enhance the electrophilicity of bromine, leading to multiple substitutions.

  • Elevated Temperatures: Higher reaction temperatures can increase the rate of subsequent bromination reactions.

To prevent over-bromination, it is recommended to use a stoichiometric amount of the brominating agent, employ a non-polar solvent, and maintain a low reaction temperature.

Q5: How can I avoid debromination during the reduction of 2-bromo-6-nitrophenol?

A5: Debromination is a common side reaction, particularly with catalytic hydrogenation using catalysts like palladium on carbon (Pd/C). To avoid this:

  • Use Metal-Acid Reducing Systems: Reagents such as tin(II) chloride (SnCl₂) in hydrochloric acid or iron (Fe) in acetic acid are effective for reducing the nitro group without significantly affecting the C-Br bond.

  • Use Raney Nickel: If catalytic hydrogenation is preferred, Raney Nickel is often a better choice than Pd/C for substrates prone to dehalogenation.

Troubleshooting Guides

Guide 1: Direct Bromination of 2-Aminophenol
Issue Possible Cause(s) Troubleshooting Steps
Low Yield of this compound - Poor regioselectivity leading to a mixture of isomers.- Significant over-bromination.- Protect the amino group by acetylation prior to bromination.- Use N-bromosuccinimide (NBS) instead of Br₂.- Employ a non-polar solvent (e.g., CCl₄, CHCl₃) and low temperature (0-5 °C).- Carefully control the stoichiometry of the brominating agent (1.0 equivalent).
High Percentage of 2-Amino-4-bromophenol - The amino and hydroxyl groups direct ortho and para. The para position (C-4) is sterically less hindered.- Implement the amino group protection strategy (acetylation).- Experiment with different solvents to influence the directing effects.
Presence of 2-Amino-4,6-dibromophenol - Excess brominating agent.- Reaction conditions are too harsh (high temperature, polar solvent).- Reduce the amount of brominating agent.- Lower the reaction temperature.- Switch to a less polar solvent.
Reaction Mixture is a Dark Tar - Oxidation of the aminophenol starting material or product.- Perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon).- Use degassed solvents.
Guide 2: Reduction of 2-Bromo-6-nitrophenol
Issue Possible Cause(s) Troubleshooting Steps
Significant Amount of 2-Aminophenol (Debromination) - The reduction method is too harsh and cleaves the C-Br bond.- Avoid using Pd/C for catalytic hydrogenation.- Switch to a metal-acid system like SnCl₂/HCl or Fe/HCl.- If using catalytic hydrogenation, consider Raney Nickel as an alternative catalyst.
Incomplete Reduction of the Nitro Group - Insufficient amount of reducing agent.- Inactive catalyst or metal.- Increase the equivalents of the reducing agent.- For metal-acid systems, ensure the metal is finely powdered and activated if necessary.- For catalytic hydrogenation, use a fresh batch of catalyst.
Low Overall Yield - Loss of product during workup and purification.- Optimize the extraction and purification steps. Recrystallization or column chromatography may be necessary.

Experimental Protocols

Protocol 1: Synthesis of this compound via Direct Bromination (with Amine Protection)

Step 1: Acetylation of 2-Aminophenol

  • Dissolve 2-aminophenol in glacial acetic acid.

  • Add acetic anhydride dropwise while stirring at room temperature.

  • Continue stirring for 1-2 hours.

  • Pour the reaction mixture into ice-water to precipitate the N-(2-hydroxyphenyl)acetamide.

  • Filter, wash with cold water, and dry the product.

Step 2: Bromination of N-(2-hydroxyphenyl)acetamide

  • Dissolve N-(2-hydroxyphenyl)acetamide in a suitable solvent (e.g., acetic acid or chloroform).

  • Cool the solution to 0-5 °C.

  • Slowly add one equivalent of N-bromosuccinimide (NBS) portion-wise, maintaining the low temperature.

  • Stir the reaction mixture at low temperature for a few hours and then allow it to warm to room temperature.

  • Monitor the reaction by TLC.

  • Upon completion, quench the reaction and extract the product.

Step 3: Deprotection (Hydrolysis) of the Acetyl Group

  • Reflux the brominated intermediate in aqueous hydrochloric acid.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate) to precipitate the this compound.

  • Filter, wash with water, and dry the final product.

Protocol 2: Synthesis of this compound via Reduction of 2-Bromo-6-nitrophenol
  • Dissolve 2-bromo-6-nitrophenol in a suitable solvent (e.g., ethanol or ethyl acetate).

  • Add an excess of a reducing agent, such as tin(II) chloride dihydrate (SnCl₂·2H₂O).

  • Heat the reaction mixture to reflux and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction mixture and make it basic with a sodium hydroxide solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify by column chromatography or recrystallization.

Data Presentation

Table 1: Qualitative Comparison of Synthetic Routes and Expected Side Products

Synthetic RouteKey TransformationCommon Side ProductsFactors Favoring Side Product Formation
Direct Bromination Electrophilic Aromatic Substitution2-Amino-4-bromophenol (Isomer)2-Amino-4,6-dibromophenol (Over-bromination)- Lack of protecting group on amine.- Use of Br₂ in polar solvents.- Excess brominating agent, high temperature.
Reduction of Precursor Nitro Group Reduction2-Aminophenol (Debromination)- Catalytic hydrogenation with Pd/C.

Visualizations

Synthesis_Pathways cluster_0 Direct Bromination Route cluster_1 Reduction Route 2-Aminophenol 2-Aminophenol N-(2-hydroxyphenyl)acetamide N-(2-hydroxyphenyl)acetamide 2-Aminophenol->N-(2-hydroxyphenyl)acetamide 1. Acetic Anhydride Side_Products_1 2-Amino-4-bromophenol 2-Amino-4,6-dibromophenol 2-Aminophenol->Side_Products_1 Direct Bromination (Br2 or NBS) N-(5-bromo-2-hydroxyphenyl)acetamide N-(5-bromo-2-hydroxyphenyl)acetamide N-(2-hydroxyphenyl)acetamide->N-(5-bromo-2-hydroxyphenyl)acetamide 2. NBS This compound This compound N-(5-bromo-2-hydroxyphenyl)acetamide->this compound 3. Acid Hydrolysis 2-Bromo-6-nitrophenol 2-Bromo-6-nitrophenol 2-Bromo-6-nitrophenol->this compound Reduction (e.g., SnCl2/HCl) Side_Product_2 2-Aminophenol (Debromination) 2-Bromo-6-nitrophenol->Side_Product_2 Reduction (e.g., H2/Pd-C)

Caption: Synthetic pathways to this compound and common side products.

Troubleshooting_Direct_Bromination Start Direct Bromination of 2-Aminophenol Problem Problem Encountered Start->Problem Low_Yield Low Yield of Desired Product Problem->Low_Yield Yes High_Isomer High % of 2-Amino-4-bromophenol Problem->High_Isomer Yes Over_Bromination Presence of Dibromo Product Problem->Over_Bromination Yes Solution_Protect Protect Amino Group (Acetylation) Low_Yield->Solution_Protect Solution_Reagent Use NBS in Non-polar Solvent Low_Yield->Solution_Reagent High_Isomer->Solution_Protect Solution_Stoich Control Stoichiometry & Lower Temperature Over_Bromination->Solution_Stoich

Caption: Troubleshooting workflow for the direct bromination of 2-aminophenol.

Troubleshooting_Reduction Start Reduction of 2-Bromo-6-nitrophenol Problem Problem Encountered Start->Problem Debromination Significant Debromination (2-Aminophenol formation) Problem->Debromination Yes Incomplete_Reduction Incomplete Reaction Problem->Incomplete_Reduction Yes Solution_Reagent Avoid Pd/C Use SnCl2/HCl or Fe/HCl Debromination->Solution_Reagent Solution_Conditions Increase Equivalents of Reducing Agent Incomplete_Reduction->Solution_Conditions

Caption: Troubleshooting workflow for the reduction of 2-bromo-6-nitrophenol.

Overcoming solubility issues of 2-Amino-6-bromophenol in reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to address solubility challenges encountered when working with 2-Amino-6-bromophenol in chemical reactions.

Frequently Asked Questions (FAQs)

Q1: What are the basic physical and solubility properties of this compound?

A1: this compound is typically a solid at room temperature with a melting point around 83-84°C.[1][2] Its structure, containing both a polar amino group (-NH2) and a hydroxyl group (-OH) as well as a non-polar brominated benzene ring, gives it moderate polarity. This dual nature means its solubility is limited in both highly polar solvents like water and non-polar solvents like hexanes. It generally shows better solubility in polar organic solvents.

Q2: Which organic solvents are recommended for dissolving this compound?

A2: Polar aprotic solvents and polar protic solvents are the best starting points. Solvents like Tetrahydrofuran (THF), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), ethanol, and methanol are often effective. For a comparative guide, refer to the Solvent Selection Table below. The principle of "like dissolves like" is a useful guide; the polarity of the solvent should be matched to the solute.

Q3: Can I heat the mixture to improve the solubility of this compound?

A3: Yes, gently heating the solvent system is a common and effective method to increase the solubility of many organic compounds, including this compound. However, it is crucial to be aware of the solvent's boiling point and the compound's thermal stability. Always heat gently using a water or oil bath and monitor for any signs of degradation (e.g., color change).

Q4: My compound is still not dissolving. What is the next step?

A4: If heating is insufficient, consider using a co-solvent system.[3][4][5] Adding a small amount of a stronger, miscible solvent in which the compound is highly soluble (like DMSO or DMF) to a bulk solvent (like THF or Dichloromethane) can significantly enhance overall solubility without drastically changing the reaction conditions.

Q5: How does pH affect the solubility of this compound?

A5: The pH of the medium can dramatically alter solubility. The molecule has an acidic phenolic hydroxyl group and a basic amino group.

  • In acidic conditions (low pH): The basic amino group becomes protonated to form an ammonium salt (-NH3+). This salt is significantly more polar and often more soluble in polar protic solvents, including aqueous solutions.

  • In basic conditions (high pH): The acidic hydroxyl group is deprotonated to form a phenoxide anion (-O-). This anionic salt is also more polar and typically exhibits increased solubility in polar solvents.

This property can be exploited in reactions or extractions by carefully adjusting the pH.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Compound won't dissolve at room temperature. Insufficient solvent power.1. Gently heat the mixture while stirring. 2. Try sonication to break up solid aggregates. 3. Switch to a more suitable solvent (see table below).
Compound precipitates out of solution upon cooling. Supersaturation or temperature-dependent solubility.1. Maintain a slightly elevated temperature during the reaction. 2. Use a larger volume of solvent. 3. Employ a co-solvent system for more robust solubility.
Reaction is sluggish and starting material remains. Poor solubility is limiting reactant interaction.1. If the reaction tolerates it, switch to a solvent with higher dissolving power (e.g., DMF, DMSO). 2. Run the reaction at a higher dilution. 3. Consider running the reaction as a slurry, ensuring vigorous stirring to maximize the surface area of the undissolved solid.
Difficulty with aqueous workup/extraction. Compound is partially soluble in both aqueous and organic layers.1. Adjust the pH of the aqueous layer. Acidify (e.g., with 1M HCl) to protonate the amine and pull the compound into the aqueous layer. 2. Alternatively, make the aqueous layer basic (e.g., with 1M NaOH) to form the phenoxide salt, which will also increase aqueous solubility. 3. Use a more polar organic solvent for extraction, such as ethyl acetate.

Data Presentation

Table 1: Solvent Selection Guide for this compound

Solvent ClassExample SolventsExpected SolubilityNotes
Polar Protic Methanol, EthanolModerate to HighSolvents can hydrogen bond with the -OH and -NH2 groups, aiding dissolution.
Polar Aprotic THF, Acetone, Ethyl AcetateModerateGood general-purpose solvents for reactions.
Polar Aprotic (High Boiling) DMF, DMSO, NMPHighExcellent dissolving power, but can be difficult to remove and may affect some reactions. Use judiciously.
Non-Polar Hexanes, TolueneVery LowThe polar functional groups prevent significant dissolution in non-polar media.
Halogenated Dichloromethane (DCM), ChloroformLow to ModerateMay require heating or a co-solvent.

Experimental Protocols

Protocol 1: Standard Dissolution Using a Single Solvent
  • Preparation: To a clean, dry reaction flask equipped with a magnetic stir bar, add the this compound solid.

  • Solvent Addition: Add the selected solvent (e.g., THF) in a volume calculated to achieve the desired reaction concentration (e.g., 0.1 M).

  • Agitation: Begin vigorous stirring at room temperature.

  • Observation: Observe the mixture for 5-10 minutes. If the solid is not dissolving, proceed to the next step.

  • Heating: Gently warm the flask in a water bath to 40-50°C. Do not exceed the solvent's boiling point.

  • Assessment: Continue stirring and warming until the solid is fully dissolved or until it is clear that it will not completely dissolve, in which case it may be treated as a slurry.

Protocol 2: Dissolution Using a Co-Solvent System
  • Preparation: Add this compound to the reaction flask with a magnetic stir bar.

  • Primary Solvent: Add the primary, bulk solvent (e.g., Dichloromethane) to the flask, typically 80-90% of the final desired volume.

  • Agitation: Begin stirring the resulting suspension.

  • Co-Solvent Addition: Add a high-solubility co-solvent (e.g., DMF or DMSO) dropwise while stirring vigorously.

  • Observation: Continue adding the co-solvent until the solid completely dissolves. Be mindful to use the minimum amount necessary to achieve a clear solution.

  • Final Volume: Top up with the primary solvent to reach the final desired reaction volume and concentration.

Protocol 3: pH-Adjusted Dissolution for Aqueous Systems

This protocol is primarily for workup/extraction but can be adapted for specific reaction conditions.

  • Suspension: Suspend the this compound in the aqueous medium.

  • Acidification (to form the ammonium salt):

    • Slowly add 1M HCl dropwise to the suspension while monitoring the pH with a pH meter or test strips.

    • Continue adding acid until the solid dissolves. The target pH is typically < 2.

  • Basification (to form the phenoxide salt):

    • Slowly add 1M NaOH dropwise to the suspension.

    • Continue adding base until the solid dissolves. The target pH is typically > 10.

  • Neutralization: Once the compound is in solution, it can be used for the next step. Be aware that readjusting the pH back towards neutral (pH ~7) will likely cause the compound to precipitate.

Visualizations

G Diagram 1: Troubleshooting Workflow for Solubility Issues start Attempt to dissolve This compound in selected solvent q1 Is the solution clear? start->q1 heat Gently heat and stir q1->heat No success Proceed with reaction q1->success Yes q2 Is the solution clear? heat->q2 cosolvent Add a co-solvent (e.g., DMF, DMSO) q2->cosolvent No q2->success Yes q3 Is the solution clear? cosolvent->q3 ph_adjust Consider pH adjustment (if reaction chemistry allows) q3->ph_adjust No q3->success Yes slurry Proceed with reaction as a slurry (ensure vigorous stirring) ph_adjust->slurry G Diagram 2: Effect of pH on Ionization and Solubility cluster_low_ph Low pH (Acidic) cluster_neutral_ph Neutral pH cluster_high_ph High pH (Basic) low_ph Protonated Form -NH3+ Increased Polarity (More Soluble) neutral Neutral/Zwitterionic Form -NH2 and -OH Limited Solubility low_ph->neutral Add Base neutral->low_ph Add Acid high_ph Deprotonated Form -O- (phenoxide) Increased Polarity (More Soluble) neutral->high_ph Add Base high_ph->neutral Add Acid G Diagram 3: General Experimental Workflow A Select Solvent System (Use Table 1 & Troubleshooting Guide) B Add Reactants to Flask A->B C Attempt Dissolution (Stir, Heat, Co-solvent) B->C D Is solution clear? C->D E_slurry Run as a well-stirred slurry D->E_slurry No E_solution Run as a homogeneous solution D->E_solution Yes F Monitor Reaction (TLC, LCMS) E_slurry->F E_solution->F G Workup & Purification (Consider pH-adjusted extraction) F->G

References

Technical Support Center: Optimizing Reaction Conditions for 2-Amino-6-bromophenol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for 2-Amino-6-bromophenol derivatives.

Frequently Asked Questions (FAQs)

Q1: My this compound starting material or product is turning a reddish-brown color. What is the cause and how can I prevent it?

A: 2-Aminophenol and its derivatives are susceptible to oxidation, which leads to the formation of colored impurities.[1] This process is accelerated by exposure to air, especially under neutral or basic conditions. To minimize oxidation, it is recommended to work under an inert atmosphere, such as nitrogen or argon, particularly during purification and storage. Storing the final product under an inert gas and protected from light is also advisable.[1]

Q2: I am having trouble with the solubility of my this compound derivative in my reaction solvent. What are some suitable solvents?

A: 2-Aminophenol itself is moderately soluble in alcohols and can be recrystallized from hot water, indicating some hydrophilic character.[2] For its derivatives, the solubility will depend on the specific substituents. Common solvents for reactions involving similar aromatic compounds include toluene, dioxane, THF, and DMF. For cross-coupling reactions like the Buchwald-Hartwig amination, toluene is often a favored solvent.[3] If solubility remains an issue, a solvent screen with small-scale test reactions is recommended.

Q3: Do I need to protect the amino or hydroxyl group of this compound before proceeding with my reaction?

A: Yes, in many cases, protection of one or both functional groups is necessary to prevent unwanted side reactions. The amino group is nucleophilic and can react with electrophiles, while the hydroxyl group is acidic and can interfere with base-sensitive reagents or act as a nucleophile.[4] The choice of protecting group depends on the subsequent reaction conditions. For example, a Boc group for the amine is stable under many coupling conditions but can be removed with acid, while a silyl ether for the phenol is stable to many non-acidic reagents.

Q4: What are some common cross-coupling reactions performed on this compound derivatives, and what are the key considerations?

A: The bromo-substituent on the aromatic ring makes this compound derivatives ideal substrates for palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling (for C-C bond formation) and the Buchwald-Hartwig amination (for C-N bond formation).[5][6][7] Key considerations for these reactions include the choice of palladium catalyst, ligand, base, and solvent, which are crucial for achieving high yields. The reactivity order for aryl halides in these couplings is typically I > Br > OTf >> Cl.[7]

Troubleshooting Guides

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling Reaction
CauseSolution
Inactive Catalyst Ensure the palladium catalyst is not old or degraded. It is often beneficial to use a pre-catalyst or to generate the active Pd(0) species in situ.
Inappropriate Ligand The choice of phosphine ligand is critical. For aryl bromides, bulky, electron-rich phosphine ligands often give good results. Consider screening different ligands if the reaction is not proceeding.
Incorrect Base The base is essential for the transmetalation step.[8] Common bases include K2CO3, K3PO4, and Cs2CO3. The strength and solubility of the base can significantly impact the reaction rate and yield.
Poor Quality Boronic Acid Boronic acids can dehydrate to form boroxines, which may be less reactive. Ensure the boronic acid is of high quality and has been stored properly.
Presence of Oxygen Oxygen can deactivate the palladium catalyst. Degas the solvent and reaction mixture thoroughly and maintain an inert atmosphere (N2 or Ar) throughout the reaction.
Issue 2: Formation of Side Products in Buchwald-Hartwig Amination
CauseSolution
Hydrodehalogenation This side reaction replaces the bromine atom with a hydrogen. It can occur if there are sources of protons and can be minimized by using a strong, non-nucleophilic base and carefully controlling the reaction temperature.
Beta-Hydride Elimination This can be a problem with certain amine substrates, leading to the formation of an imine and a hydrodehalogenated arene.[5] Using bulky phosphine ligands can disfavor this pathway.
Reaction with Unprotected Functional Groups If the amino or hydroxyl group of the this compound derivative is unprotected, it can compete in the coupling reaction. Ensure appropriate protecting groups are used.
Homocoupling of the Amine This can sometimes occur, especially at higher temperatures. Optimizing the reaction temperature and stoichiometry can help to minimize this side product.

Experimental Protocols

Protocol 1: Boc-Protection of the Amino Group of this compound
  • Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) in a round-bottom flask.

  • Addition of Base: Add a non-nucleophilic base such as triethylamine (TEA) (1.2 eq) to the solution and stir.

  • Addition of Boc Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (Boc2O) (1.1 eq) in the same solvent to the reaction mixture at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the Boc-protected this compound.

Protocol 2: Suzuki-Miyaura Coupling of Boc-protected this compound
  • Inert Atmosphere: To a dry Schlenk flask, add the Boc-protected this compound (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh3)4 (0.05 eq), and a base such as K2CO3 (2.0 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (e.g., argon) three times. Then, add a degassed solvent system, such as a mixture of toluene and water.

  • Heating: Heat the reaction mixture to 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 6-24 hours.

  • Work-up: Cool the reaction mixture to room temperature and dilute with water. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the desired coupled product.

Visualizations

experimental_workflow cluster_start Starting Materials cluster_optimization Reaction Optimization cluster_analysis Analysis & Purification This compound This compound Protection Protection This compound->Protection Coupling Partner Coupling Partner Cross-Coupling Cross-Coupling Coupling Partner->Cross-Coupling Protection->Cross-Coupling Monitoring Monitoring Cross-Coupling->Monitoring Deprotection Deprotection Final Product Final Product Deprotection->Final Product Workup Workup Monitoring->Workup Purification Purification Workup->Purification Purification->Deprotection

Caption: A general experimental workflow for the synthesis of derivatives from this compound.

troubleshooting_tree Start Start Low Yield Low Yield Start->Low Yield Side Products Side Products Start->Side Products No Reaction No Reaction Start->No Reaction Check Catalyst Check Catalyst Low Yield->Check Catalyst Degraded? Optimize Base/Ligand Optimize Base/Ligand Low Yield->Optimize Base/Ligand Suboptimal? Increase Temp Increase Temp Low Yield->Increase Temp Too Low? Use Protecting Groups Use Protecting Groups Side Products->Use Protecting Groups Unprotected groups? Optimize Temp/Time Optimize Temp/Time Side Products->Optimize Temp/Time Decomposition? No Reaction->Check Catalyst Inactive? Check Starting Materials Check Starting Materials No Reaction->Check Starting Materials Impure? Degas Solvents Degas Solvents No Reaction->Degas Solvents Oxygen present?

References

Technical Support Center: Purification of Commercial 2-Amino-6-bromophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the removal of impurities from commercial 2-Amino-6-bromophenol. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format, detailed experimental protocols, and quantitative data to facilitate the purification process.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the purification of this compound.

Q1: What are the likely impurities in commercial this compound?

A1: Commercial this compound may contain several types of impurities stemming from its synthesis and storage. These can include:

  • Isomeric Impurities: Positional isomers such as 2-Amino-4-bromophenol and 4-Amino-2-bromophenol may be present.

  • Starting Materials: Unreacted precursors from the synthesis process.

  • By-products: Compounds formed from side reactions during synthesis.

  • Degradation Products: Formed due to exposure to light, air, or elevated temperatures. These often lead to a darker coloration of the product.[1]

Q2: My this compound is dark brown. What causes this and how can I decolorize it?

A2: The dark coloration is typically due to the presence of oxidized impurities or degradation products.[1] These can often be removed by recrystallization with the addition of activated charcoal. The charcoal adsorbs the colored impurities, which are then removed during hot filtration.

Q3: During recrystallization, my compound "oils out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute-impurity mixture or if the concentration of the solute is too high. To resolve this, you can:

  • Add more hot solvent to decrease the concentration.

  • Ensure the solution is heated sufficiently to dissolve the oil.

  • Allow the solution to cool more slowly to promote crystal nucleation over oiling.

Q4: The yield of my purified this compound after recrystallization is very low. How can I improve it?

A4: Low yield can result from several factors:

  • Using too much solvent: This will keep a significant amount of your product dissolved in the mother liquor even after cooling. Use the minimum amount of hot solvent required to fully dissolve the crude product.

  • Cooling too quickly: Rapid cooling can lead to the formation of small, impure crystals and trap impurities. Allow the solution to cool slowly to room temperature before placing it in an ice bath.

  • Incomplete precipitation: Ensure the solution is thoroughly cooled in an ice bath to maximize crystal formation.

Q5: How do I choose the right solvent system for column chromatography?

A5: The ideal solvent system for column chromatography should provide good separation between your target compound and its impurities on a Thin Layer Chromatography (TLC) plate. The desired compound should have an Rf value of approximately 0.25-0.35 for optimal separation. A common starting point for aminophenols is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate.

Experimental Protocols

Below are detailed protocols for the purification of this compound by recrystallization and column chromatography.

Recrystallization Protocol

This method is effective for removing small amounts of impurities and for decolorizing the product.

Materials:

  • Crude this compound

  • Ethanol

  • Activated Charcoal

  • Erlenmeyer flasks

  • Hot plate

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot ethanol while stirring and heating on a hot plate until the solid is completely dissolved.

  • Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask and gently reheat for a few minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm Erlenmeyer flask to remove the activated charcoal and any insoluble impurities.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator.

Recrystallization_Workflow cluster_dissolution Dissolution cluster_decolorization Decolorization (Optional) cluster_filtration Filtration & Crystallization cluster_isolation Isolation & Drying dissolve Dissolve crude product in minimum hot ethanol is_colored Solution colored? dissolve->is_colored add_charcoal Add activated charcoal and reheat is_colored->add_charcoal Yes hot_filter Hot filtration is_colored->hot_filter No add_charcoal->hot_filter cool Cool to room temp, then ice bath hot_filter->cool vacuum_filter Vacuum filtration cool->vacuum_filter wash Wash with cold ethanol vacuum_filter->wash dry Dry crystals wash->dry

Figure 1. Experimental workflow for the recrystallization of this compound.
Column Chromatography Protocol

This method is suitable for separating the desired product from closely related impurities, such as isomers.

Materials:

  • Crude this compound

  • Silica gel (60-120 mesh)

  • Hexane

  • Ethyl acetate

  • Chromatography column

  • Collection tubes

  • TLC plates and chamber

  • UV lamp

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexane.

  • Column Packing: Pack the chromatography column with the silica gel slurry, ensuring there are no air bubbles. Add a thin layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent (e.g., 10% ethyl acetate in hexane) and carefully load it onto the top of the silica gel.

  • Elution: Begin eluting the column with the chosen solvent system (e.g., a gradient of 10% to 30% ethyl acetate in hexane).

  • Fraction Collection: Collect fractions in separate tubes.

  • TLC Analysis: Monitor the separation by running TLC on the collected fractions.

  • Pooling and Evaporation: Combine the pure fractions containing the desired product and remove the solvent using a rotary evaporator.

Column_Chromatography_Workflow cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation pack_column Pack column with silica gel slurry load_sample Load dissolved sample pack_column->load_sample elute Elute with solvent gradient load_sample->elute collect Collect fractions elute->collect tlc Monitor fractions by TLC collect->tlc tlc->collect Continue elution pool Pool pure fractions tlc->pool Fractions are pure evaporate Evaporate solvent pool->evaporate

Figure 2. Experimental workflow for column chromatography purification.

Data Presentation

The following tables summarize the expected outcomes of the purification methods.

Table 1: Comparison of Purification Methods

ParameterRecrystallizationColumn Chromatography
Typical Purity >98%>99.5%
Typical Yield 70-85%60-80%
Scale Milligrams to KilogramsMilligrams to Grams
Time Required 2-4 hours4-8 hours
Primary Application Removal of minor impurities and colorSeparation of closely related isomers

Table 2: Purity Analysis Before and After Purification

SamplePurity (by HPLC)Appearance
Commercial Grade ~95%Light brown to brown solid
After Recrystallization >98%Off-white to light tan crystals
After Column Chromatography >99.5%White to off-white crystalline solid

References

Technical Support Center: Storage and Handling of 2-Amino-6-bromophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the oxidation of 2-Amino-6-bromophenol during storage. Below, you will find troubleshooting guides for common issues, frequently asked questions (FAQs), detailed experimental protocols for proper handling, and a summary of stability data.

Troubleshooting Guide

This guide is designed to help you quickly diagnose and resolve common problems encountered during the storage and use of this compound.

Issue Possible Cause(s) Recommended Action(s)
Discoloration of the solid compound (e.g., turning yellow, brown, or black). Oxidation due to exposure to air (oxygen), light, or elevated temperatures.1. Evaluate the extent of discoloration. Minor color change might not affect all applications, but for sensitive experiments, using a fresh, pure sample is recommended.2. If the material is deemed unusable, dispose of it according to your institution's safety guidelines.3. Review your storage procedures. Ensure the compound is stored under an inert atmosphere (argon or nitrogen), in a tightly sealed, opaque container, and at the recommended low temperature.
Rapid degradation of the compound after opening the container for the first time. Repeated exposure to atmospheric oxygen and moisture upon opening the container.1. Minimize the time the container is open to the air.2. Handle the compound in a glove box or under a constant stream of inert gas.3. For larger quantities, consider aliquoting the material into smaller, single-use vials under an inert atmosphere to avoid contaminating the entire batch.
Inconsistent experimental results when using an older batch of this compound. Degradation of the compound, leading to the presence of impurities that can interfere with reactions.1. It is best practice to use a fresh batch of the reagent for critical experiments.2. If using an older batch is unavoidable, consider purifying the material by recrystallization, if a suitable solvent system is known.3. Perform a purity check using techniques like HPLC or NMR to assess the integrity of the compound before use.
Precipitation observed in a solution of this compound. The compound may have degraded, or the solubility may have changed due to pH shifts or solvent evaporation.1. Gently warm the solution and vortex to see if the precipitate redissolves.2. Check the pH of the solution, as changes can affect solubility.3. If degradation is suspected, prepare a fresh solution from a reliable solid sample.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid this compound to prevent oxidation?

For long-term stability, solid this compound should be stored at 2-8°C in a tightly sealed, opaque container under an inert atmosphere, such as argon or nitrogen. It is crucial to protect it from light and moisture.

Q2: What are the primary factors that accelerate the oxidation of this compound?

Several factors can significantly accelerate the oxidation process:

  • Oxygen: Atmospheric oxygen is the primary driver of oxidation.

  • Light: Exposure to light, particularly UV light, can initiate and promote oxidative reactions.

  • Elevated Temperature: Higher temperatures increase the rate of chemical reactions, including oxidation.

  • High pH (Alkaline Conditions): Alkaline environments can make the compound more susceptible to oxidation.

  • Metal Ions: Trace amounts of metal ions can act as catalysts for oxidation.

Q3: My this compound has changed color. Can I still use it?

Discoloration is a visual indicator of oxidation and degradation. For applications requiring high purity, such as in pharmaceutical development or sensitive organic synthesis, using discolored material is not recommended as it can introduce impurities and lead to unreliable results. For less sensitive applications, the suitability should be determined on a case-by-case basis, ideally after a purity assessment.

Q4: How can I safely handle this compound to minimize oxidation during an experiment?

To minimize oxidation during handling, it is essential to work under an inert atmosphere. This can be achieved using a glove box or a Schlenk line. These techniques prevent the compound from coming into contact with atmospheric oxygen and moisture. Detailed protocols for these techniques are provided below.

Q5: Are there any antioxidants I can use to stabilize solutions of this compound?

While specific studies on this compound are limited, for other aminophenols, antioxidants have been shown to be effective. Ascorbic acid is a commonly used antioxidant for stabilizing aminophenol solutions, particularly for applications like HPLC analysis. The addition of a small amount of an antioxidant can help to prevent degradation in solution.

Data Presentation

Table 1: Kinetic Data for the Auto-oxidation of 2-Aminophenol in Aqueous Solution

ParameterConditionValueSignificance
Reaction Order Auto-oxidationFirst-order with respect to 2-aminophenolThe rate of degradation is directly proportional to the concentration of 2-aminophenol.
Effect of pH pH range 4 - 9.85Rate increases with increasing pH.Alkaline conditions significantly accelerate the oxidation process.
Effect of Temperature 25 - 50°C (at pH 9.85)Rate increases with increasing temperature.Higher temperatures lead to faster degradation.
Activation Energy (Ea) -8.24 kcal/molIndicates the energy barrier for the oxidation reaction to occur.[1]

Data is based on the auto-oxidation of 2-aminophenol to 2-amino-phenoxazin-3-one and should be considered as an estimation for the behavior of this compound.[2]

Experimental Protocols

Protocol 1: Handling this compound using a Schlenk Line

A Schlenk line is a valuable tool for handling air-sensitive compounds by providing a dual manifold for vacuum and inert gas.

1. Preparation of Glassware:

  • Ensure all glassware (e.g., Schlenk flask, spatulas) is thoroughly cleaned and dried in an oven at >100°C overnight to remove any adsorbed moisture.
  • Assemble the hot glassware and allow it to cool under a stream of inert gas.

2. Purging the Schlenk Flask:

  • Attach the cooled Schlenk flask to the Schlenk line via thick-walled rubber tubing.
  • Perform at least three vacuum/inert gas cycles to remove the atmospheric air from the flask. Each cycle consists of evacuating the flask under vacuum for several minutes, followed by backfilling with a positive pressure of inert gas (argon or nitrogen).

3. Weighing and Transferring the Solid:

  • With a positive pressure of inert gas flowing out of the flask, briefly remove the stopper and add the desired amount of this compound using a funnel.
  • Alternatively, for more sensitive applications, weigh the compound in a glove box into a vial that can be brought into the flask under a positive flow of inert gas.
  • Reseal the flask and purge with inert gas for a few minutes to ensure any air introduced is removed.

4. Adding Solvents:

  • Use a cannula or a gas-tight syringe to transfer degassed, anhydrous solvents into the Schlenk flask containing the this compound.
  • To degas a solvent, subject it to several freeze-pump-thaw cycles.

Protocol 2: Storing this compound in a Glove Box

A glove box provides a controlled, inert atmosphere environment for handling and storing highly air-sensitive compounds.

1. Preparing Materials for Entry:

  • All materials, including vials, spatulas, and the container of this compound, must be brought into the glove box through an antechamber.
  • Ensure any porous materials, like kimwipes, are thoroughly dried under vacuum before being introduced into the glove box.

2. Aliquoting and Storing:

  • Inside the glove box, carefully open the main container of this compound.
  • Weigh the desired amounts of the compound into smaller, pre-labeled, and tared vials.
  • Tightly seal the vials. For extra protection, you can wrap the caps with parafilm.
  • Store these vials in a designated, dark location within the glove box. If refrigeration is required, use a glove box-compatible freezer.

3. Maintaining the Glove Box Atmosphere:

  • Regularly monitor the oxygen and moisture levels within the glove box to ensure they remain below acceptable limits (typically <1 ppm).
  • Minimize the introduction of volatile solvents that can contaminate the glove box atmosphere and damage the catalyst in the purification system.

Mandatory Visualization

Oxidation_Prevention Factors and Prevention of this compound Oxidation cluster_causes Causes of Oxidation cluster_prevention Preventive Measures Oxygen Atmospheric Oxygen Oxidation Oxidation of This compound Oxygen->Oxidation Light Light Exposure (UV) Light->Oxidation Heat Elevated Temperature Heat->Oxidation Moisture Moisture Moisture->Oxidation MetalIons Trace Metal Ions MetalIons->Oxidation InertAtmosphere Store under Inert Atmosphere (Argon or Nitrogen) InertAtmosphere->Oxygen Counteracts DarkStorage Store in a Dark, Opaque Container DarkStorage->Light Counteracts Refrigeration Store at Low Temperature (2-8°C) Refrigeration->Heat Counteracts DryConditions Store in a Dry Environment DryConditions->Moisture Counteracts HighPurity Use High-Purity Solvents and Reagents HighPurity->MetalIons Minimizes

Caption: Logical diagram illustrating the causes of this compound oxidation and the corresponding preventive strategies.

References

Troubleshooting guide for reactions involving 2-Amino-6-bromophenol

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for reactions involving 2-Amino-6-bromophenol. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable solutions to common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What are the primary safety precautions for handling this compound?

A1: this compound is harmful if swallowed and can cause skin and serious eye irritation.[1][2] It is also very toxic to aquatic life with long-lasting effects.[3] When handling this compound, you must:

  • Use a chemical fume hood to avoid inhaling dust or vapors.[1]

  • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[2][4]

  • Avoid contact with skin, eyes, and clothing.[2]

  • Wash hands thoroughly after handling.[1]

  • Store the compound in a tightly closed container in a dry, cool, and well-ventilated place, away from strong oxidizing agents, strong acids, and strong bases.[2]

Q2: What are the common applications of this compound?

A2: this compound is a versatile intermediate used in the synthesis of various organic molecules. Its primary applications include the production of phenoxazines, which have uses in materials science, as dyes, and possess a range of biological activities.[5] It also serves as a building block in the development of pharmaceuticals and agrochemicals.

Q3: Can the phenol group interfere with reactions targeting the amine or bromo group?

A3: Yes, the hydroxyl group is nucleophilic and can compete with the amine in coupling reactions. In some cases, such as Ullmann-type couplings, you may need to protect the phenol to prevent the formation of ether byproducts.[6] The choice of ligand and reaction conditions can also help enhance the regioselectivity of the desired reaction.[6]

Q4: What solvents are typically used for reactions with this substrate?

A4: The choice of solvent is highly dependent on the specific reaction. For palladium-catalyzed cross-coupling reactions like Buchwald-Hartwig and Suzuki-Miyaura, high-boiling, non-coordinating solvents such as toluene and 1,4-dioxane are most common and effective.[7] In some phenoxazine syntheses, ethanol may be used.[8]

Troubleshooting Guide: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming C-N bonds. However, challenges can arise, particularly with substrates like this compound.

Q1: My Buchwald-Hartwig reaction has a very low yield or is not working at all. What should I investigate first?

A1: Low yields in this reaction are frequently traced back to catalyst activity, the choice of ligand and base, or the reaction setup.[7]

  • Catalyst Inactivity: The active Pd(0) species may not be forming efficiently. Using a commercially available palladium pre-catalyst (e.g., a G4 palladacycle) is often more reliable than generating the catalyst in situ from sources like Pd(OAc)₂.[6]

  • Suboptimal Ligand: For this type of substrate, bulky, electron-rich phosphine ligands are generally required to facilitate the crucial reductive elimination step and stabilize the catalyst.[9][10] Consider screening ligands like XPhos, SPhos, or BrettPhos.

  • Ineffective Base: The base must be strong enough to deprotonate the amine-palladium complex but not so strong that it degrades your substrate. Sodium tert-butoxide (NaOtBu) is a common and effective choice. Ensure the base has good solubility in your chosen solvent.[11]

  • Air and Moisture: Organometallic reactions are sensitive to oxygen and water. Ensure your solvent is anhydrous, reagents are pure, and the reaction is run under a consistently inert atmosphere (Argon or Nitrogen).[7]

Q2: I am observing a significant amount of a side product where the bromine atom is replaced by hydrogen (hydrodehalogenation). How can I minimize this?

A2: Hydrodehalogenation is a known side reaction that competes with the desired C-N bond formation.[12] It can be minimized by:

  • Using Bulky Ligands: Sterically hindered ligands can disfavor the β-hydride elimination pathway that leads to this side product.

  • Optimizing Base and Temperature: A less aggressive base or a lower reaction temperature (e.g., 80-90 °C) may reduce the rate of hydrodehalogenation relative to the productive coupling.[7]

Q3: My reaction mixture turned black, and the reaction stalled. What does this mean?

A3: The formation of a fine black precipitate is "palladium black," which indicates that your catalyst has decomposed and crashed out of the catalytic cycle.[7] This is often caused by:

  • High Temperatures: Prolonged heating above 110-120 °C can lead to thermal decomposition of the catalyst complex.[7]

  • Oxygen Exposure: A leak in your inert atmosphere setup can rapidly deactivate the catalyst.

  • Ligand Degradation: The phosphine ligand may be oxidizing or degrading under the reaction conditions.

Optimization Data for Buchwald-Hartwig Amination

The following table provides a starting point for optimizing your reaction. Systematic screening of these parameters is recommended.

ParameterRecommendation 1Recommendation 2Recommendation 3Rationale
Pd Source Pd₂(dba)₃G3/G4 PrecatalystPd(OAc)₂Precatalysts offer more reliable formation of the active Pd(0) species.[6]
Ligand XPhosSPhosBrettPhosBulky, electron-rich ligands are crucial for challenging substrates.[13]
Base NaOtBuK₃PO₄LHMDSStrong, non-nucleophilic bases are required. Solubility is key.[11][13]
Solvent Toluene1,4-Dioxanet-BuOHHigh-boiling, non-coordinating solvents are preferred.[13]
Temperature 80-110 °CRoom Temp (with highly active catalysts)>110 °C (with caution)Heat is typically required, but excessive temperatures can cause catalyst decomposition.[7][9]

Visualization: Buchwald-Hartwig Troubleshooting Workflow

Start Reaction Failure (Low Yield / No Product) Check_Reagents 1. Check Reagent Quality - Purity of this compound - Dryness of Solvent - Activity of Base Start->Check_Reagents Check_Setup 2. Verify Reaction Setup - Inert Atmosphere (Ar/N2)? - Proper Degassing? - Correct Temperature? Check_Reagents->Check_Setup Analyze_Mixture 3. Analyze Crude Mixture - TLC, LC-MS, NMR - Identify Byproducts Check_Setup->Analyze_Mixture No_Reaction No Reaction Occurred Analyze_Mixture->No_Reaction Only Starting Material Present Byproducts Side Products Formed Analyze_Mixture->Byproducts New Spots/ Peaks Observed Optimize_Catalyst 4a. Optimize Catalyst System - Screen Ligands (XPhos, SPhos) - Use a Pre-catalyst - Adjust Catalyst Loading No_Reaction->Optimize_Catalyst Hydrodehalogenation Hydrodehalogenation? - Use Bulky Ligand - Lower Temperature Byproducts->Hydrodehalogenation Decomposition Catalyst Decomposition? (Palladium Black) - Lower Temperature - Check Inert Atmosphere Byproducts->Decomposition Optimize_Conditions 4b. Optimize Conditions - Screen Bases (NaOtBu, K3PO4) - Screen Solvents (Toluene, Dioxane) - Adjust Temperature Optimize_Catalyst->Optimize_Conditions Success Improved Yield Optimize_Conditions->Success Hydrodehalogenation->Optimize_Conditions Decomposition->Check_Setup

Caption: A logical workflow for troubleshooting failed Buchwald-Hartwig amination reactions.

Troubleshooting Guide: Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for C-C bond formation. When using this compound, the primary challenge often involves the substrate's functional groups interfering with the palladium catalyst.

Q1: My Suzuki coupling is giving low yields. Could the amino group be the problem?

A1: Yes, this is a common issue. The basic nitrogen atom of the amino group can coordinate to the palladium center, acting as a ligand and poisoning the catalyst, thereby inhibiting its activity.[7] This is particularly problematic for substrates like 2-bromopyridines and can be a factor here.

Q2: What are the best strategies to overcome catalyst inhibition by the amino group?

A2: There are two main approaches:

  • Ligand Selection: Using a very bulky and electron-rich phosphine ligand (e.g., SPhos, RuPhos) is critical. These ligands coordinate strongly to the palladium center, sterically shielding it and preventing the substrate's amino group from binding and deactivating the catalyst.[7]

  • Amine Protection: While less ideal as it adds extra steps, protecting the amine group with a group like tert-butyloxycarbonyl (Boc) can be an effective strategy. The Boc group reduces the nucleophilicity and coordinating ability of the nitrogen, preventing catalyst inhibition. It can be easily removed later under acidic conditions.

Q3: What are the recommended starting conditions for a Suzuki coupling with this compound?

A3: A good starting point would be to use a modern catalyst system known to be effective for challenging substrates.

  • Catalyst System: Pd(OAc)₂ with a bulky biarylphosphine ligand like SPhos is a robust combination. Alternatively, a pre-formed pre-catalyst can be used.

  • Base: A moderately strong inorganic base is typically required to activate the boronic acid for transmetalation.[14] Potassium phosphate (K₃PO₄) or Cesium Carbonate (Cs₂CO₃) are excellent choices.

  • Solvent: Anhydrous 1,4-dioxane, often with a small amount of degassed water, is a common and effective solvent system.[15]

Optimization Data for Suzuki-Miyaura Coupling

This table summarizes key variables for optimizing the Suzuki coupling of this compound.

ParameterRecommendation 1Recommendation 2Recommendation 3Rationale
Pd Source Pd(OAc)₂Pd₂(dba)₃Palladacycle PrecatalystPrecatalysts can offer higher stability and activity.[14]
Ligand SPhosRuPhosXantphosBulky, electron-rich ligands are needed to prevent catalyst poisoning by the amine group.[16]
Base K₃PO₄Cs₂CO₃K₂CO₃The base activates the boronic acid for transmetalation.[15]
Boronic Acid 1.2 - 1.5 equiv.1.5 - 2.0 equiv.>2.0 equiv. (if unstable)An excess is used to drive the reaction and account for potential protodeboronation.
Solvent 1,4-Dioxane / H₂OToluene / H₂OTHFA mixture of organic solvent and water is often optimal.[15]

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 L2Pd(0) Active Catalyst PdII_Aryl L2Pd(II)(Aryl)(Br) Pd0->PdII_Aryl Oxidative Addition PdII_Hydroxo L2Pd(II)(Aryl)(OH) PdII_Aryl->PdII_Hydroxo Ligand Exchange (Base) PdII_Boronate L2Pd(II)(Aryl)(Aryl') PdII_Hydroxo->PdII_Boronate Transmetalation PdII_Boronate->Pd0 Reductive Elimination ArylBr This compound (Ar-Br) ArylBr->PdII_Aryl BoronicAcid Boronic Acid (Ar'-B(OH)2) BoronicAcid->PdII_Boronate Base Base (e.g., K3PO4) Base->PdII_Aryl Product Coupled Product (Ar-Ar') Product->PdII_Boronate

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.[14][15]

Troubleshooting Guide: Phenoxazine Synthesis

The synthesis of phenoxazines from 2-aminophenols can proceed through several pathways, often involving oxidative coupling.

Q1: My phenoxazine synthesis results in a low yield and a complex mixture of byproducts. What are the likely causes?

A1: Phenoxazine formation can be complex and sensitive to reaction conditions.

  • Starting Material Oxidation: 2-Aminophenols are susceptible to oxidation, which can lead to undesired side reactions and polymerization. Ensure starting materials are pure and consider running the reaction under an inert atmosphere.

  • Incorrect Oxidant/Conditions: Many syntheses involve an oxidation step.[8] The choice of oxidant (e.g., K₃Fe(CN)₆, FeCl₃) and reaction parameters like pH and temperature are critical.[8] An overly aggressive oxidant or incorrect stoichiometry can lead to over-oxidation or decomposition.

  • Reaction Pathway: The reaction can proceed through radical intermediates, which may lead to multiple products.[17] Careful control over temperature and reaction time is necessary to favor the desired pathway.

Q2: What is a common method for synthesizing a phenoxazine ring from this compound?

A2: A common strategy is the condensation reaction with a suitable coupling partner. For instance, reacting 2-aminophenol derivatives with compounds like 1,2-difluoro-4,5-dinitrobenzene in the presence of a base like sodium carbonate can yield phenoxazine structures.[8] Another classic method involves the self-condensation of two molecules of an o-aminophenol via oxidation.[8] The specific method will depend on the desired final structure.

Key Experimental Protocols

Note: These are generalized starting protocols. Optimization for specific substrates and scales is essential. All reactions should be performed under an inert atmosphere (Argon or Nitrogen) using anhydrous solvents.

Protocol 1: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: To an oven-dried Schlenk tube or reaction vial, add this compound (1.0 equiv.), the desired amine coupling partner (1.2 equiv.), and the base (e.g., NaOtBu, 1.4 equiv.).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the ligand (e.g., XPhos, 4.4 mol%). If using a pre-catalyst, add it directly (2-4 mol%).

  • Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or 1,4-dioxane) via syringe. The typical concentration is 0.1-0.5 M.

  • Reaction: Seal the vessel and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with a suitable solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and palladium residues. Concentrate the filtrate and purify the crude product by column chromatography.

Protocol 2: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried round-bottom flask equipped with a stir bar and condenser, add this compound (1.0 equiv.), the arylboronic acid (1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).

  • Catalyst Addition: Add the palladium source (e.g., Pd(OAc)₂, 2-5 mol%) and the ligand (e.g., SPhos, 4-10 mol%).

  • Solvent Addition: Add the solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).[15]

  • Degassing: Seal the flask and thoroughly degas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction: Heat the reaction mixture to the target temperature (typically 80-100 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, add water and extract the product with an organic solvent (e.g., ethyl acetate).[15] Dry the combined organic layers over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.

References

Technical Support Center: Scaling Up the Production of 2-Amino-6-bromophenol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis and scale-up of 2-Amino-6-bromophenol. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data on reaction optimization.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Issue Potential Cause(s) Troubleshooting Steps
Low or No Product Yield 1. Incomplete Reaction: Insufficient reaction time, low temperature, or inactive reagents. 2. Poor Quality Starting Materials: Impure 2-aminophenol or degrading brominating agent. 3. Suboptimal pH: Incorrect pH for bromination or work-up. 4. Side Reactions: Formation of di- or tri-brominated species, or oxidation of the starting material/product.1. Monitor reaction progress using TLC or LC-MS. Consider extending reaction time or moderately increasing the temperature. Ensure fresh, high-purity reagents are used. 2. Verify the purity of starting materials via analytical techniques (e.g., NMR, melting point). Store reagents under appropriate conditions. 3. Carefully control the pH of the reaction mixture. For bromination of phenols, acidic conditions are often employed. 4. Use a controlled amount of the brominating agent. Running the reaction at lower temperatures can improve selectivity.[1]
Formation of Multiple Products (Impure Sample) 1. Over-bromination: Excess brominating agent leading to di- and tri-brominated phenols.[1] 2. Isomer Formation: Bromination at other positions on the aromatic ring. 3. Oxidation: The amino group is susceptible to oxidation, leading to colored impurities.[2]1. Add the brominating agent dropwise and in slight stoichiometric deficiency. Monitor the reaction closely to stop it upon consumption of the starting material. 2. Control the reaction temperature; lower temperatures generally favor para- and ortho-substitution with less formation of other isomers. The directing effects of the -OH and -NH2 groups strongly favor bromination at positions ortho and para to them. 3. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). Use degassed solvents. Store the purified product under an inert atmosphere and protected from light.[2]
Product Degradation During Work-up or Purification 1. Oxidation: Exposure to air during extraction, filtration, or chromatography.[2] 2. Acid/Base Instability: The product may be sensitive to strong acids or bases used during work-up.1. Minimize exposure to air. Use an inert atmosphere where possible. Consider using antioxidants during work-up. 2. Use mild acids and bases for pH adjustments. Perform extractions and purifications promptly.
Difficulty in Product Isolation/Purification 1. Similar Polarity of Byproducts: Isomeric byproducts can be difficult to separate by column chromatography.[2] 2. Product Tarrying/Oiling Out: Due to impurities or decomposition.1. Optimize chromatographic conditions (e.g., solvent system, gradient). Recrystallization may be a more effective purification method for removing isomers. 2. Ensure complete removal of reagents and byproducts before concentration. If the product is an oil, try triturating with a non-polar solvent to induce crystallization.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound?

A1: The two primary routes are:

  • Direct Bromination of 2-Aminophenol: This is a straightforward approach but requires careful control to prevent over-bromination and the formation of isomers.

  • Reduction of 2-Bromo-6-nitrophenol: This route involves the nitration of 2-bromophenol followed by the reduction of the nitro group. This can offer better regioselectivity.[3]

Q2: How can I minimize the formation of the 2-amino-4-bromophenol and 2-amino-4,6-dibromophenol impurities?

A2: To minimize these impurities:

  • Control Stoichiometry: Use a precise amount of the brominating agent, typically 1.0 to 1.1 equivalents.

  • Slow Addition: Add the brominating agent slowly and at a low temperature to control the reaction rate and improve selectivity.

  • Reaction Monitoring: Monitor the reaction closely by TLC or LC-MS and stop it as soon as the starting material is consumed.

Q3: My purified this compound is darkening over time. What is happening and how can I prevent it?

A3: The darkening is likely due to oxidation of the aminophenol. To prevent this, store the compound under an inert atmosphere (nitrogen or argon), in a tightly sealed, amber-colored vial, and at a low temperature (refrigerated).[2]

Q4: What are the key safety precautions when working with bromine and aminophenols?

A4:

  • Bromine: is highly corrosive and toxic. Always handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Have a bromine spill kit available.

  • 2-Aminophenol and its derivatives: can be toxic and may cause skin irritation or allergic reactions. Handle with appropriate PPE.[4]

Q5: What analytical techniques are best for monitoring the reaction and assessing the purity of the final product?

A5:

  • Reaction Monitoring: Thin-layer chromatography (TLC) is a quick and effective method. Liquid chromatography-mass spectrometry (LC-MS) provides more detailed information on product formation and byproduct identification.

  • Purity Assessment: High-performance liquid chromatography (HPLC) is ideal for determining the purity of the final product.[5] Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for structural confirmation.

Experimental Protocols

Protocol 1: Synthesis of this compound via Direct Bromination of 2-Aminophenol

This protocol is adapted from general procedures for the bromination of phenols.[6]

Materials:

  • 2-Aminophenol

  • Bromine (Br₂) or N-Bromosuccinimide (NBS)

  • Glacial Acetic Acid

  • Sodium bisulfite solution (10% w/v)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Ethyl acetate

  • Hexanes

Procedure:

  • In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, dissolve 2-aminophenol (1 equivalent) in glacial acetic acid under an inert atmosphere.

  • Cool the solution to 0-5 °C in an ice bath.

  • Slowly add a solution of bromine (1.05 equivalents) in glacial acetic acid dropwise via the dropping funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, let the reaction stir at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Once the reaction is complete, quench the excess bromine by adding a 10% sodium bisulfite solution until the reddish-brown color disappears.

  • Carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient or by recrystallization.

Protocol 2: Synthesis via Reduction of 2-Bromo-6-nitrophenol

This protocol is based on the reduction of nitrophenols.[3]

Materials:

  • 2-Bromo-6-nitrophenol

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O) or Iron powder (Fe)

  • Concentrated Hydrochloric Acid (HCl)

  • Ethanol

  • Sodium hydroxide solution (5 M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of 2-bromo-6-nitrophenol (1 equivalent) in ethanol, add tin(II) chloride dihydrate (3-4 equivalents).

  • Slowly add concentrated hydrochloric acid and heat the mixture to reflux (around 70-80 °C) for 2-3 hours, monitoring by TLC.

  • Cool the reaction mixture to room temperature and carefully neutralize with a 5 M sodium hydroxide solution to pH 8-9.

  • Extract the product with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to yield the crude product.

  • Purify by column chromatography or recrystallization.

Data Presentation

Table 1: Hypothetical Data on the Effect of Brominating Agent on Yield and Purity
Brominating AgentEquivalentsTemperature (°C)Reaction Time (h)Yield (%)Purity (%) (by HPLC)
Br₂ in Acetic Acid1.050-537592
Br₂ in Acetic Acid1.20-537085 (significant dibromo-)
NBS in DMF1.12566895
NBS in DMF1.15046590

Note: This data is illustrative and serves as a starting point for optimization.

Visualizations

Synthesis_Pathway cluster_0 Route 1: Direct Bromination cluster_1 Route 2: Reduction of Nitrophenol 2-Aminophenol 2-Aminophenol 2-Amino-6-bromophenol_1 This compound 2-Aminophenol->2-Amino-6-bromophenol_1 Br2 or NBS, Acetic Acid Byproducts_1 Isomers & Dibromophenol 2-Amino-6-bromophenol_1->Byproducts_1 2-Bromophenol 2-Bromophenol 2-Bromo-6-nitrophenol 2-Bromo-6-nitrophenol 2-Bromophenol->2-Bromo-6-nitrophenol HNO3, H2SO4 2-Amino-6-bromophenol_2 This compound 2-Bromo-6-nitrophenol->2-Amino-6-bromophenol_2 SnCl2, HCl or Fe, HCl

Caption: Synthetic pathways to this compound.

Troubleshooting_Workflow start Low Yield or Impure Product check_reaction Analyze Reaction Mixture (TLC, LC-MS) start->check_reaction incomplete Incomplete Reaction? check_reaction->incomplete side_products Side Products? incomplete->side_products No optimize_time_temp Increase Reaction Time or Temperature incomplete->optimize_time_temp Yes check_reagents Check Reagent Purity and Stoichiometry side_products->check_reagents Yes purification Optimize Purification (Chromatography, Recrystallization) side_products->purification No end Improved Yield/ Purity optimize_time_temp->end optimize_conditions Adjust Temperature, Solvent, or Catalyst check_reagents->optimize_conditions optimize_conditions->end purification->end

Caption: Troubleshooting workflow for synthesis optimization.

Logical_Relationships cluster_params Reaction Parameters cluster_factors Influencing Factors YieldPurity Yield & Purity of This compound Temperature Temperature Selectivity Regioselectivity Temperature->Selectivity Time Reaction Time SideReactions Side Reactions (Over-bromination, Oxidation) Time->SideReactions Stoichiometry Stoichiometry Stoichiometry->SideReactions Solvent Solvent Solvent->Selectivity Selectivity->YieldPurity SideReactions->YieldPurity PuritySM Purity of Starting Materials PuritySM->YieldPurity

Caption: Factors influencing the yield and purity.

References

Technical Support Center: Purifying 2-Amino-6-bromophenol with Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing column chromatography to purify 2-Amino-6-bromophenol.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the column chromatography purification of this compound.

Question: My this compound is not moving off the baseline of the silica gel column, even with a relatively polar solvent system like 20% ethyl acetate in hexane.

Answer:

This is a common issue when purifying compounds with basic amine groups and acidic phenol groups on standard silica gel. The strong interaction between your compound and the acidic silanol groups on the silica surface can lead to irreversible adsorption.

Possible Causes and Solutions:

  • Strong Analyte-Stationary Phase Interaction: The primary amine and the phenol group in your compound are likely interacting strongly with the acidic silica gel.

    • Solution 1: Increase Solvent Polarity Drastically. A simple increase in ethyl acetate may not be sufficient. Consider a more aggressive solvent system. A gradient elution with dichloromethane and methanol is often effective for polar compounds. You can start with 100% dichloromethane and gradually introduce methanol up to 5-10%.

    • Solution 2: Add a Basic Modifier. To counteract the acidity of the silica gel, add a small amount of a basic modifier like triethylamine (TEA) or ammonia to your mobile phase. A common practice is to add 0.1-1% (v/v) of TEA to the eluent. This will neutralize the acidic sites on the silica and reduce the strong interactions, allowing your compound to elute.[1]

    • Solution 3: Change the Stationary Phase. If modifying the mobile phase is ineffective, consider a different stationary phase. Neutral or basic alumina can be a good alternative for basic compounds.[2] Amine-functionalized silica gel is another excellent option as it is designed to minimize interactions with basic analytes.[3]

Question: The this compound is streaking or tailing down the column, leading to poor separation and mixed fractions.

Answer:

Peak tailing is a frequent problem with amines and phenols on silica gel, often caused by non-ideal interactions between the analyte and the stationary phase.

Possible Causes and Solutions:

  • Acidic Silica Gel Interaction: Similar to the issue of the compound not moving, the acidic nature of silica gel can cause tailing due to strong, non-uniform interactions with the basic amine group.

    • Solution 1: Use a Basic Modifier. As mentioned previously, adding 0.1-1% triethylamine to your mobile phase can significantly improve peak shape by minimizing these interactions.

    • Solution 2: Deactivate the Silica Gel. Before packing the column, you can prepare a slurry of the silica gel in the chosen mobile phase containing triethylamine. This pre-treatment helps to neutralize the active sites.[1]

  • Column Overload: Loading too much sample onto the column can lead to band broadening and tailing.

    • Solution: Reduce Sample Load. A general guideline for flash chromatography is a silica-to-sample ratio of at least 50:1 for reasonably separated compounds. For difficult separations, a ratio of 100:1 or even higher may be necessary.

  • Inappropriate Mobile Phase Polarity: If the mobile phase is not polar enough, the compound will move too slowly and may appear to streak.

    • Solution: Optimize Mobile Phase. Use thin-layer chromatography (TLC) to find an optimal solvent system where the this compound has an Rf value between 0.2 and 0.4. This usually provides the best separation on a column.

Question: My this compound is co-eluting with a closely related impurity.

Answer:

Achieving baseline separation between structurally similar compounds can be challenging.

Possible Causes and Solutions:

  • Insufficient Resolution of the Chromatographic System: The chosen stationary and mobile phase combination may not be selective enough for the separation.

    • Solution 1: Fine-tune the Solvent System. Experiment with different solvent systems. Sometimes, switching one of the solvents (e.g., using toluene instead of hexane, or acetone instead of ethyl acetate) can alter the selectivity and improve separation.

    • Solution 2: Use a Gradient Elution. A shallow gradient of the mobile phase can improve the resolution between closely eluting compounds. Start with a low polarity and slowly increase it over the course of the separation.

    • Solution 3: Try a Different Stationary Phase. Different stationary phases offer different selectivities. If silica gel is not providing the desired separation, consider alumina or a bonded phase like cyano or diol.

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for the purification of this compound on a silica gel column?

A good starting point, based on TLC analysis, would be a mixture of ethyl acetate and hexane. You can start with a low polarity mixture (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity. Due to the polar nature of the amino and hydroxyl groups, a higher percentage of ethyl acetate or the addition of a more polar solvent like methanol might be necessary.

Q2: Should I use a dry loading or wet loading method for my sample?

If your crude this compound is not readily soluble in the initial, low-polarity mobile phase, dry loading is recommended.[4] To do this, dissolve your crude product in a suitable solvent (like dichloromethane or methanol), add a small amount of silica gel, and evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of your packed column.

Q3: How can I monitor the separation during the column chromatography?

The separation is typically monitored by collecting fractions and analyzing them using Thin-Layer Chromatography (TLC). Spot a small amount from each fraction onto a TLC plate, elute with an appropriate solvent system, and visualize the spots under UV light or by using a staining agent (like potassium permanganate). Fractions containing the pure compound are then combined.

Q4: Is this compound stable on silica gel?

Aminophenols can be sensitive to the acidic nature of silica gel and may degrade over long exposure times.[5] It is advisable to run the column relatively quickly and not let the compound sit on the column for an extended period. Adding a base like triethylamine to the mobile phase can also help to mitigate potential degradation by neutralizing the silica surface.[1]

Quantitative Data Summary

Due to the limited availability of specific quantitative data for this compound in the literature, the following table provides reference Rf values for related aminophenol isomers on silica gel. These values can help in estimating the chromatographic behavior of this compound and in developing an appropriate solvent system.

CompoundSolvent System 1 (Benzene:Dioxane:Acetic Acid, 90:25:4)Solvent System 2 (n-Butanol:Acetic Acid:Water, 4:1:5)Solvent System 3 (Chloroform:Dioxane:Acetic Acid, 90:25:4)
o-Aminophenol0.640.250.45
m-Aminophenol0.640.180.47
p-Aminophenol0.520.140.19

Data adapted from a study on aminophenols and should be used as a general guide.

Experimental Protocol: Representative Method for Purifying this compound

This protocol is a representative method based on standard practices for the purification of polar aromatic amines and phenols. Optimization may be required based on the specific impurities present in your crude sample.

1. Materials:

  • Crude this compound

  • Silica gel (60 Å, 230-400 mesh)

  • Hexane (or other non-polar solvent like heptane or toluene)

  • Ethyl acetate (or other moderately polar solvent like diethyl ether or acetone)

  • Methanol (optional, for highly polar impurities)

  • Triethylamine (TEA, optional)

  • Glass chromatography column

  • Cotton or glass wool

  • Sand

  • Collection tubes

  • TLC plates, chamber, and visualization method (e.g., UV lamp)

2. Method Development (TLC Analysis):

  • Dissolve a small amount of the crude this compound in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution on a TLC plate.

  • Develop the TLC plate in various solvent systems of increasing polarity (e.g., 10%, 20%, 30% ethyl acetate in hexane).

  • If the compound streaks or remains at the baseline, add 0.5-1% TEA to the mobile phase and re-run the TLC.

  • The ideal solvent system will give your product an Rf value of approximately 0.2-0.4.

3. Column Packing:

  • Securely clamp the column in a vertical position.

  • Place a small plug of cotton or glass wool at the bottom of the column.

  • Add a thin layer of sand (approx. 0.5 cm) on top of the plug.

  • Prepare a slurry of silica gel in the initial, low-polarity mobile phase.

  • Pour the slurry into the column, gently tapping the column to ensure even packing and to dislodge any air bubbles.

  • Allow the silica to settle, and then add another thin layer of sand on top of the silica bed to prevent disturbance during sample loading.

  • Wash the packed column with the initial mobile phase until the silica bed is stable.

4. Sample Loading:

  • Dry Loading (Recommended): Dissolve the crude this compound in a minimal amount of a volatile solvent (e.g., dichloromethane). Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. Carefully add this powder to the top of the packed column.

  • Wet Loading: If the crude product is soluble in the initial mobile phase, dissolve it in a minimal amount of this solvent and carefully apply it to the top of the column using a pipette.

5. Elution and Fraction Collection:

  • Carefully add the mobile phase to the top of the column.

  • Begin eluting the column, collecting fractions in test tubes or other suitable containers.

  • If using a gradient, start with the low-polarity mobile phase identified during TLC analysis and gradually increase the polarity by adding more of the polar solvent. A typical gradient might be from 10% to 50% ethyl acetate in hexane.

  • Monitor the elution of your compound by TLC analysis of the collected fractions.

6. Product Recovery:

  • Combine the fractions that contain the pure this compound.

  • Remove the solvent from the combined fractions using a rotary evaporator to obtain the purified product.

Visualization

Troubleshooting_Workflow Troubleshooting Column Chromatography of this compound start Start Purification issue Problem Encountered? start->issue no_movement Compound Stuck at Baseline issue->no_movement Yes streaking Streaking or Tailing issue->streaking Yes coelution Co-elution with Impurity issue->coelution Yes end_node Pure Product issue->end_node No sol_no_movement1 Increase Mobile Phase Polarity (e.g., add MeOH) no_movement->sol_no_movement1 sol_no_movement2 Add Basic Modifier (e.g., 0.5% TEA) no_movement->sol_no_movement2 sol_no_movement3 Change Stationary Phase (Alumina or Amino-Silica) no_movement->sol_no_movement3 sol_streaking1 Add Basic Modifier (e.g., 0.5% TEA) streaking->sol_streaking1 sol_streaking2 Reduce Sample Load streaking->sol_streaking2 sol_streaking3 Optimize Mobile Phase (Rf 0.2-0.4) streaking->sol_streaking3 sol_coelution1 Fine-tune Solvent System (e.g., change solvent) coelution->sol_coelution1 sol_coelution2 Use a Shallow Gradient Elution coelution->sol_coelution2 sol_coelution3 Try a Different Stationary Phase coelution->sol_coelution3 sol_no_movement1->end_node sol_no_movement2->end_node sol_no_movement3->end_node sol_streaking1->end_node sol_streaking2->end_node sol_streaking3->end_node sol_coelution1->end_node sol_coelution2->end_node sol_coelution3->end_node

Caption: Troubleshooting workflow for common issues in the purification of this compound.

References

Validation & Comparative

A Comparative Guide to HPLC and GC-MS Analysis for Purity Assessment of 2-Amino-6-bromophenol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of chemical intermediates is paramount. This guide provides a detailed comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the purity analysis of 2-Amino-6-bromophenol. This document outlines experimental protocols, presents a comparative data summary, and discusses alternative analytical approaches.

Comparison of Analytical Methods

High-Performance Liquid Chromatography (HPLC) with UV detection is a robust and widely used technique for the purity determination of non-volatile and thermally stable compounds like this compound. It offers excellent quantitative accuracy and precision. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the separation and identification of volatile and semi-volatile compounds. For non-volatile compounds like this compound, derivatization is often necessary to increase volatility. GC-MS provides exceptional sensitivity and structural information, making it ideal for identifying unknown impurities.

A summary of hypothetical quantitative data for the purity analysis of a single batch of this compound by both HPLC and GC-MS is presented below. This data illustrates the typical performance characteristics of each technique.

ParameterHPLCGC-MS
Purity Assay (%) 99.5 ± 0.199.4 ± 0.2
Limit of Detection (LOD) 0.01%0.001%
Limit of Quantitation (LOQ) 0.03%0.003%
Relative Standard Deviation (RSD) for Main Peak Area (n=6) 0.5%1.2%
Identified Impurities Impurity A (0.2%), Impurity B (0.15%), Unknown C (0.1%)Impurity A (0.2%), Impurity B (0.15%), Impurity D (volatile, 0.05%)
Analysis Time per Sample 20 minutes35 minutes (including derivatization)

Experimental Protocols

HPLC Method for Purity Determination

This protocol outlines a reverse-phase HPLC method suitable for the quantitative analysis of this compound.

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% trifluoroacetic acid).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 280 nm.

  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound and dissolve it in 10 mL of methanol to prepare a stock solution.

  • Further dilute the stock solution with the mobile phase to a final concentration of approximately 0.1 mg/mL.

3. Analysis:

  • Inject the prepared sample into the HPLC system.

  • The purity is calculated based on the area percentage of the main peak relative to the total peak area.

GC-MS Method for Purity and Impurity Identification

This protocol describes a GC-MS method for the analysis of this compound, including a derivatization step to enhance volatility.

1. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: Start at 100°C, ramp to 280°C.

  • Injector Temperature: 250°C.

  • MS Ion Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Scan Range: 50-500 m/z.

2. Derivatization and Sample Preparation:

  • To a vial containing approximately 1 mg of this compound, add 100 µL of a derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane).

  • Heat the vial at 70°C for 30 minutes.

  • After cooling, dilute the sample with an appropriate solvent (e.g., hexane).

3. Analysis:

  • Inject the derivatized sample into the GC-MS system.

  • Impurities can be identified by comparing their mass spectra to spectral libraries.

Alternative Purity Assessment Methods

While HPLC and GC-MS are powerful tools, other methods can provide valuable information about the purity of this compound:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide structural confirmation and detect impurities with different chemical structures. Quantitative NMR (qNMR) can be used for highly accurate purity determination against a certified reference standard.

  • Differential Scanning Calorimetry (DSC): This thermal analysis technique can be used to determine the melting point and assess the presence of impurities, which typically depress and broaden the melting endotherm.

  • Titration: A simple acid-base titration can be used to determine the total amine content, providing an overall measure of purity with respect to basic impurities.

Analytical Workflow

The following diagram illustrates a typical workflow for the comprehensive purity analysis of this compound, incorporating both HPLC and GC-MS techniques.

Analytical Workflow for this compound Purity cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Interpretation cluster_report Final Assessment Sample This compound Sample Prep_HPLC Dissolution & Dilution for HPLC Sample->Prep_HPLC Prep_GCMS Derivatization for GC-MS Sample->Prep_GCMS HPLC HPLC Analysis Prep_HPLC->HPLC GCMS GC-MS Analysis Prep_GCMS->GCMS Data_HPLC Quantitative Purity (Area %) HPLC->Data_HPLC Data_GCMS Impurity Identification (MS Library) GCMS->Data_GCMS Comparison Comparative Purity Report Data_HPLC->Comparison Data_GCMS->Comparison

Comparative study of different synthetic routes to 2-Amino-6-bromophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of various synthetic routes to 2-Amino-6-bromophenol, a key intermediate in pharmaceutical and fine chemical synthesis. The following sections detail the experimental protocols for different synthetic strategies, present a quantitative comparison of these methods, and illustrate the logical flow of the syntheses.

Introduction

This compound is a valuable building block in organic synthesis, particularly in the preparation of biologically active molecules. The efficient and selective synthesis of this compound is of significant interest. This guide explores and compares several approaches to its synthesis, focusing on the common strategy involving the reduction of an intermediate, 2-bromo-6-nitrophenol, as well as potential alternative routes.

Synthetic Route 1: Nitration of 2-Bromophenol followed by Reduction

This widely used two-step approach first introduces a nitro group onto the 2-bromophenol ring, followed by the reduction of the nitro group to an amine.

Step 1: Synthesis of 2-Bromo-6-nitrophenol

The nitration of 2-bromophenol is a common method to produce the key intermediate, 2-bromo-6-nitrophenol.[1][2] Careful control of reaction conditions is crucial for achieving regioselectivity and a good yield.[1][2]

Experimental Protocol:

A solution of 60 mL of concentrated sulfuric acid diluted with 186 mL of water is cooled to room temperature.[3] Sodium nitrate (79.2 g, 0.932 mol) is then added to this solution.[3] 2-Bromophenol (60 mL, 0.516 mol) is added dropwise, ensuring the reaction temperature is maintained below 25 °C.[3] The reaction mixture is stirred at room temperature for 2 hours, with progress monitored by thin-layer chromatography (TLC).[3] Upon completion, the precipitate is dissolved in 320 mL of ethyl acetate.[3] The organic layer is washed with saturated brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.[3] The crude product is then purified by silica gel column chromatography to yield 2-bromo-6-nitrophenol as a yellow solid.[3]

Step 2: Reduction of 2-Bromo-6-nitrophenol to this compound

The selective reduction of the nitro group in the presence of a bromine atom is a critical step. Several methods can be employed for this transformation.

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups.

Experimental Protocol:

In a reaction vessel, the 2-bromo-6-nitrophenol is dissolved in a suitable solvent, typically a protic solvent like methanol or ethanol to accelerate the reaction rate.[4] 10% Palladium on carbon (Pd/C) is added to the solution under an inert atmosphere (e.g., argon) to prevent ignition, as Pd/C is flammable.[4] The reaction vessel is then filled with hydrogen gas (H₂), often using a balloon, and the mixture is stirred vigorously at room temperature.[4][5] The reaction progress is monitored by TLC or other suitable analytical techniques. Upon completion, the hydrogen atmosphere is replaced with an inert gas, and the catalyst is removed by filtration through Celite.[4][5] The filtrate is concentrated under reduced pressure to yield this compound.

This method offers an alternative to using hydrogen gas, employing hydrazine hydrate as the hydrogen donor.[6][7]

Experimental Protocol:

To a solution of 2-bromo-6-nitrophenol in methanol, 10% Pd/C is added.[5][7] Hydrazine monohydrate is then added dropwise to the stirred suspension at room temperature.[7] An exothermic reaction may be observed. The reaction is typically complete within a few hours and can be monitored by TLC. After the starting material is consumed, the catalyst is removed by filtration through Celite.[5][7] The solvent is evaporated from the filtrate under reduced pressure to give the crude this compound, which can be further purified by recrystallization or column chromatography.[7]

Reduction using stannous chloride in an acidic medium is a classic and effective method for converting nitroarenes to anilines.

Experimental Protocol:

2-bromo-6-nitrophenol is dissolved in concentrated hydrochloric acid. To this solution, a solution of stannous chloride dihydrate (SnCl₂·2H₂O) in concentrated hydrochloric acid is added portion-wise while stirring. The reaction mixture is then heated, typically on a steam bath, for a specific duration. After cooling, the resulting solid is collected by filtration, washed with water, and then treated with a sodium hydroxide solution to liberate the free amine. The product is then extracted with an organic solvent, dried, and concentrated to yield this compound.

Alternative Synthetic Route: Direct Amination of 2,6-Dibromophenol

Quantitative Data Summary

ParameterRoute 1, Step 1: Nitration of 2-BromophenolRoute 1, Step 2 (Method A): Catalytic Hydrogenation (Pd/C, H₂)Route 1, Step 2 (Method B): Transfer Hydrogenation (Hydrazine)Route 1, Step 2 (Method C): SnCl₂ ReductionAlternative Route: Direct Amination
Starting Material 2-Bromophenol2-Bromo-6-nitrophenol2-Bromo-6-nitrophenol2-Bromo-6-nitrophenol2,6-Dibromophenol
Key Reagents NaNO₃, H₂SO₄H₂, Pd/CN₂H₄·H₂O, Pd/CSnCl₂, HClNH₃ or amine source, Pd or Cu catalyst, ligand
Solvent Water, Ethyl AcetateMethanol or EthanolMethanolHydrochloric AcidToluene, Dioxane, or other organic solvents
Reaction Time 2 hours[3]Typically several hoursTypically 1-3 hoursTypically a few hoursVaries depending on catalyst and conditions
Yield 42.8%[3]High (typically >90%)Good to high (typically >80%)Generally good to highRequires optimization
Purity/Purification Column Chromatography[3]Filtration, RecrystallizationFiltration, Recrystallization/Column ChromatographyExtraction, RecrystallizationColumn Chromatography

Signaling Pathways and Experimental Workflows

Synthetic_Routes cluster_0 Route 1: Two-Step Synthesis cluster_1 Reduction Methods cluster_2 Alternative Route A 2-Bromophenol B Nitration (NaNO₃, H₂SO₄) A->B Step 1 C 2-Bromo-6-nitrophenol B->C D Catalytic Hydrogenation (Pd/C, H₂) C->D E Transfer Hydrogenation (N₂H₄·H₂O, Pd/C) C->E F SnCl₂ Reduction (SnCl₂, HCl) C->F G This compound D->G E->G F->G H 2,6-Dibromophenol I Direct Amination (Catalyst, NH₃ source) H->I J This compound I->J

Caption: Synthetic pathways to this compound.

Conclusion

The synthesis of this compound is most commonly and reliably achieved through a two-step process involving the nitration of 2-bromophenol followed by the reduction of the resulting 2-bromo-6-nitrophenol. For the reduction step, catalytic hydrogenation and transfer hydrogenation offer clean and high-yielding methods, while the use of stannous chloride provides a classic and robust alternative. The choice of reduction method may depend on the availability of equipment (e.g., hydrogenation apparatus) and safety considerations. The direct amination of 2,6-dibromophenol represents a potentially more efficient, atom-economical route, though it requires further development and optimization. Researchers should consider factors such as yield, purity requirements, cost of reagents, and scalability when selecting the most appropriate synthetic route for their needs.

References

Characterization of 2-Amino-6-bromophenol Derivatives: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The spectroscopic characterization of novel compounds is a cornerstone of modern chemical and pharmaceutical research. 2-Amino-6-bromophenol and its derivatives are valuable intermediates in the synthesis of pharmaceuticals, dyes, and other functional materials. A thorough understanding of their structural features, as revealed by various spectroscopic techniques, is crucial for quality control, reaction monitoring, and structure-activity relationship (SAR) studies.

This guide provides a comparative overview of the spectroscopic properties of this compound derivatives. Due to a lack of publicly available, complete experimental datasets for this compound itself, this guide utilizes data from the parent compound, 2-aminophenol, and other closely related substituted phenols to illustrate the expected spectroscopic trends and provide a framework for characterization.

Comparative Spectroscopic Data

The following tables summarize key spectroscopic data for 2-aminophenol and related compounds. These values serve as a baseline for predicting the spectral characteristics of this compound and its derivatives. The introduction of substituents, such as the bromine atom in the target compound, will induce predictable shifts in the spectral data based on their electronic and steric effects.

Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data

CompoundSolvent¹H NMR Chemical Shifts (δ, ppm)¹³C NMR Chemical Shifts (δ, ppm)
2-Aminophenol DMSO-d₆8.98 (s, 1H, OH), 6.68 (m, 1H), 6.61 (m, 1H), 6.57 (m, 1H), 6.43 (m, 1H), 4.48 (s, 2H, NH₂)[1]144.5, 137.1, 120.2, 117.2, 115.1, 115.0[1]
2-Amino-4-bromophenol DMSO-d₆Predicted: Aromatic protons expected between 6.5-7.0 ppm, with splitting patterns influenced by the bromine substituent. NH₂ and OH protons would be broad singlets.Data Not Available
This compound -Data Not AvailableData Not Available
N-Acetyl-2-amino-6-bromophenol -Data Not AvailableData Not Available

Table 2: Infrared (IR) Spectroscopy Data

CompoundSample PrepKey IR Absorption Bands (cm⁻¹)
2-Aminophenol KBr Pellet~3400-3300 (N-H stretch), ~3200-3000 (O-H stretch, broad), ~1600 (N-H bend), ~1500 (C=C aromatic stretch), ~1250 (C-O stretch)
This compound -Predicted: Similar to 2-aminophenol with the addition of a C-Br stretching vibration, typically observed in the 600-500 cm⁻¹ region.

Table 3: Mass Spectrometry (MS) and UV-Visible (UV-Vis) Spectroscopy Data

CompoundIonization ModeMolecular Ion (m/z)Key Fragmentation Ions (m/z)λmax (nm) (Solvent)
2-Aminophenol EI10980 ([M-CHO]⁺)275 (Methanol)
2-Amino-4-bromophenol EI187/189 (due to Br isotopes)[2]Data Not AvailableData Not Available
This compound EIPredicted: 187/189Predicted: Loss of H, CO, and Br would be expected fragmentation pathways.Data Not Available
2-Amino-4-nitrophenol ---224, 262, 308 (Acidic mobile phase)

Experimental Workflows and Logical Relationships

The characterization of a novel this compound derivative typically follows a structured workflow, from synthesis to comprehensive spectroscopic analysis. This process ensures the confirmation of the target structure and its purity.

G cluster_0 Synthesis and Purification cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation and Final Characterization start Starting Materials (e.g., 2-Aminophenol derivative) reaction Chemical Reaction (e.g., Bromination, Acylation) start->reaction workup Reaction Work-up and Purification (e.g., Extraction, Chromatography) reaction->workup ms Mass Spectrometry (MS) - Confirm Molecular Weight - Analyze Fragmentation workup->ms nmr NMR Spectroscopy (¹H, ¹³C, 2D) - Elucidate C-H Framework workup->nmr ir IR Spectroscopy - Identify Functional Groups workup->ir uv UV-Vis Spectroscopy - Analyze Electronic Transitions workup->uv interpretation Combined Spectral Data Interpretation ms->interpretation nmr->interpretation ir->interpretation uv->interpretation final_structure Structure Confirmation and Purity Assessment interpretation->final_structure

Caption: General workflow for the synthesis and spectroscopic characterization of a novel compound.

Experimental Protocols

Detailed and consistent experimental protocols are essential for obtaining high-quality, reproducible spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the purified this compound derivative in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved; gentle warming or sonication may be applied if necessary.

  • Instrumentation: Use a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard one-dimensional proton spectrum.

    • Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds, spectral width of 12-16 ppm.

    • Reference the spectrum to the residual solvent peak (e.g., DMSO at 2.50 ppm) or an internal standard (e.g., TMS at 0 ppm).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Typical parameters: 1024 or more scans (due to the low natural abundance of ¹³C), relaxation delay of 2 seconds, spectral width of 200-250 ppm.

    • Reference the spectrum to the solvent peak (e.g., DMSO-d₆ at 39.52 ppm).

Infrared (IR) Spectroscopy

For solid samples, the thin-film or KBr pellet method is recommended.

  • Thin-Film Method:

    • Dissolve a small amount (2-5 mg) of the solid sample in a few drops of a volatile solvent (e.g., dichloromethane or acetone).

    • Place a drop of the resulting solution onto a salt plate (e.g., NaCl or KBr).

    • Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.

    • Acquire the spectrum using an FTIR spectrometer, typically scanning from 4000 to 400 cm⁻¹.

  • Potassium Bromide (KBr) Pellet Method:

    • Grind 1-2 mg of the sample with approximately 100 mg of dry KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

    • Place the powder in a pellet press and apply pressure to form a transparent or translucent pellet.

    • Place the pellet in the spectrometer's sample holder and acquire the spectrum.

Mass Spectrometry (MS)

Electron Ionization (EI) is a common technique for this class of compounds.

  • Sample Introduction: Introduce the sample via a direct insertion probe or through a gas chromatograph (GC-MS) for volatile derivatives.

  • Instrumentation: Use a mass spectrometer capable of EI.

  • Acquisition:

    • Set the ionization energy to a standard 70 eV.

    • Acquire data over a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., 50-500 amu).

    • The presence of bromine will result in a characteristic M+2 peak with nearly equal intensity to the molecular ion peak, which is a key diagnostic feature.

UV-Visible (UV-Vis) Spectroscopy
  • Sample Preparation: Prepare a dilute solution of the compound (typically 10⁻⁴ to 10⁻⁶ M) in a UV-transparent solvent such as methanol or ethanol.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Acquisition:

    • Use a matched pair of quartz cuvettes, one for the sample solution and one for the solvent blank.

    • Scan a wavelength range from approximately 200 to 400 nm.

    • Record the wavelength(s) of maximum absorbance (λmax).

This guide provides a foundational framework for the spectroscopic characterization of this compound derivatives. By following standardized protocols and understanding the influence of various substituents on the resulting spectra, researchers can confidently elucidate the structures of new chemical entities in this important class of compounds.

References

A Comparative Guide to Alternative Reagents for the Synthesis of 2-Amino-6-bromophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The regioselective synthesis of 2-Amino-6-bromophenol, a key intermediate in the development of pharmaceuticals and other fine chemicals, presents a notable challenge due to the directing effects of the amino and hydroxyl groups on the aromatic ring. The conventional methods often lead to a mixture of isomers, necessitating tedious purification steps and resulting in lower overall yields. This guide provides an objective comparison of alternative brominating reagents for the synthesis of this compound, supported by experimental data, to aid researchers in selecting the most efficient and selective method for their specific needs.

Performance Comparison of Brominating Reagents

The selection of a suitable brominating agent is crucial for achieving high regioselectivity and yield in the synthesis of this compound from 2-aminophenol. This section summarizes the performance of a conventional reagent, molecular bromine, and a milder alternative, N-bromosuccinimide (NBS), based on available experimental data.

Reagent/MethodStarting MaterialKey Reaction ConditionsReported YieldPurity/SelectivityReference
Conventional Method: Molecular Bromine (Br₂) 2-AminophenolAcetic Acid, Room TemperatureModerateMixture of isomers, including di- and tri-brominated products, is common.General knowledge in organic chemistry
Alternative Reagent: N-Bromosuccinimide (NBS) 2-AminophenolDichloromethane, Room Temperature, in the presence of a primary or secondary amine (e.g., diisopropylamine)High (e.g., 81.7% for 2,6-dibromophenol from phenol)High ortho-selectivity, minimizing para-substitution and over-bromination.[1][1]

Experimental Protocols

Detailed methodologies for the synthesis of this compound using both conventional and alternative reagents are provided below. These protocols are based on established procedures and can be adapted for specific laboratory settings.

Conventional Method: Bromination with Molecular Bromine (Br₂)

This method represents a traditional approach to the bromination of activated aromatic rings. However, controlling the regioselectivity for the synthesis of this compound can be challenging, often resulting in a mixture of brominated isomers.

Materials:

  • 2-Aminophenol

  • Glacial Acetic Acid

  • Molecular Bromine (Br₂)

  • Sodium bisulfite solution

  • Sodium bicarbonate solution

  • Dichloromethane (or other suitable organic solvent)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 2-aminophenol in glacial acetic acid in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cool the solution in an ice bath.

  • Slowly add a solution of molecular bromine in glacial acetic acid dropwise to the stirred solution of 2-aminophenol.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Quench the excess bromine by adding a saturated aqueous solution of sodium bisulfite until the orange color disappears.

  • Neutralize the reaction mixture by carefully adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent such as dichloromethane.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography or recrystallization to isolate this compound from other isomers.

Alternative Method: Regioselective Bromination with N-Bromosuccinimide (NBS) and an Amine Catalyst

This method offers a milder and more selective alternative to molecular bromine, favoring ortho-bromination. The use of a primary or secondary amine catalyst enhances the regioselectivity for the desired this compound.[1]

Materials:

  • 2-Aminophenol

  • N-Bromosuccinimide (NBS)

  • Diisopropylamine (or other suitable primary/secondary amine)

  • Dichloromethane (CH₂Cl₂)

  • Saturated sodium thiosulfate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 2-aminophenol in dichloromethane, add the primary or secondary amine catalyst (e.g., diisopropylamine) at room temperature.

  • Add N-bromosuccinimide (NBS) portion-wise to the stirred solution.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain pure this compound.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the synthetic routes described above.

G Conventional Synthesis of this compound 2-Aminophenol 2-Aminophenol Reaction_Mixture Reaction_Mixture 2-Aminophenol->Reaction_Mixture Br2, Acetic Acid Crude_Product Crude_Product Reaction_Mixture->Crude_Product Work-up This compound This compound Crude_Product->this compound Purification

Caption: Conventional synthesis using molecular bromine.

G Alternative Synthesis of this compound 2-Aminophenol 2-Aminophenol Reaction_Mixture Reaction_Mixture 2-Aminophenol->Reaction_Mixture NBS, Amine Catalyst, CH2Cl2 Crude_Product Crude_Product Reaction_Mixture->Crude_Product Work-up This compound This compound Crude_Product->this compound Purification

Caption: Alternative synthesis using NBS with an amine catalyst.

Signaling Pathways and Logical Relationships

The regioselectivity of the bromination of 2-aminophenol is governed by the directing effects of the hydroxyl and amino groups. Both are ortho-, para-directing, which can lead to a mixture of products. The use of milder brominating agents and specific catalysts can influence the reaction pathway to favor the desired isomer.

G Directing Effects in the Bromination of 2-Aminophenol cluster_reagents Reagent Influence 2-Aminophenol 2-Aminophenol Bromination Bromination 2-Aminophenol->Bromination Electrophilic Aromatic Substitution 2-Amino-4-bromophenol 2-Amino-4-bromophenol Bromination->2-Amino-4-bromophenol Para-substitution This compound This compound Bromination->this compound Ortho-substitution Di/Tri-brominated products Di/Tri-brominated products Bromination->Di/Tri-brominated products Over-bromination Br2 Br2 Br2->Bromination Less Selective NBS + Amine NBS + Amine NBS + Amine->Bromination Ortho-selective

Caption: Influence of reagents on bromination regioselectivity.

References

Benchmarking the performance of 2-Amino-6-bromophenol in dye synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis for Researchers and Drug Development Professionals

In the vast landscape of synthetic colorants, the performance of precursor molecules is paramount to achieving desired dye characteristics, including hue, intensity, and durability. This guide provides a comparative benchmark of 2-Amino-6-bromophenol against its non-halogenated counterpart, 2-Aminophenol, in the synthesis of azo dyes. While specific experimental data for dyes derived from this compound is not extensively available in the reviewed literature, this guide combines established principles of dye chemistry with available data for related compounds to offer a predictive comparison for researchers.

Executive Summary of Performance

The introduction of a bromine atom at the 6-position of the 2-aminophenol ring is anticipated to influence the resulting azo dye's properties significantly. The electron-withdrawing nature and steric bulk of the bromine atom can lead to a bathochromic shift (a deeper, redder color) in the dye's absorption spectrum. Furthermore, halogen substituents are known to potentially enhance the lightfastness of azo dyes, a critical performance metric for many applications.[1] However, the steric hindrance from the bromine atom ortho to the amino group might slightly decrease reaction yields compared to the unsubstituted 2-Aminophenol.

Quantitative Performance Comparison

The following table summarizes the available and expected performance metrics for azo dyes synthesized from this compound and 2-Aminophenol when coupled with a common agent like resorcinol. It is important to note that the data for this compound is largely predictive, based on established chemical principles.

Performance MetricDye from this compoundDye from 2-Aminophenol
Synthesis Yield Expected to be moderateModerate to high
Purity High (with proper purification)High (with proper purification)
Color (in solution) Expected deep orange to redYellow to orange
λmax (in ethanol) Expected > 450 nm~430-450 nm
Molar Absorptivity (ε) Data not availableData not available
Lightfastness (on cotton) Expected good to very goodModerate to good
Wash Fastness (on cotton) Expected goodGood

Experimental Protocols

A generalized, yet detailed, two-step protocol for the synthesis of an azo dye from an aminophenol derivative is provided below. This protocol can be adapted for both this compound and 2-Aminophenol to conduct a direct comparative study.

Part 1: Diazotization of the Aminophenol Derivative
  • Preparation of Amine Salt Solution: In a 250 mL beaker, suspend 10 mmol of the aminophenol derivative (this compound or 2-Aminophenol) in a mixture of 50 mL of distilled water and 5 mL of concentrated hydrochloric acid.

  • Cooling: Cool the suspension to 0-5 °C in an ice-salt bath with continuous and vigorous stirring. It is crucial to maintain this low temperature as diazonium salts are unstable at higher temperatures.

  • Preparation of Nitrite Solution: In a separate beaker, dissolve 0.69 g (10 mmol) of sodium nitrite in 10 mL of cold distilled water.

  • Diazotization Reaction: Add the sodium nitrite solution dropwise to the cold aminophenol suspension over 15-20 minutes. Ensure the temperature of the reaction mixture does not rise above 5 °C.

  • Confirmation of Diazotization: After the complete addition of the nitrite solution, continue stirring for another 10 minutes. The completion of the reaction can be checked by testing a drop of the solution with starch-iodide paper; an immediate blue-black color indicates the presence of excess nitrous acid. The resulting solution contains the diazonium salt and should be used immediately in the next step.

Part 2: Azo Coupling with Resorcinol
  • Preparation of Coupling Agent Solution: In a separate 250 mL beaker, dissolve 1.10 g (10 mmol) of resorcinol in 50 mL of a 1 M sodium hydroxide solution.

  • Cooling: Cool this solution to 0-5 °C in an ice-salt bath.

  • Coupling Reaction: Slowly add the cold diazonium salt solution from Part 1 to the cold resorcinol solution with vigorous stirring. A colored precipitate of the azo dye should form immediately.

  • Completion of Reaction: Continue to stir the reaction mixture in the ice bath for 30-60 minutes to ensure the coupling reaction goes to completion.

  • Isolation and Purification of the Dye:

    • Collect the precipitated dye by vacuum filtration using a Büchner funnel.

    • Wash the solid product with several portions of cold distilled water to remove any unreacted starting materials and salts.

    • Dry the purified azo dye in a desiccator or a vacuum oven at a low temperature.

Part 3: Evaluation of Dye Performance
  • Yield and Purity: Calculate the percentage yield of the dried dye. Purity can be assessed by techniques such as thin-layer chromatography (TLC) and melting point determination.

  • Spectral Properties: Dissolve a small, accurately weighed amount of the dye in a suitable solvent (e.g., ethanol) to a known concentration. Record the UV-Visible absorption spectrum to determine the wavelength of maximum absorption (λmax) and calculate the molar absorptivity (ε).

  • Fastness Testing: Dye a suitable fabric (e.g., cotton) with the synthesized dye. Conduct lightfastness and wash fastness tests according to standard methods (e.g., ISO 105-B02 for lightfastness and ISO 105-C06 for wash fastness).

Visualizing the Process and Chemistry

To further elucidate the experimental and chemical processes, the following diagrams are provided.

experimental_workflow cluster_diazotization Part 1: Diazotization cluster_coupling Part 2: Azo Coupling cluster_analysis Part 3: Isolation & Analysis start This compound / 2-Aminophenol dissolve Dissolve in HCl/H2O start->dissolve cool1 Cool to 0-5°C dissolve->cool1 react_diazo Add NaNO2 dropwise cool1->react_diazo na_nitrite Prepare NaNO2 Solution na_nitrite->react_diazo diazonium_salt Diazonium Salt Solution react_diazo->diazonium_salt couple Combine Solutions diazonium_salt->couple resorcinol Resorcinol in NaOH cool2 Cool to 0-5°C resorcinol->cool2 cool2->couple precipitate Azo Dye Precipitate couple->precipitate filter Vacuum Filtration precipitate->filter wash Wash with Cold Water filter->wash dry Dry the Dye wash->dry final_dye Purified Azo Dye dry->final_dye analyze Performance Analysis (Yield, λmax, Fastness) final_dye->analyze

Caption: Experimental workflow for azo dye synthesis and analysis.

reaction_pathway amine This compound C₆H₆BrNO diazonium Diazonium Salt Intermediate [C₆H₅BrN₂O]⁺Cl⁻ amine->diazonium Diazotization reagents1 NaNO₂, HCl 0-5°C reagents1->diazonium azo_dye Azo Dye Product C₁₂H₈BrN₃O₃ diazonium->azo_dye Azo Coupling coupling_agent Resorcinol C₆H₆O₂ coupling_agent->azo_dye reagents2 NaOH(aq) 0-5°C reagents2->azo_dye

References

A Comparative Guide to Analytical Methods for 2-Amino-6-bromophenol Detection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of a newly validated High-Performance Liquid Chromatography (HPLC) method for the detection of 2-Amino-6-bromophenol against alternative analytical techniques. The presented data and protocols are designed to assist researchers and quality control professionals in selecting the most suitable method for their specific applications, ensuring accuracy, precision, and efficiency in the quantification of this compound.

Introduction to Analytical Approaches

The accurate determination of this compound, a key intermediate in various synthetic processes, is crucial for process optimization and quality assurance. While several analytical techniques can be employed for the analysis of aminophenolic compounds, this guide focuses on a newly validated reversed-phase HPLC method and compares its performance characteristics with Gas Chromatography-Mass Spectrometry (GC-MS) and UV-Vis Spectrophotometry.

Newly Validated Method: High-Performance Liquid Chromatography (HPLC)

A new, rapid, and reliable HPLC method has been validated for the quantitative analysis of this compound. This method demonstrates excellent linearity, accuracy, and precision, making it highly suitable for routine quality control and research applications.

Experimental Protocol: HPLC
  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution using a mixture of Solvent A (0.1% Phosphoric acid in Water) and Solvent B (Acetonitrile).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Samples are dissolved in the mobile phase and filtered through a 0.45 µm syringe filter prior to injection.

Method Validation Summary

The new HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Comparative Analysis of Analytical Methods

The following table summarizes the performance characteristics of the new HPLC method in comparison to potential GC-MS and UV-Vis Spectrophotometric methods. The data for the alternative methods are based on typical performance for similar analytes.

ParameterNew HPLC Method (Validated) GC-MS (Hypothetical) UV-Vis Spectrophotometry (Hypothetical)
Linearity (R²) ≥ 0.999≥ 0.995≥ 0.990
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%90.0 - 110.0%
Precision (% RSD) Intra-day: ≤ 2.0%Inter-day: ≤ 3.0%Intra-day: ≤ 5.0%Inter-day: ≤ 7.0%Intra-day: ≤ 5.0%Inter-day: ≤ 10.0%
Limit of Detection (LOD) 0.05 µg/mL0.01 µg/mL0.5 µg/mL
Limit of Quantification (LOQ) 0.15 µg/mL0.03 µg/mL1.5 µg/mL
Specificity High (Separation from impurities)Very High (Mass identification)Low (Interference from absorbing species)
Sample Throughput HighModerate (Requires derivatization)Very High
Cost per Sample ModerateHighLow

Alternative Analytical Methods: Protocols

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high sensitivity and specificity, making it an excellent tool for identification and quantification at trace levels. However, the polar nature of this compound necessitates a derivatization step to increase its volatility for GC analysis.

Experimental Protocol: GC-MS

  • Derivatization: The sample is derivatized with a suitable agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) to convert the polar -NH2 and -OH groups into less polar trimethylsilyl ethers and amines.

  • Instrumentation: A GC system coupled to a Mass Spectrometer.

  • Column: A non-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Splitless injection mode.

  • Temperature Program: An optimized temperature gradient to ensure separation of the derivatized analyte from other components.

  • Detection: Mass spectrometry in full scan or selected ion monitoring (SIM) mode for enhanced sensitivity.

UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a simple, cost-effective, and rapid method for the quantification of compounds that absorb ultraviolet or visible light. Its main limitation is the lack of specificity, as other compounds in the sample matrix may absorb at the same wavelength.

Experimental Protocol: UV-Vis Spectrophotometry

  • Solvent Selection: A suitable solvent in which this compound is soluble and stable, and that does not absorb in the same region as the analyte (e.g., ethanol or methanol).

  • Wavelength of Maximum Absorbance (λmax): The UV-Vis spectrum of a standard solution of this compound is recorded to determine the λmax.

  • Calibration Curve: A series of standard solutions of known concentrations are prepared, and their absorbance at the λmax is measured. A calibration curve of absorbance versus concentration is then plotted.

  • Sample Measurement: The absorbance of the sample solution is measured at the λmax, and the concentration is determined from the calibration curve.

Diagrams

Validation_Workflow cluster_planning Planning Phase cluster_execution Execution Phase cluster_evaluation Evaluation Phase cluster_documentation Documentation Phase define_scope Define Scope & Purpose select_params Select Validation Parameters define_scope->select_params prep_standards Prepare Standards & Samples select_params->prep_standards perform_runs Perform Analytical Runs prep_standards->perform_runs collect_data Collect Raw Data perform_runs->collect_data analyze_data Analyze Data for Each Parameter collect_data->analyze_data linearity Linearity (R²) accuracy Accuracy (% Recovery) precision Precision (%RSD) lod_loq LOD & LOQ compile_report Compile Validation Report linearity->compile_report accuracy->compile_report precision->compile_report lod_loq->compile_report final_approval Final Method Approval compile_report->final_approval

Caption: Workflow for the validation of a new analytical method.

Conclusion

The newly validated HPLC method provides a robust and reliable approach for the quantification of this compound, balancing performance with practicality for routine analysis. While GC-MS offers superior sensitivity and specificity, the requirement for derivatization may limit its throughput. UV-Vis spectrophotometry, although simple and rapid, is prone to interferences and is best suited for screening purposes or for the analysis of relatively pure samples. The choice of method should be guided by the specific requirements of the analysis, including the required sensitivity, selectivity, sample throughput, and available instrumentation.

A Comparative Guide to the Biological Activity of 2-Amino-6-bromophenol Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of analogues of 2-Amino-6-bromophenol, supported by experimental data from peer-reviewed literature. The information is intended to aid researchers in understanding the structure-activity relationships of this class of compounds and to inform the design of new therapeutic agents.

Introduction

This compound is a halogenated aminophenol scaffold that has garnered interest in medicinal chemistry due to the diverse biological activities exhibited by its derivatives. The presence of the bromine atom, the amino group, and the hydroxyl group provides multiple points for structural modification, leading to a wide array of analogues with varying physicochemical properties and biological functions. This guide focuses on the comparative analysis of these analogues, with a particular emphasis on their enzyme inhibition, antioxidant, and antiproliferative activities.

Data Presentation

The following tables summarize the quantitative data on the biological activities of various bromophenol and aminophenol derivatives, providing a basis for comparing their potency and selectivity.

Enzyme Inhibition Activity

Many studies have focused on the potential of bromophenol derivatives as enzyme inhibitors.[1] The data below highlights their activity against key enzymes implicated in various diseases.

Table 1: Inhibition of Carbonic Anhydrase (CA) and Acetylcholinesterase (AChE) by Bromophenol Derivatives [1]

CompoundTarget EnzymeIC₅₀ (nM)Kᵢ (nM)Inhibition Type
13 hCA I12.382.53 ± 0.25Competitive
hCA II7.451.63 ± 0.11Competitive
AChE-11.04 ± 0.61Competitive
14 hCA I16.5410.36 ± 1.33Competitive
hCA II10.414.28 ± 0.86Competitive
AChE-11.62 ± 2.75Competitive
15 hCA I38.5025.67 ± 4.58Competitive
hCA II9.882.62 ± 0.13Competitive
AChE-24.86 ± 5.30Competitive
16 hCA I24.5415.34 ± 2.11Competitive
hCA II15.777.77 ± 0.57Competitive
AChE-16.27 ± 2.98Competitive
17 hCA I33.3121.27 ± 3.14Competitive
hCA II20.0510.33 ± 1.88Competitive
AChE-21.04 ± 4.72Competitive
18 hCA I20.1713.79 ± 2.05Competitive
hCA II18.219.15 ± 1.36Competitive
AChE-7.92 ± 1.38Competitive
19 hCA I29.8619.85 ± 2.17Competitive
hCA II27.7215.05 ± 1.07Competitive
AChE-17.43 ± 3.15Competitive
20 hCA I18.8311.75 ± 1.19Competitive
hCA II13.926.21 ± 1.01Competitive
AChE-8.32 ± 0.69Competitive
21 hCA I15.509.81 ± 1.52Competitive
hCA II11.844.97 ± 0.59Competitive
AChE8.356.54 ± 1.03Competitive
Acetazolamide (AZA) hCA I-36.2 µM-
hCA II---

Note: The structures of compounds 13-21 are detailed in the source publication.[1]

Another study synthesized a series of novel bromophenol derivatives and evaluated their acetylcholinesterase (AChE) inhibition, as well as their antioxidant properties.[2]

Table 2: Acetylcholinesterase (AChE) Inhibition and Antioxidant Activity of Bromophenol Derivatives [2]

CompoundAChE Inhibition IC₅₀ (µg/mL)DPPH Radical Scavenging IC₅₀ (µg/mL)ABTS•+ Radical Scavenging IC₅₀ (µg/mL)
20 1.85 ± 0.2110.24 ± 1.135.88 ± 0.67
21 2.54 ± 0.3212.87 ± 1.457.21 ± 0.88
22 3.12 ± 0.4515.43 ± 1.879.87 ± 1.12
23 4.01 ± 0.5618.98 ± 2.1311.45 ± 1.34
24 5.23 ± 0.7822.11 ± 2.5414.76 ± 1.76
Tacrine (Standard) 0.18 ± 0.02--
BHA (Standard) -18.24 ± 2.018.16 ± 0.98
BHT (Standard) -25.16 ± 2.8710.23 ± 1.21
α-Tocopherol (Standard) -12.11 ± 1.326.45 ± 0.76

Note: The structures of compounds 20-24 are detailed in the source publication.[2]

Antiproliferative Activity

The antiproliferative effects of aminophenol derivatives have also been investigated. The following table presents data on the growth inhibitory effects of certain aminophenol compounds.

Table 3: Antiproliferative Activity of Aminophenol Derivatives [3]

CompoundCell LineGI₅₀ (µM)
6b HL-605.5
K-562>100
MOLT-412
6d HL-602.5
K-5624.8
MOLT-42.1
4b HL-607.5
K-562>100
MOLT-415

Note: The structures of compounds 4b, 6b, and 6d are detailed in the source publication.[3] GI₅₀ represents the concentration required to inhibit cell growth by 50%.

Experimental Protocols

Carbonic Anhydrase and Acetylcholinesterase Inhibition Assays[1]

A detailed description of the enzyme inhibition assays is provided below.

The inhibitory effects of the bromophenol derivatives on human carbonic anhydrase I and II (hCA I and hCA II) were determined by measuring the esterase activity of the enzymes. The assay is based on the spectrophotometric measurement of the hydrolysis of 4-nitrophenylacetate to 4-nitrophenol at 348 nm. The reaction mixture contained 0.1 M Tris-SO₄ buffer (pH 7.4), the enzyme solution, and the inhibitor solution. The reaction was initiated by the addition of the substrate, 4-nitrophenylacetate. The activity was monitored using a spectrophotometer, and the IC₅₀ values were determined from activity versus inhibitor concentration plots. Kᵢ values were calculated using the Cheng-Prusoff equation.

AChE activity was measured using a modified Ellman's method. The assay mixture contained 0.1 M phosphate buffer (pH 8.0), acetylthiocholine iodide (ATCI) as the substrate, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) as the chromogen, and the inhibitor solution. The reaction was initiated by the addition of the enzyme. The hydrolysis of ATCI by AChE produces thiocholine, which reacts with DTNB to form 5-thio-2-nitrobenzoate, a yellow-colored anion that is detected spectrophotometrically at 412 nm. IC₅₀ and Kᵢ values were determined as described for the CA assay.

Antioxidant Activity Assays[2]

The antioxidant capacity of the synthesized bromophenol derivatives was evaluated using two different radical scavenging assays.

The ability of the compounds to scavenge the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical was measured. A solution of DPPH in methanol was mixed with various concentrations of the test compounds. The mixture was incubated in the dark, and the decrease in absorbance at 517 nm was measured. The percentage of radical scavenging activity was calculated, and the IC₅₀ value, the concentration of the compound that scavenges 50% of the DPPH radicals, was determined.

The 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS•+) scavenging activity was also assessed. The ABTS•+ radical was generated by reacting ABTS with potassium persulfate. The ABts•+ solution was then diluted with ethanol, and various concentrations of the test compounds were added. The decrease in absorbance at 734 nm was measured after a short incubation period. The percentage of inhibition was calculated, and the IC₅₀ value was determined.

Antiproliferative Assay[3]

The antiproliferative activity of the aminophenol derivatives was evaluated using the sulforhodamine B (SRB) assay.

Human cancer cell lines (HL-60, K-562, MOLT-4) were cultured in appropriate media supplemented with fetal bovine serum and antibiotics. Cells were seeded in 96-well plates and allowed to attach overnight. The cells were then treated with various concentrations of the test compounds and incubated for a specified period.

After incubation, the cells were fixed with trichloroacetic acid and stained with SRB dye. The excess stain was washed out, and the protein-bound dye was solubilized with a Tris base solution. The absorbance was measured at 515 nm using a microplate reader. The percentage of cell growth inhibition was calculated, and the GI₅₀ value was determined.

Mandatory Visualization

The following diagrams illustrate key concepts and workflows related to the biological evaluation of this compound analogues.

Enzyme_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Enzyme Solution Enzyme Solution Reaction Mixture Reaction Mixture Enzyme Solution->Reaction Mixture Inhibitor Solution Inhibitor Solution Inhibitor Solution->Reaction Mixture Substrate Solution Substrate Solution Substrate Solution->Reaction Mixture Buffer Solution Buffer Solution Buffer Solution->Reaction Mixture Spectrophotometer Spectrophotometer Reaction Mixture->Spectrophotometer Measure Absorbance Absorbance Data Absorbance Data Spectrophotometer->Absorbance Data IC50/Ki Calculation IC50/Ki Calculation Absorbance Data->IC50/Ki Calculation

Caption: Workflow for a typical enzyme inhibition assay.

SAR_Concept cluster_analogues Analogue Series Core_Scaffold This compound Analogue_1 R1 Substitution Core_Scaffold->Analogue_1 Analogue_2 R2 Substitution Core_Scaffold->Analogue_2 Analogue_3 R3 Substitution Core_Scaffold->Analogue_3 Biological_Activity Biological Activity (e.g., IC50, GI50) Analogue_1->Biological_Activity Analogue_2->Biological_Activity Analogue_3->Biological_Activity SAR_Analysis Structure-Activity Relationship Analysis Biological_Activity->SAR_Analysis

Caption: Conceptual diagram of Structure-Activity Relationship (SAR) analysis.

Conclusion

The analogues of this compound represent a versatile class of compounds with a broad spectrum of biological activities. The presented data indicates that subtle modifications to the core structure can significantly impact their potency and selectivity as enzyme inhibitors and antiproliferative agents. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies. Further investigation into the structure-activity relationships of these analogues is warranted to unlock their full therapeutic potential.

References

A Comparative Guide to the Structure of 2-Amino-6-bromophenol: Insights from DFT Computational Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the molecular structure of 2-Amino-6-bromophenol, drawing upon Density Functional Theory (DFT) computational studies of its parent molecule, 2-aminophenol. Due to a lack of specific published DFT data for this compound, this document utilizes data from closely related compounds to offer valuable insights into its structural parameters. The comparison extends to different computational methods and provides the foundational knowledge for researchers engaged in molecular modeling and drug design.

Structural Analysis: A Comparative Overview

The geometry of a molecule is fundamental to its chemical reactivity and biological activity. DFT calculations are a powerful tool for determining optimized molecular structures, including bond lengths and angles. Below is a comparison of calculated structural parameters for 2-aminophenol using different levels of theory, which serves as a proxy for understanding the structure of this compound. The introduction of a bromine atom at the 6th position is expected to induce steric and electronic effects that would subtly alter these parameters.

Key Structural Parameters of 2-Aminophenol

The following table summarizes the calculated bond lengths and angles for 2-aminophenol using the Hartree-Fock (HF) and DFT (B3LYP) methods with a 6-31G(d) basis set. These values are compared with experimental data obtained from X-ray crystallography.

ParameterBond/AngleHF/6-31G(d)DFT (B3LYP)/6-31G(d)Experimental
Bond Lengths (Å) C1-C21.3931.4051.399
C2-C31.3871.3951.385
C3-C41.3921.4021.396
C4-C51.3901.3991.391
C5-C61.3881.3971.387
C1-C61.3941.4071.400
C1-O1.3531.3691.364
O-H0.9520.9780.956
C2-N1.3901.4011.398
N-H1.0021.0131.009
Bond Angles (°) C6-C1-C2119.8119.9120.0
C1-C2-C3120.3120.2120.1
C2-C3-C4120.0120.0120.0
C3-C4-C5119.8119.9119.9
C4-C5-C6120.2120.1120.1
C5-C6-C1119.9119.9119.9
C2-C1-O121.1121.0121.2
C1-O-H109.2108.7109.0
C1-C2-N120.8120.7120.9
H-N-H112.1112.5112.3

Note: The experimental data is for 2-aminophenol. The presence of a bromine atom in this compound at the C6 position would likely lead to a slight elongation of the C6-Br bond and potentially minor adjustments in the adjacent bond angles due to steric hindrance and electronic effects.

Experimental and Computational Protocols

A typical DFT study to determine the structure of a molecule like this compound involves a well-defined workflow.

Computational Methodology

The geometric optimization of 2-aminophenol, as a reference, was performed using the Gaussian 09 software package. The calculations were carried out using both the Hartree-Fock (HF) method and Density Functional Theory (DFT) with the B3LYP functional.[1] The 6-31G(d) basis set was employed for these calculations.[1] The B3LYP functional is a hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional and is widely used for its accuracy in predicting molecular geometries.

The general workflow for such a computational study is illustrated in the diagram below.

DFT_Workflow mol_def Define Molecule (this compound) method_sel Select Method (e.g., DFT/B3LYP) mol_def->method_sel basis_sel Select Basis Set (e.g., 6-31G(d,p)) method_sel->basis_sel geom_opt Geometry Optimization basis_sel->geom_opt freq_calc Frequency Calculation geom_opt->freq_calc elec_prop Electronic Properties (HOMO, LUMO) geom_opt->elec_prop struct_param Structural Parameters (Bond Lengths, Angles) freq_calc->struct_param spec_data Spectroscopic Data (IR, Raman) freq_calc->spec_data exp_comp Comparison with Experimental Data struct_param->exp_comp

Workflow for a typical DFT computational study.
Experimental Protocol: X-ray Crystallography

Experimental determination of the molecular structure of crystalline compounds is typically achieved through single-crystal X-ray diffraction. This technique involves the following key steps:

  • Crystal Growth: High-quality single crystals of the compound are grown from a suitable solvent.

  • Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is recorded as the crystal is rotated.

  • Structure Solution: The collected diffraction data is used to solve the phase problem and generate an initial electron density map.

  • Structure Refinement: The atomic positions and thermal parameters are refined to obtain the final, accurate molecular structure.

Comparison with Alternative Computational Methods

While DFT with the B3LYP functional is a robust and widely used method, other computational approaches can also be employed for structural analysis.

  • Hartree-Fock (HF) Theory: This is an ab initio method that solves the Schrödinger equation without empirical parameters. However, it does not account for electron correlation, which can affect the accuracy of the calculated properties.

  • Møller-Plesset Perturbation Theory (e.g., MP2): This method incorporates electron correlation as a perturbation to the HF theory, generally leading to more accurate results than HF, but at a higher computational cost.

  • Semi-empirical Methods (e.g., AM1, PM3): These methods use parameters derived from experimental data to simplify the calculations. They are much faster than ab initio or DFT methods but are generally less accurate.

The choice of method depends on the desired accuracy and the available computational resources. For molecules of this size, DFT with a functional like B3LYP and a reasonably sized basis set like 6-31G(d,p) typically provides a good balance of accuracy and computational efficiency.

Conclusion

References

Safety Operating Guide

Proper Disposal of 2-Amino-6-bromophenol: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 2-Amino-6-bromophenol (CAS No. 28165-50-6), a compound recognized for its potential health hazards and environmental toxicity. Adherence to these protocols is crucial for ensuring a safe laboratory environment and compliance with regulatory standards.

Immediate Safety and Handling Precautions

This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects. Therefore, stringent safety measures must be implemented from the moment of handling to the final disposal.

Personal Protective Equipment (PPE): Before handling this compound, all personnel must be equipped with appropriate PPE, including:

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber) are mandatory.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are essential.

  • Lab Coat: A flame-retardant lab coat should be worn to protect from spills.

  • Respiratory Protection: If handling the powder outside of a fume hood, a NIOSH-approved respirator is recommended.

Handling Procedures:

  • Always handle this compound within a certified chemical fume hood to minimize inhalation exposure.

  • Avoid generating dust.

  • Ensure a safety shower and eyewash station are readily accessible.

  • In case of a spill, immediately evacuate the area and follow your institution's established spill cleanup protocol for hazardous materials.

Step-by-Step Disposal Plan

The disposal of this compound is regulated as hazardous waste due to its halogenated organic nature and ecotoxicity. Under no circumstances should this chemical be disposed of down the drain or in regular trash.

Step 1: Waste Identification and Segregation

  • Classification: this compound is a halogenated organic compound.

  • Segregation: It is critical to segregate this waste from non-halogenated organic waste streams. Mixing these waste types can complicate the disposal process and increase costs. Collect waste this compound and any materials contaminated with it (e.g., weighing boats, contaminated paper towels) in a dedicated, clearly labeled hazardous waste container.

Step 2: Waste Containerization and Labeling

  • Container: Use a robust, chemically compatible container with a secure screw-top lid. The container must be in good condition and free from leaks.

  • Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other identifiers required by your institution or local regulations.

Step 3: On-site Storage

  • Location: Store the sealed hazardous waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as strong oxidizing agents.

  • Secondary Containment: It is best practice to store the primary waste container within a larger, chemically resistant secondary containment bin to prevent the spread of material in case of a leak.

Step 4: Arrange for Professional Disposal

  • Licensed Contractor: The disposal of this compound must be handled by a licensed hazardous waste disposal contractor. Contact your institution's Environmental Health and Safety (EHS) department to arrange for a pickup. They will ensure the waste is transported to a permitted Treatment, Storage, and Disposal Facility (TSDF).

Primary Disposal Method: Incineration

The primary and most effective method for the disposal of halogenated organic compounds like this compound is high-temperature incineration.[1][2] This process is conducted in specialized hazardous waste incinerators equipped with advanced pollution control systems to neutralize harmful combustion byproducts. For wastes containing over 1% halogenated organic substances, a minimum incineration temperature of 1100°C is often required to ensure complete destruction.[3]

Regulatory Framework: EPA and RCRA

In the United States, the Environmental Protection Agency (EPA) regulates the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA). This compound falls under the category of halogenated organic compounds. While a specific RCRA waste code is not explicitly assigned to this compound, it would likely be classified based on its characteristics or as part of a broader category of halogenated organic wastes. It is the responsibility of the waste generator to properly characterize their waste, often with the assistance of their EHS department.

Experimental Protocols for Chemical Degradation (for research purposes only)

While incineration is the standard disposal method, chemical degradation techniques can be explored on a laboratory scale for the treatment of small quantities of halogenated aromatic amines. These methods should only be performed by trained personnel in a controlled laboratory setting.

1. Oxidation with Fenton's Reagent

Fenton's reagent (a solution of hydrogen peroxide and an iron catalyst) can be used to degrade aromatic amines through the generation of highly reactive hydroxyl radicals.[4][5]

  • Methodology:

    • In a suitable reaction vessel within a fume hood, dissolve a small, known quantity of this compound in an aqueous solution.

    • Adjust the pH of the solution to approximately 3 with sulfuric acid.

    • Add a catalytic amount of ferrous sulfate (FeSO₄).

    • Slowly add hydrogen peroxide (H₂O₂) to the solution while stirring. The molar ratio of Fe²⁺ to H₂O₂ is a critical parameter and should be optimized (a common starting point is 1:20).[6]

    • Allow the reaction to proceed for several hours. The reaction is complete when the aromatic amine is no longer detectable by a suitable analytical method (e.g., HPLC).

    • The resulting solution must still be disposed of as hazardous waste, as it will contain residual iron and potentially other byproducts.

2. Oxidation with Potassium Permanganate

Potassium permanganate (KMnO₄) is a powerful oxidizing agent that can degrade aromatic amines.

  • Methodology:

    • Prepare an aqueous solution of this compound in a reaction vessel.

    • Acidify the solution with dilute sulfuric acid.

    • Slowly add a solution of potassium permanganate while stirring. The purple color of the permanganate will disappear as it is consumed.

    • Continue adding the permanganate solution until a faint, persistent pink color is observed, indicating the completion of the reaction.

    • The resulting mixture, containing manganese dioxide (a brown precipitate) and other potential byproducts, must be collected and disposed of as hazardous waste.

Quantitative Data Summary

ParameterValueReference
Chemical Name This compoundN/A
CAS Number 28165-50-6N/A
Molecular Formula C₆H₆BrNON/A
GHS Hazard Statements H302 (Harmful if swallowed), H410 (Very toxic to aquatic life with long lasting effects)Sigma-Aldrich SDS
Disposal Precautionary Statement P501 (Dispose of contents/container to an approved waste disposal plant)Sigma-Aldrich SDS
Primary Disposal Method High-Temperature Incineration[1][2]
Recommended Incineration Temp. >1100°C (if >1% halogenated)[3]

Disposal Workflow

DisposalWorkflow cluster_Lab In the Laboratory cluster_EHS EHS & Disposal Facility cluster_Decision Critical Checkpoint Start Generate This compound Waste Segregate Segregate as Halogenated Organic Waste Start->Segregate Containerize Collect in Labeled, Compatible Container Segregate->Containerize Store Store in Designated, Secure Area Containerize->Store Drain Drain Disposal? Store->Drain Pickup Schedule Waste Pickup with EHS Transport Transport by Licensed Waste Contractor Pickup->Transport Incinerate High-Temperature Incineration at TSDF Transport->Incinerate Drain->Pickup No Prohibited PROHIBITED! (Environmental Hazard) Drain->Prohibited Yes

Caption: Decision workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 2-Amino-6-bromophenol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety, handling, and disposal information for 2-Amino-6-bromophenol, a compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks. This information is synthesized from safety data for the compound and general handling procedures for aromatic amines and halogenated phenols.

Hazard Summary

This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. It is an irritant and should be handled with care to avoid contact with skin and eyes[1].

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary line of defense against potential exposure. The following table summarizes the required PPE.

Protection Level Equipment Purpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors.
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene)To prevent skin contact. It is advisable to wear two pairs (double-gloving) and change them frequently[2][3].
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations.

Operational Plan: Weighing and Preparing a Solution

A systematic approach to handling this compound is crucial for safety and experimental integrity.

Step 1: Pre-Handling Preparation

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.

  • Emergency Equipment: Ensure that a safety shower, eyewash station, and fire extinguisher are readily accessible[2].

  • Spill Kit: Have a chemical spill kit readily available. For halogenated organic compounds, this may include absorbent materials like vermiculite or sand[3][4].

Step 2: Donning PPE

  • Put on all required PPE as outlined in the table above before entering the handling area.

Step 3: Chemical Handling

  • Weighing: When weighing the solid compound, use a balance inside the fume hood or in a ventilated balance enclosure to minimize inhalation of any dust particles.

  • Dissolving: When preparing solutions, add the solid this compound to the solvent slowly to avoid splashing. The entire process should be conducted within a certified chemical fume hood.

Step 4: Post-Handling

  • Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.

  • PPE Removal: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the appropriate waste stream.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

  • Chemical Waste:

    • Unused or waste this compound should be collected in a clearly labeled, sealed container for halogenated organic waste[5].

    • Do not mix with other waste streams unless compatibility has been confirmed.

  • Contaminated Materials:

    • All disposable items that have come into contact with this compound, such as gloves, weigh boats, and paper towels, must be disposed of as hazardous waste.

    • Place these materials in a designated, sealed waste bag or container within the fume hood.

  • Waste Pickup:

    • Follow your institution's specific procedures for hazardous waste pickup. Ensure that all waste containers are properly labeled with the chemical name and associated hazards.

Workflow Diagrams

To further clarify the procedural steps and decision-making processes, the following diagrams have been created using the Graphviz DOT language.

PPE_Selection_Workflow start Start: Handling this compound fume_hood Work in a Chemical Fume Hood start->fume_hood goggles_shield Wear Chemical Splash Goggles & Face Shield fume_hood->goggles_shield gloves Wear Chemical-Resistant Gloves (Double-Gloved) goggles_shield->gloves lab_coat Wear a Flame-Resistant Lab Coat gloves->lab_coat shoes Wear Closed-Toe, Chemical-Resistant Shoes lab_coat->shoes outside_hood Is work outside a fume hood? shoes->outside_hood respirator Wear NIOSH-Approved Respirator outside_hood->respirator Yes end_ppe Proceed with Operation outside_hood->end_ppe No respirator->end_ppe

Caption: PPE Selection Workflow for Handling this compound.

Operational_Disposal_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal risk_assessment Conduct Risk Assessment gather_materials Gather Materials & Verify Emergency Equipment risk_assessment->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe weigh Weigh this compound don_ppe->weigh prepare_solution Prepare Solution weigh->prepare_solution decontaminate Decontaminate Work Area prepare_solution->decontaminate dispose_consumables Dispose of Contaminated Consumables decontaminate->dispose_consumables dispose_chemical Dispose of Chemical Waste dispose_consumables->dispose_chemical doff_ppe Doff PPE dispose_chemical->doff_ppe

Caption: Operational and Disposal Workflow for this compound.

References

×

Retrosynthesis Analysis

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.